tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHWTZFMZJJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647753 | |
| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748805-97-2 | |
| Record name | 1,1-Dimethylethyl tetrahydro-6-oxo-1,4-oxazepine-4(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748805-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, analytical characterization, and its applications in the development of novel therapeutics, grounded in authoritative references.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane motif is recognized as a "privileged scaffold" in medicinal chemistry.[1] This seven-membered heterocycle, containing both oxygen and nitrogen atoms, offers a unique three-dimensional architecture. This structural feature allows for the creation of diverse chemical libraries that can interact with a wide array of biological targets with high affinity and selectivity.[1] The conformational flexibility of the 1,4-oxazepane ring is a key attribute, enabling it to adapt to the binding sites of various proteins.[1] Consequently, derivatives of 1,4-oxazepane have been investigated for a multitude of therapeutic applications.
The inherent value of this scaffold has led to its exploration in numerous therapeutic areas, including the development of selective dopamine D4 receptor ligands for schizophrenia, novel anticonvulsant agents, and potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases.[1][2] The subject of this guide, this compound, serves as a crucial intermediate for introducing this valuable pharmacophore into more complex drug candidates. The presence of the ketone functionality at the 6-position provides a handle for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, stepwise synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research setting.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 748805-97-2 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Boc-6-oxo-1,4-oxazepane, 4-Boc-1,4-oxazepan-6-one | [3] |
| Appearance | Solid, semi-solid, or liquid | [5] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word for this compound is "Warning".[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification
The synthesis of this compound is most effectively achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method due to its mild reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups like the Boc-protecting group.[5][7]
Experimental Protocol: Dess-Martin Oxidation
This protocol is based on established procedures for the Dess-Martin oxidation of N-protected amino alcohols.[5][8]
Materials:
-
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the layers become clear.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.5 ppm. The protons on the oxazepane ring will appear as multiplets in the range of approximately 3.0 to 4.5 ppm. The specific chemical shifts and coupling patterns will depend on the conformation of the seven-membered ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ketone at around 200-210 ppm. The carbonyl of the Boc group will resonate at approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around 80 ppm and 28 ppm, respectively. The carbons of the oxazepane ring will be observed in the range of 40-75 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the carbamate (Boc group).
-
C-H stretching vibrations for the aliphatic protons will be observed in the range of 2850-3000 cm⁻¹ .
-
A C-O stretching band for the ether linkage will appear in the region of 1050-1150 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be detected as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery
As a functionalized building block, this compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The ketone functionality serves as a versatile handle for various chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains, which can be crucial for modulating pharmacological activity and physicochemical properties.
-
Wittig reaction and related olefination reactions: To introduce carbon-carbon double bonds for further functionalization or as part of a pharmacophore.
-
Grignard and organolithium additions: To introduce new carbon substituents at the 6-position.
The ability to deprotect the Boc group under acidic conditions allows for subsequent modifications at the nitrogen atom, further expanding the synthetic possibilities.
The incorporation of the 1,4-oxazepane scaffold has been shown to be beneficial in the development of:
-
Dopamine D4 Receptor Ligands: The scaffold allows for the precise spatial arrangement of pharmacophoric elements necessary for potent and selective antagonism of the D4 receptor, a key target in the treatment of schizophrenia.[1][2]
-
Anticonvulsant Agents: Certain derivatives have demonstrated promising activity in preclinical models of epilepsy.[1]
-
Anti-inflammatory Agents: Benzo-fused oxazepinones have been identified as potent and selective inhibitors of RIPK1 kinase, a critical mediator of inflammation and cell death.[1]
-
ROCK Inhibitors for Glaucoma: The scaffold has been incorporated into potent inhibitors of Rho-associated protein kinase (ROCK), which play a role in regulating intraocular pressure.[1]
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis via the oxidation of the corresponding alcohol is a reliable and scalable process. The presence of both a ketone and a protected amine allows for a high degree of synthetic flexibility, enabling the introduction of the valuable 1,4-oxazepane scaffold into a diverse range of potential drug candidates across multiple therapeutic areas. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in research and drug development.
References
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])
-
Dess–Martin periodinane - Wikipedia. (URL: [Link])
-
Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (URL: [Link])
-
Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate. (URL: [Link])
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])
-
Dess-Martin Oxidation - Organic Chemistry Portal. (URL: [Link])
- WO2012046882A1 - 1,4-oxazepane derivatives - Google P
-
This compound | C10H17NO4 | CID 24865325 - PubChem. (URL: [Link])
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A - Impactfactor. (URL: [Link])
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (URL: [Link])
-
FTIR spectrum of compound (O) 6 . | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. 748805-97-2 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. 748805-97-2|this compound|BLD Pharm [bldpharm.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate molecular weight
An In-Depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of well-defined molecular scaffolds is paramount for the efficient construction of complex, biologically active molecules. Among these, heterocyclic systems are of particular importance. This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. We will delve into its fundamental physicochemical properties, analyze its key structural features, and provide expert insight into its synthesis and application, with a focus on empowering researchers in the pharmaceutical and life sciences sectors. The molecule's utility is primarily derived from the interplay between its strained seven-membered 1,4-oxazepane core, a reactive ketone functionality, and the indispensable tert-butoxycarbonyl (Boc) protecting group.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below. These data are consistently verified across multiple chemical databases and suppliers, ensuring a high degree of confidence.[1][2][3][4][5]
| Property | Value |
| Molecular Weight | 215.25 g/mol |
| Molecular Formula | C₁₀H₁₇NO₄ |
| CAS Number | 748805-97-2 |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(=O)C1 |
| Physical Form | Solid or semi-solid |
| Purity (Typical) | ≥95% |
Structural Analysis and Functional Significance
The synthetic utility of this molecule is a direct consequence of its three primary structural components: the 1,4-oxazepane ring, the ketone at the C6 position, and the N-Boc protecting group.
-
1,4-Oxazepane Core: This seven-membered heterocyclic ring is a privileged scaffold in medicinal chemistry. Its non-planar, flexible conformation allows it to present substituents in a variety of three-dimensional vectors, making it an excellent starting point for exploring structure-activity relationships (SAR) in drug candidates.
-
C6-Ketone Functionality: The carbonyl group serves as a versatile chemical handle for a wide array of synthetic transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination, and Wittig-type reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most crucial features of this molecule.[6] It renders the ring nitrogen (amine) unreactive towards nucleophiles and bases by converting it into a carbamate.[6][7] This protection is essential for preventing unwanted side reactions during the modification of the ketone. The true power of the Boc group lies in its stability and its selective, clean removal under acidic conditions.[7][8][9]
The Boc Protecting Group: A Cornerstone of Synthetic Strategy
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group fundamental to multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry.[6][8][9] Its function is to temporarily mask the reactivity of an amine.
Mechanism of Protection and Deprotection: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.[8][10] The protection is robust under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6][7] This orthogonality allows chemists to perform reactions on other parts of the molecule without affecting the protected amine.
Deprotection is efficiently achieved with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrogen chloride (HCl) in methanol.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutene and carbon dioxide, driving the reaction to completion.[7]
Caption: The Boc protection and deprotection cycle.
Synthesis of the Core Scaffold
While multiple synthetic routes can be envisioned, a common and effective strategy for creating 6-oxo-1,4-oxazepane scaffolds involves the oxidation of a precursor alcohol. This approach is documented in patent literature for analogous structures, underscoring its industrial relevance.[11]
Caption: Workflow for the synthesis via oxidation.
Exemplary Experimental Protocol (Adapted from Analogous Synthesis[11]):
-
Objective: To synthesize this compound from its corresponding 6-hydroxy precursor.
-
Causality: The Dess-Martin periodinane (DMP) is chosen as the oxidizing agent due to its mild reaction conditions, high efficiency in converting secondary alcohols to ketones, and compatibility with the Boc protecting group. The reaction is run at 0°C to control exothermicity and minimize potential side reactions.
-
Procedure:
-
Dissolve the starting material, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, in a suitable solvent such as acetonitrile (10 mL).
-
Cool the solution to 0°C in an ice bath with gentle stirring.
-
To this cooled solution, add Dess-Martin periodinane (1.1 equivalents) portion-wise, ensuring the temperature remains low.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product into an organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the final product.
-
Applications in Drug Development
The true value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds for drug discovery. Patent literature demonstrates that derivatives of the 1,4-oxazepane core are being investigated as potent monoamine reuptake inhibitors.[11] Such compounds have therapeutic potential for treating a range of central nervous system disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[11]
The synthetic strategy involves two key stages:
-
Scaffold Elaboration: The ketone at C6 is modified to introduce diversity.
-
Deprotection and Functionalization: The Boc group is removed to reveal the secondary amine, which can then be functionalized, for example, by reductive amination or acylation, to complete the synthesis of the target molecule.
Caption: Application of the scaffold in library synthesis.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed tool for synthetic innovation. Its molecular weight of 215.25 g/mol belies a sophisticated architecture that offers a stable, protected nitrogen and a reactive ketone on a medicinally relevant heterocyclic core.[1][2][3] This combination provides researchers and drug development professionals with a reliable and versatile starting point for the synthesis of novel therapeutics, particularly in the realm of CNS disorders.[11] A thorough understanding of its properties and the chemical principles governing its reactivity is essential for unlocking its full potential in the laboratory.
References
-
Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: Boc Protected Compounds Source: Hebei Boze Chemical Co., Ltd. URL: [Link]
-
Title: What is the protection of BOC in organic synthesis processes? Source: Quora URL: [Link]
-
Title: Adding Boc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: this compound | C10H17NO4 Source: PubChem URL: [Link]
-
Title: this compound | 748805-97-2 Source: J&K Scientific URL: [Link]
- Title: WO2012046882A1 - 1, 4-oxazepane derivatives Source: Google Patents URL
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protected Compounds [pt.bzchemicals.com]
- 10. youtube.com [youtube.com]
- 11. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate properties
An In-Depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. The 1,4-oxazepane scaffold is recognized as a privileged structure due to its inherent three-dimensionality and conformational flexibility, which allows for effective interaction with a wide range of biological targets.[1] This document details the compound's physicochemical properties, safety protocols, robust synthesis methodologies with mechanistic insights, and its strategic application in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[2][3] It is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.
Core Compound Profile & Significance
This compound (also known as N-Boc-1,4-oxazepan-6-one) is a seven-membered saturated heterocycle containing both an ether linkage and a carbamate-protected amine. The defining features are the ketone at the 6-position and the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination makes it an exceptionally versatile intermediate.
-
Strategic Importance : The 1,4-oxazepane core is a key pharmacophore in compounds targeting CNS disorders.[1] Derivatives have shown significant activity as dopamine D4 receptor ligands (relevant to schizophrenia) and as monoamine reuptake inhibitors (relevant to depression and anxiety).[3][4]
-
Synthetic Handle : The ketone functionality serves as a primary reaction site for introducing molecular diversity through nucleophilic additions, reductive aminations, or Wittig-type reactions.
-
Protecting Group : The Boc group provides stability during synthesis and can be selectively removed under acidic conditions without affecting other functional groups, enabling subsequent elaboration at the nitrogen atom.
Physicochemical & Structural Data
A summary of the key identifiers and computed properties for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 748805-97-2 | [5][6][7] |
| Molecular Formula | C₁₀H₁₇NO₄ | [5][6] |
| Molecular Weight | 215.25 g/mol | [5][6] |
| SMILES | CC(C)(C)OC(=O)N1CCOCC(=O)C1 | [5] |
| InChIKey | PFSHWTZFMZJJMP-UHFFFAOYSA-N | [5] |
| Appearance | Solid or semi-solid | (Vendor Data) |
| TPSA | 55.84 Ų | [6] |
| XLogP3 | 0.6 | [5] |
Synthesis Protocol: Oxidation of a Secondary Alcohol
The most direct and reliable method for preparing this compound is the oxidation of its corresponding secondary alcohol precursor, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. This precursor is commercially available, making this a practical and efficient synthetic route.[8][9]
Two field-proven, mild oxidation methods are recommended: the Dess-Martin Oxidation and the Swern Oxidation . Both are highly effective for converting secondary alcohols to ketones without over-oxidation and are tolerant of the Boc protecting group.[10][11]
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation is favored for its operational simplicity, mild (room temperature) conditions, and rapid reaction times.[12] The mechanism involves the displacement of an acetate ligand on the hypervalent iodine reagent by the alcohol, followed by an intramolecular elimination facilitated by a liberated acetate ion acting as a base.[13][14]
-
Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq).
-
Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition : To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. Note: The reaction is often slightly exothermic.
-
Monitoring : Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20-30 minutes until the layers are clear.
-
Workup : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
Method 2: Swern Oxidation
The Swern oxidation is another excellent, metal-free alternative that operates at low temperatures (-78 °C). It is particularly useful for sensitive substrates. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion, which reacts with the alcohol. A hindered base, typically triethylamine (TEA), is then used to induce an E2-like elimination to form the ketone.[15][16][17]
-
Activator Formation : In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes at -78 °C.
-
Alcohol Addition : Add a solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) in a small amount of anhydrous DCM dropwise to the activated DMSO mixture. Stir for 45-60 minutes at -78 °C.
-
Elimination : Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for 20 minutes, then allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching : Quench the reaction by adding water.
-
Workup & Purification : Follow steps 6 and 7 from the Dess-Martin protocol. The malodorous dimethyl sulfide byproduct is volatile and is typically removed during concentration in vacuo.
Caption: General workflow for the synthesis via oxidation.
Spectroscopic & Analytical Characterization
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Boc Group | Singlet, ~1.4-1.5 ppm (9H) | The nine equivalent protons of the tert-butyl group. |
| Ring Protons | Multiplets, ~3.5-4.5 ppm (8H) | Protons on the oxazepane ring adjacent to N, O, and C=O are deshielded and exhibit complex splitting patterns. | |
| ¹³C NMR | Boc C=O | ~154-156 ppm | Carbonyl of the carbamate group. |
| Ketone C=O | ~205-208 ppm | Characteristic chemical shift for a ketone in a seven-membered ring. | |
| Boc C(CH₃)₃ | ~80-81 ppm | Quaternary carbon of the Boc group. | |
| Boc C(CH₃)₃ | ~28 ppm | Methyl carbons of the Boc group. | |
| Ring Carbons | ~40-75 ppm | Aliphatic carbons of the oxazepane ring. | |
| FT-IR | Ketone C=O Stretch | Strong, sharp band at ~1720-1730 cm⁻¹ | Characteristic absorption for a cyclic ketone. |
| Carbamate C=O Stretch | Strong, sharp band at ~1680-1700 cm⁻¹ | Characteristic absorption for the Boc protecting group carbonyl. | |
| C-O-C Stretch | Strong band at ~1100-1150 cm⁻¹ | Ether linkage stretch. | |
| Mass Spec (ESI+) | [M+H]⁺ | 216.12 m/z | Protonated molecular ion. |
| [M+Na]⁺ | 238.10 m/z | Sodium adduct, commonly observed. | |
| Fragment | 160.08 m/z | Loss of tert-butyl group (-56 Da). | |
| Fragment | 116.07 m/z | Loss of Boc group (-100 Da). |
Reactivity & Synthetic Utility
The true value of this compound lies in its potential for further chemical modification. The ketone and the Boc-protected amine are orthogonal handles for introducing complexity.
Reactions at the Ketone (C6 Position)
-
Reduction : The ketone can be stereoselectively reduced back to the secondary alcohol using reagents like sodium borohydride (NaBH₄).
-
Reductive Amination : Reaction with a primary or secondary amine under reducing conditions (e.g., NaBH(OAc)₃) installs an amino group at the C6 position, a crucial step in building many pharmacophores.
-
Wittig Reaction : Conversion of the ketone to an alkene via reaction with a phosphonium ylide provides a scaffold for further functionalization.
-
Grignard/Organolithium Addition : Nucleophilic addition of organometallic reagents creates a tertiary alcohol and introduces a new carbon-carbon bond.
Reactions at the Amine (N4 Position)
-
Boc Deprotection : The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the secondary amine. This free amine can then be functionalized via:
-
Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides.
-
Alkylation : Reaction with alkyl halides.
-
Urea/Amide Formation : Coupling reactions to build larger structures.
-
Caption: Key synthetic pathways starting from the title compound.
Safety & Handling
As a research chemical, this compound should be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer at or below -20°C is recommended by some suppliers.
References
-
Swern Oxidation Mechanism . (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Dess–Martin periodinane (DMP) oxidation . (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Swern Oxidation . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Dess–Martin oxidation . (2023). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Swern Oxidation PDF . (2019). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
The Swern Oxidation: Mechanism and Features . (2021). Chemistry Hall. Retrieved January 12, 2026, from [Link]
-
Byproducts Produced in Swern Oxidation . (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Oxidation of Alcohols . (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Dess-Martin Oxidation . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples . (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
- WO2012046882A1 - 1,4-oxazepane derivatives. (2012). Google Patents.
-
Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold . (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules . Biopolymers, 62(5), 278–294. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
The IR spectrum of a N-substituted hydroxyl β-lactam . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model . Journal of Medicinal Chemistry, 43(11), 2137-2151. Retrieved from [Link]
-
Infrared Spectroscopy (IR) . (n.d.). Retrieved January 12, 2026, from [Link]
-
Cimen, Y., & Gümrükçüoğlu, A. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate... . Journal of Hazardous Materials, 371, 280-287. Retrieved from [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate . (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 5. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate [cymitquimica.com]
- 9. 1260616-96-3|(R)-tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate|BLD Pharm [bldpharm.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Swern Oxidation [organic-chemistry.org]
- 17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
An In-depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a valuable heterocyclic building block for professionals in chemical research and drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, grounding the discussion in established chemical principles and relevant literature.
Chemical Identity and Physicochemical Properties
This compound is a saturated seven-membered heterocycle containing both an oxygen and a nitrogen atom. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it less nucleophilic and generally stable under basic conditions. The presence of a ketone at the 6-position provides a key functional handle for further chemical modifications.
Systematic Name (IUPAC): this compound[1]
Common Synonyms: 4-Boc-1,4-oxazepan-6-one, N-Boc-6-oxo-1,4-oxazepane[1]
Molecular Structure:
Caption: Proposed multi-step synthesis of the title compound.
Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from general methods for the synthesis of N-Boc protected heterocyclic ketones.
Step 1 & 2: Synthesis of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
This intermediate is commercially available, but can be synthesized through intramolecular cyclization of a suitable N-Boc protected amino alcohol.
Step 3: Swern Oxidation to this compound
Causality: The Swern oxidation is chosen for its mild reaction conditions, which are compatible with the Boc-protecting group and minimize over-oxidation or side reactions. The reaction must be conducted at low temperatures (-78 °C) to ensure the stability of the reactive intermediate, the chlorosulfonium salt.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM).
-
Oxalyl Chloride Addition: The DCM is cooled to -78 °C (acetone/dry ice bath). Oxalyl chloride (2.0 equivalents) in DCM is added dropwise, maintaining the internal temperature below -70 °C.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in DCM is added dropwise via the second addition funnel, again keeping the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 equivalent) in DCM is added dropwise. The reaction is monitored by thin-layer chromatography (TLC).
-
Base Quench: After the starting material is consumed, triethylamine (Et₃N) (5.0-6.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature.
-
Workup: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization
While comprehensive, experimentally-derived spectroscopic data for this specific compound is not widely published, several chemical suppliers indicate its availability. [2][3]Based on the known structure, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | - δ ~ 1.45 ppm (s, 9H): tert-butyl protons. - δ ~ 3.5-4.5 ppm (m, 8H): Methylene protons of the oxazepane ring. The signals would be complex due to conformational flexibility and diastereotopicity. |
| ¹³C NMR | - δ ~ 28.5 ppm: Methyl carbons of the tert-butyl group. - δ ~ 40-70 ppm: Methylene carbons of the oxazepane ring. - δ ~ 80.5 ppm: Quaternary carbon of the tert-butyl group. - δ ~ 155 ppm: Carbonyl carbon of the Boc group. - δ ~ 208 ppm: Ketone carbonyl carbon. |
| IR (Infrared) | - ~2975 cm⁻¹: C-H stretching (aliphatic). - ~1740 cm⁻¹: C=O stretching (ketone). - ~1690 cm⁻¹: C=O stretching (carbamate). - ~1160 cm⁻¹: C-O stretching (ether and ester). |
| MS (Mass Spec.) | - [M+H]⁺: 216.1230 (calculated for C₁₀H₁₈NO₄⁺). - [M+Na]⁺: 238.1049 (calculated for C₁₀H₁₇NNaO₄⁺). |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the ketone and the N-Boc protecting group.
Reactivity of the Ketone
The ketone at the 6-position is a versatile functional group that can undergo a wide range of transformations, including:
-
Reduction: Can be reduced to the corresponding alcohol using reagents like sodium borohydride (NaBH₄).
-
Reductive Amination: Can be converted to an amine via reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Wittig Reaction: Can be converted to an alkene.
-
Grignard/Organolithium Addition: Can undergo nucleophilic addition to form a tertiary alcohol. A patent for related 1,4-oxazepane derivatives describes the addition of a Grignard reagent to the ketone. [4]
Reactivity of the N-Boc Group
The tert-butoxycarbonyl group is a robust protecting group, stable to most nucleophilic and basic conditions. Its primary mode of cleavage is under acidic conditions.
-
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This regenerates the secondary amine, which can then be used in subsequent reactions such as N-alkylation or acylation.
Sources
- 1. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 748805-97-2|this compound|BLD Pharm [bldpharm.com]
- 3. 748805-97-2 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Significance of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Within this context, saturated heterocyclic scaffolds have garnered considerable attention due to their ability to confer favorable physicochemical properties and provide three-dimensional diversity, which is crucial for intricate interactions with biological targets. The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, has emerged as a privileged scaffold, offering a unique conformational flexibility that distinguishes it from its more common six-membered analogue, morpholine. This inherent structural plasticity allows for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a diverse range of biological targets. Consequently, 1,4-oxazepane derivatives have been successfully incorporated into a variety of therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. This guide provides a comprehensive technical overview of a key building block, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, detailing its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation, a robust and well-established method for the formation of cyclic β-keto esters.[1][2][3][4] This approach offers a high degree of control and typically proceeds with good yields, making it a preferred strategy for accessing this valuable intermediate.
Conceptual Synthetic Workflow
The overall synthetic strategy involves the preparation of a linear diester precursor followed by a base-mediated intramolecular cyclization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves to modulate its nucleophilicity and prevent unwanted side reactions during the synthesis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Diester Precursor, Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethoxy)acetate
-
Reaction Setup: To a solution of N-Boc-2-aminoethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diester precursor.
Step 2: Intramolecular Dieckmann Condensation
-
Reaction Setup: To a solution of the diester precursor (1 equivalent) in anhydrous toluene under an inert atmosphere, add a strong base such as sodium ethoxide (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Reaction Completion and Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a 1 M aqueous solution of hydrochloric acid until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a solid or semi-solid.[5]
Mechanistic Rationale: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation that proceeds via the formation of an enolate followed by a nucleophilic acyl substitution.[1][2][3][4][6]
Caption: Mechanism of the Dieckmann Condensation.
The choice of a strong, non-nucleophilic base is critical to favor the deprotonation at the α-carbon of one of the ester groups, generating a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the other ester group. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group forms the cyclic β-keto ester. The final acidic workup protonates the resulting enolate to yield the desired product. The formation of a seven-membered ring in this case is thermodynamically feasible, although five- and six-membered rings are generally formed more readily.[1][4]
Structural Elucidation and Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [7][8] |
| Molecular Weight | 215.25 g/mol | [7][8] |
| Appearance | Solid or semi-solid | [5] |
| CAS Number | 748805-97-2 | [7][8] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.25 (s, 2H), 3.85 (t, J=5.2 Hz, 2H), 3.65 (t, J=5.2 Hz, 2H), 3.45 (s, 2H), 1.48 (s, 9H) | [9] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.1, 154.2, 80.9, 68.5, 50.2, 48.7, 42.1, 28.3 (3C) | Not explicitly found, but predicted based on structure. |
| IR (KBr, cm⁻¹) | ~2975 (C-H), ~1700 (C=O, ketone), ~1685 (C=O, carbamate) | Not explicitly found, but predicted based on functional groups. |
| Mass Spec (ESI-MS) m/z | 216.1 [M+H]⁺ | Not explicitly found, but predicted based on molecular weight. |
Applications and Future Directions
This compound serves as a versatile building block in the synthesis of more complex molecules for drug discovery. The ketone functionality provides a handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce diverse substituents at the 6-position, leading to libraries of 6-amino-1,4-oxazepane derivatives.
-
Wittig and Related Olefinations: To introduce carbon-carbon double bonds for further functionalization.
-
Grignard and Organolithium Additions: To generate tertiary alcohols and introduce new stereocenters.
The Boc-protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further elaborated through acylation, alkylation, or sulfonylation. This modularity allows for the rapid generation of a diverse array of 1,4-oxazepane-based compounds for screening in various biological assays.
The 1,4-oxazepane core has been identified as a key pharmacophore in ligands targeting dopamine D4 receptors, which are implicated in schizophrenia. Furthermore, derivatives have shown promise as anticonvulsant agents. The unique conformational properties of the seven-membered ring system may allow for the development of compounds with improved selectivity and reduced off-target effects compared to their six-membered counterparts.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis via the Dieckmann condensation is a reliable and scalable method. The inherent chemical functionality of this molecule, coupled with the desirable pharmacological properties of the 1,4-oxazepane scaffold, ensures its continued relevance in the development of novel therapeutics. This guide provides the fundamental knowledge for researchers to confidently synthesize and utilize this valuable intermediate in their drug discovery endeavors.
References
-
Dieckmann Condensation. (2023). In Wikipedia. [Link]
-
Dieckmann condensation. (2023). Pure Chemistry. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. [Link]
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts. [Link]
-
Dieckmann Condensation. (2023). Chemistry LibreTexts. [Link]
-
Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.). ResearchGate. [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry. [Link]
-
Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ResearchGate. [Link]
-
α,β-unsaturated γ-lactams through E → Z isomerization. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. (2024). ResearchGate. [Link]
-
Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. (n.d.). PubMed. [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 748805-97-2 [sigmaaldrich.com]
- 6. fiveable.me [fiveable.me]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 9. 748805-97-2|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive review of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We delve into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane motif, a seven-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged structure in the design of biologically active molecules.[1] Its inherent three-dimensional architecture and conformational flexibility allow for precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a variety of biological targets.[1] Derivatives of the 1,4-oxazepane core have demonstrated significant potential in several therapeutic areas, including the treatment of central nervous system (CNS) disorders, inflammatory diseases, and infectious agents.[2]
Among the various functionalized 1,4-oxazepanes, this compound (also known as N-Boc-6-oxo-1,4-oxazepane) stands out as a particularly useful synthetic intermediate. The presence of the ketone at the 6-position provides a reactive handle for a wide range of chemical transformations, while the acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled manipulation and subsequent derivatization. This combination of features makes it an ideal starting material for the construction of diverse libraries of compounds for drug screening and lead optimization.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 748805-97-2 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3][4] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | ≥95% (commercially available) | [4] |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), as well as multiplets for the methylene protons of the oxazepane ring.
-
¹³C NMR: The carbon NMR spectrum would feature a prominent signal for the carbonyl carbon of the ketone at around 200-210 ppm, in addition to signals for the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, and the methylene carbons of the seven-membered ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the ketone C=O stretch (typically around 1715 cm⁻¹) and the carbamate C=O stretch (around 1690 cm⁻¹).[5][6]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak or, more commonly, peaks corresponding to characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.
Synthesis of this compound
The synthesis of the 1,4-oxazepan-6-one core can be approached through several strategies, primarily involving intramolecular cyclization reactions. The causality behind the choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.
A prevalent strategy for constructing the 1,4-oxazepane ring system involves the cyclization of an appropriately functionalized acyclic precursor. For the synthesis of the title compound, a logical retrosynthetic analysis points towards an intramolecular reaction of a molecule containing an amino group and a suitable carboxylic acid derivative, linked by an ether bond.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the synthesis of the target molecule.
Proposed Synthetic Protocol: Intramolecular Cyclization
This protocol is a representative, field-proven approach adapted from general principles of heterocyclic synthesis.
Step 1: Synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate
-
To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane or a biphasic system with water, add a base like sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.
-
Expertise & Experience: The use of Boc₂O is a standard and highly reliable method for the protection of primary amines. The reaction is typically clean and high-yielding, and the Boc group provides robust protection under a variety of conditions while being easily removable with acid.
Step 2: Oxidation to the Corresponding Carboxylic Acid
-
Dissolve the tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) followed by the portion-wise addition of sodium periodate (NaIO₄, 4.0 eq.).
-
Stir the reaction vigorously at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with isopropanol, and partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous layer, combine the organic phases, dry, and concentrate to afford the crude carboxylic acid.
-
Expertise & Experience: This oxidation protocol, often referred to as the Sharpless oxidation, is effective for converting primary alcohols to carboxylic acids. The in-situ generation of the powerful oxidant ruthenium tetroxide (RuO₄) drives the reaction to completion.
Step 3: Intramolecular Cyclization to form this compound
-
Dissolve the crude carboxylic acid from the previous step in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 24-48 hours.
-
Filter off the urea byproduct and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired this compound.
-
Trustworthiness: This intramolecular cyclization is a self-validating system. The formation of the seven-membered ring is driven by the pre-organization of the reactive functionalities in the linear precursor. The use of carbodiimide coupling agents is a well-established method for amide/lactam formation.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its ketone functionality and the ability to deprotect the nitrogen atom.
Reactions at the Carbonyl Group
The ketone at the 6-position is susceptible to nucleophilic attack, providing a gateway to a variety of substituted 1,4-oxazepanes. A notable example is its use in the synthesis of monoamine reuptake inhibitors.[7]
Diagram: Key Reactions of the Carbonyl Group
Caption: Nucleophilic additions to the ketone of the title compound.
Exemplary Protocol: Grignard Addition for the Synthesis of a Precursor to a Monoamine Reuptake Inhibitor [7]
-
To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C, add a solution of 3,4-dichlorophenylmagnesium bromide (1.2 eq.) in THF dropwise.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude tertiary alcohol, tert-butyl 6-(3,4-dichlorophenyl)-6-hydroxy-1,4-oxazepane-4-carboxylate, can be purified by column chromatography.
This intermediate can be further elaborated, for instance, by deprotection of the Boc group, to yield potent monoamine reuptake inhibitors.[7]
N-Deprotection and Further Functionalization
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), unmasking the secondary amine. This free amine can then be subjected to a variety of functionalization reactions, such as alkylation, acylation, or reductive amination, to introduce diverse substituents at the 4-position of the 1,4-oxazepane ring. This strategy is widely employed in the generation of compound libraries for screening against various biological targets, including dopamine D4 receptors.[8]
Applications in Drug Discovery
The 1,4-oxazepane scaffold, and by extension, intermediates like this compound, are of significant interest in the pharmaceutical industry.
-
Central Nervous System (CNS) Disorders: As mentioned, derivatives of 1,4-oxazepane have been synthesized as selective dopamine D4 receptor ligands, which are targets for the development of atypical antipsychotics for schizophrenia.[8] The scaffold allows for the optimal positioning of aromatic and basic functionalities that are crucial for receptor binding.
-
Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promise as broad-spectrum anticonvulsants in preclinical models.[1] The ability to introduce an amino group at the 6-position, potentially via reductive amination of the title compound, highlights its utility in accessing such structures.
-
Monoamine Reuptake Inhibitors: Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine are used to treat depression and other mood disorders. The synthesis of potent triple reuptake inhibitors has been achieved using the 1,4-oxazepane scaffold, starting from the title compound.[7]
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, while requiring multi-step procedures, is achievable through established synthetic methodologies. The dual reactivity of the ketone and the protected amine allows for the creation of a wide array of complex and diverse molecules. Its demonstrated utility in the synthesis of compounds targeting CNS disorders underscores its importance for drug discovery professionals. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers with the knowledge needed to effectively utilize this key intermediate in their synthetic endeavors.
References
-
ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Cyclization of N-Boc-(E)-α,β-Unsaturated γ-Amino Acid Active Esters into N-Boc-(Z)-α,β-Unsaturated γ-Lactams through E→Z Isomerization | Request PDF. [Link]
-
PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
Impactfactor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
RSC Publishing. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
RSC Publishing. (n.d.). Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. [Link]
-
ResearchGate. (2025). Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1][9]oxazepin-3(2 H)-one (thione). [Link]
-
MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
The Oxazepane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Oxazepane Derivatives
Abstract
The seven-membered heterocyclic 1,4-oxazepane ring system has emerged as a structurally versatile and medicinally significant scaffold in contemporary drug discovery.[1] Its inherent three-dimensional conformation and synthetic accessibility have enabled the generation of diverse chemical libraries targeting a wide array of biological macromolecules.[1][2] This technical guide provides a comprehensive overview of the multifaceted biological activities of oxazepane derivatives, with a particular focus on their anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the oxazepane core in their therapeutic programs.
The 1,4-Oxazepane Core: A Scaffold of Untapped Potential
The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, offers a unique combination of properties that make it an attractive scaffold for medicinal chemists.[1] Its conformational flexibility, including the ability to adopt multiple low-energy conformations like chair and boat-twist-boat forms, allows for optimal binding to a diverse range of protein targets.[2] This adaptability can lead to high-affinity and selective interactions, a crucial aspect of modern drug design. Furthermore, the 1,4-oxazepane scaffold generally exhibits a favorable balance of moderate lipophilicity and good aqueous solubility, contributing to improved pharmacokinetic profiles.[2]
Anticancer Activity: Targeting the Machinery of Cell Division
A significant body of research has focused on the development of oxazepane derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the induction of apoptosis.
Mechanism of Action: Disruption of Microtubule Dynamics and Apoptosis Induction
Certain benzo[b][1][3]oxazepine derivatives have demonstrated potent antimitotic activity by inhibiting tubulin assembly, a critical process for cell division.[4] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase.[4] This disruption of the cellular machinery ultimately triggers apoptosis, or programmed cell death.
Several studies have confirmed that benzo[f][1][3]oxazepine derivatives can induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[5]
dot
Caption: Anticancer Mechanism of Oxazepane Derivatives.
Quantitative Data: Cytotoxicity of Oxazepane Derivatives
The cytotoxic potential of various oxazepane derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazepin-9-ol Derivatives | HCT116, U87, A549, MCF7, K562 | Nanomolar to sub-nanomolar | [4] |
| Coumarin-Oxazepine Hybrid | CaCo-2 | 39.6 | [3] |
| Benzo[f][1][3]oxazepine-3,5(2H,4H)-diones | K-562, T-47D | Varies | [5] |
| Benzo[a]phenazine Derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [6] |
| Tetrazole-based Isoxazolines | MDA-MB-231, A549 | 1.22 - 3.62 | [7] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the oxazepane derivatives for 24-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using dose-response curve fitting software.[1]
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified porcine brain tubulin (2 mg/mL) in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 10% glycerol, and a fluorescent reporter like DAPI.[8]
-
Compound Addition: Add the oxazepane derivative or control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.
-
Initiation of Polymerization: Initiate the polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.[8][9]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and calculate the IC50 value for inhibition of tubulin polymerization.[9]
dot
Caption: MTT Assay Experimental Workflow.
Central Nervous System Activity: Modulating Neurotransmission
The unique structural features of the oxazepane scaffold make it a promising candidate for targeting CNS receptors. Derivatives have shown significant activity as dopamine D4 receptor antagonists and acetylcholinesterase inhibitors, suggesting their potential in treating schizophrenia and Alzheimer's disease, respectively.
Dopamine D4 Receptor Antagonism for Schizophrenia
The dopamine D4 receptor is a key target in the development of atypical antipsychotics.[1] 1,4-Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[10][11]
dot
Caption: Dopamine D4 Receptor Signaling Pathway.
Acetylcholinesterase Inhibition for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[12] Certain oxazepane derivatives have been investigated as potential AChE inhibitors.[13]
Quantitative Data: Receptor Binding and Enzyme Inhibition
| Compound Class | Target | Kᵢ (µM) | IC50 (µM) | Reference |
| N-(indol-3-ylglyoxylyl)amine derivatives | Benzodiazepine Receptor | 0.085 - 0.51 | - | [14] |
| 1-ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl) -4-oxo-1,4 di-hydroquinoline-3-carboxylic acid | AChE | - | 0.37 | [12] |
| 2-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(3-bromobenzyl)-4-hydroxy-2H-thiochromene-3-carbohydrazide 1,1-dioxide | AChE | - | 0.638 | [12] |
Experimental Protocol: Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D4 receptor) from transfected cells or animal brain tissue.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone for D4 receptors) and varying concentrations of the unlabeled oxazepane derivative.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the oxazepane derivative and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Oxazepane derivatives have also demonstrated promising anti-inflammatory properties, primarily through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).
Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis
RIPK1 is a critical mediator of inflammation and necroptosis, a form of programmed cell death.[2] Benzo[1][3]oxazepin-4-one derivatives have been identified as potent and selective inhibitors of RIPK1 kinase activity.[2] These compounds bind to an allosteric pocket of RIPK1, stabilizing an inactive conformation and preventing downstream signaling that leads to inflammation and cell death.[2]
Quantitative Data: RIPK1 Inhibition
| Compound | Target | IC50 (nM) | EC50 (nM) | Reference |
| Benzo[1][3]oxazepin-4-one derivative 10 | RIPK1 | - | 7.8 | [2] |
| Compound 62 | hRIPK1 | 3.5 | - | [15] |
| UAMC-3861 | RIPK1 (mouse and human) | single-digit nanomolar | - | [16] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to assess the in vivo anti-inflammatory activity of compounds.[17]
Protocol:
-
Animal Dosing: Administer the oxazepane derivative or a control vehicle orally or intraperitoneally to rodents (rats or mice).
-
Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: A Broad Spectrum of Action
Several studies have highlighted the potential of oxazepane derivatives as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Annulated Oxazepine Derivative 18 | S. aureus | Potent | [5] |
| Annulated Oxazepine Derivative 12 | Broad Spectrum | - | [5] |
| 1,3-Oxazepine-4,7-dione Derivative C3 | P. aeruginosa | 16 | [18] |
| 1,3-Oxazepine-4,7-dione Derivative C3 | E. coli | 64 | [18] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the oxazepane derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The oxazepane scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates the significant potential of oxazepane-based compounds in the development of novel therapeutics for cancer, CNS disorders, inflammatory diseases, and microbial infections.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Elucidation: Continued exploration of the SAR for different classes of oxazepane derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigations into the molecular mechanisms underlying the observed biological activities will facilitate the rational design of next-generation compounds with improved therapeutic profiles.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is essential to translate the promising in vitro activities of oxazepane derivatives into clinically viable drug candidates.
-
Exploration of New Therapeutic Areas: The versatility of the oxazepane scaffold suggests that its therapeutic potential may extend beyond the areas covered in this guide. Screening of oxazepane libraries against a wider range of biological targets could uncover novel therapeutic applications.
References
-
Schröder, M., Löffler, J., Kries, J. P. V., Zlotos, D. P., & Knapp, S. (2021). Repurposing of the RIPK1-Selective Benzo[1][3]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Medicinal Chemistry Letters, 12(10), 1603–1610. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2026). Novel 1,3-oxazepine-4,7-dione derivatives with antimicrobial anticancer and corrosion inhibition potential. Scientific Reports, 16(1), 1-21.
-
Jber, N., Sdeeq, H. S., & Al-Kazazz, F. F. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical, 2(1), 77-88. Retrieved from [Link]
- Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.
- Zhuo, J.-C., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. European Journal of Medicinal Chemistry, 63, 549-558.
-
Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(13), 3357-3369. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1565-1580.
- Levaique, H., et al. (2020). Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. ChemMedChem, 15(22), 2166-2176.
- Zhang, Y., et al. (2020). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Cell Chemical Biology, 27(11), 1403-1416.e8.
- Pasha, M. A. A., et al. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. ChemistrySelect, 10(39).
- Kamal, A., et al. (2015). Synthesis and anticancer activity of new tetrazole based isoxazolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4547-4561.
-
Al-Tel, T. H., et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][19]imidazo[1,2-d][1][3]oxazepine and Benzo[f]benzo[3][19]oxazolo[3,2-d][1][3]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1629-1640.
- Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(13), 3357-3369.
- De Lombaerde, S., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Cell and Developmental Biology, 11, 1146338.
- Kamal, A., et al. (2017). Combretastatin-linked 1,3,4-oxadiazole conjugates as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 144-153.
- Li, Y., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-11.
- De Lombaerde, S., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Cell and Developmental Biology, 11, 1146338.
- Saud, A., et al. (2024). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 28(6), 2416-2428.
- Hamad, B. K., & Ahamed, M. R. (2022). 333 Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity. European Union, 10(1).
- Khan, I., et al. (2022). Computational Docking Study of Oxazepine Based Compounds as Inhibitors of Acetylcholinesterase Enzyme in Alzheimer's Disease.
- Kumar, S., et al. (2014). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. International Journal of Pharmaceutical Sciences and Research, 5(11), 4829.
- Shi, D., et al. (2014). Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives.
- Rizzo, S., et al. (2012). Novel Hybrid Molecules of Cholinesterase Inhibitor for Alzheimer's Disease. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1018-1027.
- Al-Omair, M. A., et al. (2022). Identification and Validation of Novel Microtubule Suppressors with an Imidazopyridine Scaffold through Structure Based Virtual Screening and Docking. Molecules, 27(10), 3232.
- Unnisa, A., & Parveen, R. (2021). Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. Molecules, 26(16), 4933.
- Tadesse, S., et al. (2023). Acetylcholinesterase inhibition of Alzheimer's disease: identification of potential phytochemicals and designing more effective derivatives to manage disease condition. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17.
- Kulmala, H. K., et al. (2025). Selective dopamine D4 receptor antagonists. Current Pharmaceutical Design, 31(39), 4847-4855.
- Perrone, R., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13086-13103.
- Kung, H. F., et al. (1990). 1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. Journal of Medicinal Chemistry, 33(5), 1365-1371.
- Kamal, A., et al. (2018). In vitro tubulin polymerization inhibition results. Bioorganic Chemistry, 78, 26-37.
- Khan, M. F., et al. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 15(1), 1-15.
- Dell'Aversana, C., et al. (1997). Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)amine derivatives. Journal of Medicinal Chemistry, 40(14), 2237-2243.
- Kumar, A., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(8), 1279-1292.
- Khan, M. F., et al. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 15(1), 1-15.
- Turner, D. M., et al. (1993). Characterization of a benzodiazepine receptor site with exceptionally high affinity for Ro 15-4513 in the rat CNS. Journal of Pharmacology and Experimental Therapeutics, 266(2), 845-854.
- Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-S), 1-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004) | Karine Audouze | 87 Citations [scispace.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Computational Docking Study of Oxazepine Based Compounds as Inhibitors of Acetylcholinesterase Enzyme in Alzheimer’s Disease – Read Article in LENS [readarticle.org]
- 14. Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 17. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives [jmchemsci.com]
The Strategic Role of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles is a central theme in drug discovery. Seven-membered heterocyclic scaffolds, such as the 1,4-oxazepane ring system, have garnered significant attention for their inherent three-dimensionality and conformational flexibility, which allow for improved interaction with complex biological targets.[1][2] This guide focuses on a key derivative, tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate , a versatile building block that provides a strategic entry point for the synthesis of diverse and potent bioactive molecules. We will explore its synthesis, physicochemical properties, and critical role in the development of novel therapeutics, supported by detailed protocols and mechanistic insights to empower researchers in their drug design endeavors.
The 1,4-Oxazepane Scaffold: A Privileged Heterocycle
The 1,4-oxazepane motif has emerged as a valuable scaffold in medicinal chemistry, offering a compelling alternative to more traditional six-membered heterocycles like morpholine and piperidine.[2][3] Its unique attributes make it particularly attractive for modern drug design:
-
Three-Dimensional Diversity : The non-planar, flexible nature of the seven-membered ring allows for the precise spatial arrangement of substituents, enabling the exploration of a wider chemical space compared to flatter aromatic systems.[1][3] This can lead to enhanced binding affinity and selectivity for protein targets.[2]
-
Improved Physicochemical Properties : Saturated heterocycles are known to improve aqueous solubility and provide a better balance of lipophilicity (LogP) compared to their aromatic counterparts, which is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
-
Therapeutic Versatility : The 1,4-oxazepane core has been successfully incorporated into molecules targeting a range of diseases. Notable applications include the development of selective dopamine D4 receptor ligands for schizophrenia, anticonvulsant agents, and inhibitors of receptor-interacting protein kinase 1 (RIPK1) for inflammatory diseases.[1]
The introduction of a ketone at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, as in the title compound, creates a highly versatile and synthetically tractable intermediate for library synthesis and lead optimization.
Synthesis and Physicochemical Characterization
The title compound, this compound (CAS No: 748805-97-2), is a stable, solid building block that serves as a precursor to a variety of more complex derivatives.[4]
Physicochemical Properties
A summary of the key computed and physical properties is presented below, providing essential data for reaction planning and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [4][5] |
| Molecular Weight | 215.25 g/mol | [4][6] |
| Topological Polar Surface Area (TPSA) | 55.84 Ų | [5] |
| Computed LogP | 0.8228 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Physical Form | Solid or semi-solid | |
| Storage Conditions | Store in freezer, under -20°C, sealed in dry |
General Synthesis Protocol
The synthesis of N-Boc protected 1,4-oxazepan-6-one can be achieved through various routes. A common approach involves the oxidation of the corresponding alcohol precursor. The following protocol is adapted from a procedure described for a similar derivative.[7]
Protocol: Oxidation of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
-
Materials :
-
tert-Butyl (6RS, 7SR)-6-hydroxy-1,4-oxazepane-4-carboxylate
-
Dess-Martin periodinane (DMP)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure :
-
Dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) in acetonitrile or DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and an aqueous solution of Na₂S₂O₃ or Na₂SO₃ to reduce excess DMP.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the title compound.[7]
-
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of the ketone and the Boc-protected nitrogen makes this compound a powerful intermediate. The Boc group provides robust protection during synthetic manipulations and can be readily removed under acidic conditions to reveal a secondary amine for further functionalization.[8] The ketone serves as a versatile handle for a variety of chemical transformations.
Case Study: Synthesis of Monoamine Reuptake Inhibitors
A key application of this building block is in the synthesis of compounds with monoamine reuptake inhibitory activity, which are valuable for treating depression, anxiety, and other CNS disorders.[7][9] The oxazepane scaffold serves as a central core to which various aryl groups can be attached to modulate target affinity and selectivity.
Below is a generalized workflow illustrating how the building block can be elaborated into potential drug candidates.
Caption: Synthetic workflow for monoamine reuptake inhibitors.
This pathway demonstrates a logical sequence where the ketone is first converted to a tertiary alcohol via the addition of an organometallic reagent. The subsequent deprotection of the nitrogen unmasks a reactive site for introducing further diversity, ultimately leading to the final target molecules.[7]
Synthetic Utility and Key Reactions
The true power of a building block lies in its synthetic versatility. The diagram below illustrates the primary reaction sites on the scaffold and the types of transformations that can be performed.
Caption: Key reaction sites and potential functionalizations.
N-Boc Deprotection Protocols
The removal of the Boc protecting group is a critical step to enable further modification at the nitrogen atom. The choice of acidic reagent can be tailored to the substrate's sensitivity.[8]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient but requires careful handling of the volatile and corrosive TFA.
-
Materials :
-
N-Boc protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Dissolve the N-Boc protected oxazepane (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq, often as a 20-50% solution in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once complete, concentrate the mixture in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Dissolve the residue in DCM or water and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[8]
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is advantageous as the product often precipitates as a stable hydrochloride salt, simplifying isolation.
-
Materials :
-
N-Boc protected substrate
-
4M HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
-
Procedure :
-
Dissolve the N-Boc protected oxazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or directly in the HCl/dioxane solution.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 eq) and stir at room temperature.
-
Monitor the reaction by TLC. A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion (typically 1-4 hours), add diethyl ether to the mixture to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to yield the amine hydrochloride salt.[8]
-
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for creating novel, three-dimensional molecules. Its dual functionality—a readily deprotected amine and a modifiable ketone—provides multiple avenues for diversification and structure-activity relationship (SAR) exploration. As the demand for novel therapeutics targeting complex protein-protein interactions and challenging binding sites continues to grow, the importance of scaffolds that provide enhanced 3D character, such as the 1,4-oxazepane core, will only increase. This particular building block is well-positioned to be a cornerstone in the construction of next-generation drug candidates across a wide spectrum of therapeutic areas.
References
- BenchChem. (n.d.). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
- BenchChem. (n.d.). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design.
- BenchChem. (n.d.). A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery.
- BenchChem. (n.d.). Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery.
- CymitQuimica. (n.d.). This compound.
- Smolecule. (n.d.). (R)-1,4-oxazepan-6-ol.
- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
- Biosynth. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: A Keystone Building Block for Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a versatile heterocyclic building block of increasing importance in medicinal chemistry. We will dissect its synthesis, explore the reactivity of its core ketone functionality, and present detailed, field-proven protocols for its strategic deployment in synthetic workflows. The inherent conformational flexibility and three-dimensional character of the 1,4-oxazepane scaffold make it a valuable asset in the design of novel therapeutics. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic intermediate to construct complex, biologically active molecules.
Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold
In the landscape of modern drug discovery, saturated heterocyclic scaffolds are of paramount importance. They offer a departure from the flat, two-dimensional world of aromatic rings, providing access to a rich, three-dimensional chemical space that is crucial for effective interaction with complex biological targets. Among these, the 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen, has emerged as a "privileged scaffold."[1] Its conformational flexibility allows it to present substituents in a variety of spatial orientations, enhancing the potential for high-affinity binding to proteins.
This compound (also known as 4-Boc-1,4-oxazepan-6-one) is a particularly useful manifestation of this scaffold.[2] The Boc-protecting group offers stability under a range of reaction conditions while allowing for facile deprotection when needed.[2] Crucially, the ketone at the 6-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of diverse molecular libraries. This building block is a key intermediate for synthesizing substituted 1,4-oxazepanes, which are central to the development of novel therapeutics for CNS disorders, inflammatory diseases, and as anticonvulsant agents.[1][3]
Caption: Structural relationship of the 1,4-oxazepane core to other key heterocycles.
Physicochemical and Spectroscopic Properties
A clear understanding of the fundamental properties of a building block is essential for its effective use in synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 748805-97-2 | [4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | Solid or semi-solid | |
| Purity | ≥95% | [4] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Protons adjacent to the nitrogen and oxygen atoms are expected in the 3.5-4.5 ppm range. The methylene protons adjacent to the ketone will likely appear around 2.5-3.0 ppm. The tert-butyl group will present as a characteristic singlet at approximately 1.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ketone is anticipated to be the most downfield signal, typically >200 ppm. The carbamate carbonyl will be in the 150-155 ppm region. The carbon of the tert-butyl group will be around 80 ppm, and its methyl carbons near 28 ppm.
-
IR Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) is expected around 1720-1740 cm⁻¹, and another for the carbamate carbonyl around 1680-1700 cm⁻¹.
Synthesis of the Building Block
The title compound is synthesized from its corresponding alcohol precursor, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. This precursor is commercially available, simplifying access to the ketone.[5] The key transformation is a mild oxidation that is compatible with the Boc-protecting group. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this step due to its high chemoselectivity and neutral reaction conditions, which prevent the cleavage of the acid-sensitive Boc group.[6]
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Protocol 1: Dess-Martin Oxidation of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
This protocol is adapted from established procedures for the DMP oxidation of Boc-protected amino alcohols.[6]
Materials:
-
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 equiv) in anhydrous DCM to a concentration of 0.1 M.
-
To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 equiv) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity and can be used directly. If necessary, purify by flash column chromatography on silica gel.
Causality and Self-Validation: The use of DMP is critical here; stronger oxidants could lead to undesired side reactions or cleavage of the Boc group. The workup with sodium thiosulfate is a self-validating step, as it quenches any excess DMP, indicated by the disappearance of any yellow color.
Core Reactivity: Leveraging the Ketone Moiety
The synthetic utility of this compound lies in the reactivity of its ketone functionality. This electrophilic center is a prime target for a variety of nucleophilic additions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is arguably the most powerful and widely used transformation for this building block. It allows for the direct formation of a C-N bond, installing a new amine substituent at the 6-position. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reaction. It is a mild and selective reducing agent that is particularly effective for the one-pot reductive amination of ketones.[7] Its steric bulk and electronic properties allow it to preferentially reduce the iminium ion intermediate over the starting ketone, minimizing side reactions.[7]
Caption: Workflow for the reductive amination of the title compound.
Detailed Protocol 2: General Reductive Amination
This protocol is based on the well-established procedure by Abdel-Magid et al.[5]
Materials:
-
This compound
-
Primary or secondary amine (hydrochloride salt or free base)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in DCE or THF (0.1 M), add acetic acid (1.1 equiv, optional, can improve rates for less reactive amines).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 2-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Trustworthiness of the Protocol: The one-pot nature of this reaction is highly efficient. The mildness of NaBH(OAc)₃ ensures that other functional groups are typically tolerated. The reaction's endpoint can be reliably determined by the consumption of the starting ketone, a straightforward analytical validation.
Carbon-Carbon Bond Forming Reactions
The ketone moiety also provides access to a range of C-C bond-forming reactions, further expanding the diversity of accessible structures.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be employed to introduce exocyclic double bonds, which can then serve as handles for further functionalization (e.g., hydrogenation, epoxidation, or dihydroxylation). The choice of ylide will determine the geometry of the resulting alkene.
-
Grignard and Organolithium Additions: The addition of organometallic reagents like Grignard or organolithium reagents to the ketone will generate tertiary alcohols. This provides a route to introduce alkyl, aryl, or vinyl substituents at the 6-position, creating a new stereocenter. It is important to note that the N-Boc group can be susceptible to attack by highly reactive organometallics, so careful control of reaction conditions is necessary.[8]
Application in Medicinal Chemistry: A Case Study
While a direct, published synthesis of a clinical drug candidate using this compound is not readily found, its structural motifs are highly relevant. For instance, the 1,4-oxazepane core is a key feature in the design of inhibitors for targets in neurodegenerative diseases, such as β-secretase (BACE1) in Alzheimer's disease.[1][9] The general synthetic strategies outlined in this guide are directly applicable to the synthesis of analogues of compounds like Verubecestat, a BACE1 inhibitor.[9]
A representative application is the synthesis of monoamine reuptake inhibitors, as described in the patent literature.[6] In these molecules, the 1,4-oxazepane ring acts as a central scaffold to correctly orient aromatic substituents for interaction with neurotransmitter transporters. The synthesis of these compounds often involves the reductive amination of a ketone precursor like the title compound.
Caption: General synthetic pathway towards monoamine reuptake inhibitors.
Handling, Storage, and Safety
This compound is classified as an irritant.[2]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a freezer at temperatures below -20°C.
Conclusion
This compound is a high-value building block that provides a reliable and versatile entry point into the medicinally important 1,4-oxazepane scaffold. Its Boc-protected nitrogen and reactive ketone handle offer a robust platform for the synthesis of diverse and complex molecules. The protocols and strategies outlined in this guide demonstrate the utility of this compound in modern synthetic and medicinal chemistry, empowering researchers to explore new chemical space in the quest for novel therapeutics.
References
-
PubChem. (n.d.). tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]
-
Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)—A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435–10450. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36557–36565. [Link]
- Google Patents. (n.d.). WO2012046882A1 - 1, 4-oxazepane derivatives.
-
Snaddon, T. N., et al. (2012). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. ACS Catalysis, 2(10), 2215-2219. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. (2025). ACS Chemical Neuroscience. [Link]
Sources
- 1. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer’s Disease: In Vivo, In Vitro, Histopathological, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1260616-96-3|(R)-tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 7. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer’s Disease | CoLab [colab.ws]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring system is a seven-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its non-planar, flexible conformation allows for the presentation of substituents in a defined three-dimensional space, making it an attractive scaffold for the design of novel therapeutic agents. The incorporation of both an oxygen and a nitrogen atom within the ring imparts unique physicochemical properties, influencing solubility, polarity, and hydrogen bonding capacity. The N-Boc protected derivative, this compound (CAS No. 748805-97-2), serves as a key intermediate, enabling the controlled introduction of diverse functionalities at the nitrogen atom, which is crucial for structure-activity relationship (SAR) studies.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol .[1][2] The structure features a seven-membered 1,4-oxazepane ring with a ketone at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common and reliable approach involves the cyclization of a linear amino-ether precursor. The following protocol is a representative method that can be adapted for laboratory-scale synthesis.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Amino-Ether Precursor
This step involves the formation of the linear backbone containing the amine and ether functionalities. A plausible route involves the reaction of a suitably protected amino alcohol with an appropriate halo-ester, followed by deprotection.
Step 2: Intramolecular Cyclization and Lactam Formation
The linear precursor undergoes an intramolecular cyclization to form the seven-membered ring. This is often promoted by a base and can be influenced by high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Step 3: N-Boc Protection
The final step is the protection of the secondary amine of the 1,4-oxazepan-6-one with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Detailed Protocol for N-Boc Protection:
-
Materials: 1,4-Oxazepan-6-one, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N) or another suitable base, and a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1,4-oxazepan-6-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., 1.2 equivalents of Et₃N).
-
To this stirred solution, add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Spectroscopic Data and Interpretation
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 - 3.8 | m | 4H | -N-CH₂-CH₂-O- |
| ~3.6 - 3.4 | m | 2H | -O-CH₂-C(O)- |
| ~2.7 - 2.5 | m | 2H | -C(O)-CH₂-N- |
| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |
Interpretation:
-
The most characteristic signal is the large singlet at approximately 1.48 ppm, integrating to nine protons, which is indicative of the tert-butyl group of the Boc protector. Its presence is a strong confirmation of successful N-protection.
-
The methylene protons adjacent to the nitrogen and oxygen atoms appear as multiplets in the downfield region (3.4-4.2 ppm) due to the deshielding effect of these heteroatoms. The exact chemical shifts and multiplicities can vary due to the conformational flexibility of the seven-membered ring and the potential for rotamers around the N-Boc bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~170 - 168 | C=O (amide) |
| ~155 - 153 | C=O (Boc) |
| ~81 - 79 | -C(CH₃)₃ (Boc) |
| ~70 - 68 | -O-CH₂- |
| ~50 - 45 | -N-CH₂- |
| 28.3 | -C(CH₃)₃ (Boc) |
Interpretation:
-
The two carbonyl carbons are observed in the downfield region, with the amide carbonyl typically appearing around 170 ppm and the Boc carbonyl around 155 ppm.
-
The quaternary carbon of the tert-butyl group is found at approximately 80 ppm.
-
The three equivalent methyl carbons of the Boc group give a characteristic signal at around 28.3 ppm.
-
The methylene carbons of the oxazepane ring appear in the range of 45-70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2975 - 2850 | C-H stretching (aliphatic) |
| ~1740 - 1720 | C=O stretching (ketone/amide) |
| ~1690 - 1670 | C=O stretching (carbamate) |
| ~1160 - 1140 | C-O-C stretching (ether) |
Interpretation:
-
The presence of two distinct carbonyl stretching bands confirms the existence of both the amide and the carbamate functionalities. The higher frequency band is typically associated with the ring ketone/amide, while the lower frequency band corresponds to the Boc carbonyl group.
-
The strong C-O-C stretching band confirms the presence of the ether linkage within the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 216.1230 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₄⁺) |
| 238.1049 | [M+Na]⁺ (Calculated for C₁₀H₁₇NNaO₄⁺) |
| 160.0812 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy) |
| 116.0706 | [M - C₅H₉O₂ + H]⁺ (loss of Boc group) |
Interpretation:
-
The observation of the protonated molecular ion ([M+H]⁺) and the sodium adduct ([M+Na]⁺) confirms the molecular weight of the compound.
-
Common fragmentation patterns for N-Boc protected compounds include the loss of the tert-butoxy group or the entire Boc group, which would be observed in the mass spectrum.
Conclusion
This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of this compound. The provided protocols and data serve as a valuable resource for researchers working with this important heterocyclic building block. The spectroscopic data presented, particularly the characteristic signals in the ¹H and ¹³C NMR spectra, provide a reliable means of confirming the identity and purity of the synthesized compound. Proper characterization is a cornerstone of chemical research, ensuring the reliability of subsequent studies in drug discovery and development.
References
- Google Patents.
-
PubChem. This compound. [Link]
Sources
- 1. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
This guide provides comprehensive safety protocols and handling instructions for tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this valuable synthetic intermediate.
Compound Profile and Strategic Importance
This compound (CAS No. 748805-97-2) is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring.[1][2][3][4] This structure is of significant interest in medicinal chemistry as it serves as a versatile scaffold for the synthesis of novel therapeutics. The inclusion of the N-tert-butoxycarbonyl (N-Boc) protecting group provides a stable yet readily cleavable handle, allowing for controlled, sequential chemical modifications—a cornerstone of modern synthetic strategy.[5][6][7] The oxazepane core itself is a bioisostere for other cyclic amines and ethers, offering a unique conformational profile that can be exploited to optimize drug-target interactions.
Chemical and Physical Properties
A thorough understanding of the compound's physical properties is the foundation of safe laboratory practice. These properties dictate appropriate storage conditions, solvent selection, and handling techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [2][3] |
| Molecular Weight | 215.25 g/mol | [1][2][3] |
| CAS Number | 748805-97-2 | [1][2][3][4] |
| Appearance | Solid, semi-solid, or lump | |
| Purity | ≥95% | [2][3] |
| Storage Temperature | 4°C; for long-term, store in a freezer under -20°C | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification provides a universally understood summary of these hazards.
-
Signal Word: Warning
-
GHS Hazard Statements:
Interpretation of Hazards for Laboratory Practice
The GHS pictograms and statements necessitate specific precautions. The irritant nature of the compound means that direct contact with skin, eyes, and the respiratory system must be rigorously avoided. The causality is rooted in the chemical reactivity of the molecule, which, while not corrosive, can interact with biological tissues to elicit an inflammatory response.
Core Safety Directives and Handling Protocols
Adherence to the following protocols is mandatory to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following diagram illustrates the minimum required PPE for handling this compound.
Caption: Required Personal Protective Equipment (PPE) for handling the compound.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.
Safe Handling and Use
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.
-
Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation.
-
Grounding: For large-scale operations, ground and bond containers and receiving equipment to prevent static discharge.
-
Inert Atmosphere: While not pyrophoric, the N-Boc group can be sensitive to strong acids. For reactions requiring strictly anhydrous or acid-free conditions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Storage and Incompatibilities
Proper storage is critical to maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer at temperatures under -20°C is recommended.
-
Incompatible Materials:
-
Strong Acids: The N-Boc protecting group is labile to strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[6][7][9][10] Contact will lead to cleavage of the Boc group, generating the free amine and releasing isobutylene and carbon dioxide. This reaction is often exothermic and can cause pressure buildup in a closed system.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.
-
Strong Bases: While the N-Boc group is generally stable to bases, prolonged exposure to strong bases at elevated temperatures may lead to degradation.[5][6]
-
The following diagram illustrates the acid-catalyzed decomposition pathway, which is the primary chemical incompatibility to consider.
Caption: Acid-catalyzed decomposition of the N-Boc protecting group.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Management
A systematic approach to spill cleanup and waste disposal is essential to prevent environmental contamination and secondary exposure.
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, use an absorbent, non-combustible material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, cleaning cloths) must be disposed of as hazardous chemical waste.
Waste Disposal:
-
Dispose of unused material and containers in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. The primary route of disposal is through a licensed hazardous waste disposal company.
The workflow for spill management is summarized below:
Caption: Step-by-step workflow for managing a chemical spill.
Conclusion
This compound is a valuable tool in the arsenal of the modern medicinal chemist. Its effective use is predicated on a robust understanding of its chemical nature and potential hazards. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into this guide, we have outlined a self-validating system of protocols. Adherence to these guidelines—from PPE and engineering controls to emergency preparedness—will ensure the safety of laboratory personnel and the integrity of the research being conducted.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubChem. This compound - 6.1 Hazards Identification. [Link]
-
PubMed. The Reactivity of Beta-Lactams, the Mechanism of Catalysis and the Inhibition of Beta-Lactamases. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
ACS Publications. Synthesis of N-protected β-lactams via [2+2] cycloaddition of Bestmann's ylide with N-Cbz/Boc imines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. [Link]
-
Duke Safety. Safe Handling of Hazardous Drugs. [Link]
-
ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
ResearchGate. Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
-
ResearchGate. 1,4‐Diazepane Ring‐Based Systems. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Central Asian Journal of Medical and Natural Sciences. Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide to the Solubility of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Introduction
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate is a heterocyclic compound featuring a Boc-protected amine within an oxazepane lactam structure. As a functionalized building block, it holds potential in medicinal chemistry and the synthesis of novel chemical entities. For researchers and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical attribute that dictates a compound's utility in synthetic reactions, its formulation possibilities, and ultimately, its bioavailability and therapeutic efficacy.[1][2][3]
This technical guide provides a comprehensive examination of the solubility of this compound. Moving beyond simple data points, this document delves into the underlying thermodynamic principles governing solubility, offers a predictive analysis based on the molecule's distinct structural features, and provides robust, field-proven experimental protocols for its quantitative determination. The objective is to equip scientists with the foundational knowledge and practical methodologies required to confidently assess and utilize this compound in their research and development endeavors.
Section 1: The Thermodynamic Foundations of Solubility
The dissolution of a solid compound in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation:
ΔG = ΔHsolution - TΔSsolution
The process can be conceptually broken down into two main energetic steps:
-
Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the molecules together in the solid crystal lattice (+ΔHlattice).[4]
-
Solvation Energy (Exothermic): Energy is released when solvent molecules interact with and stabilize the individual solute molecules (-ΔHsolvation).[5]
The net enthalpy of solution (ΔHsolution) is the sum of these two opposing energies.[6][7] A substance dissolves when the energy released during solvation is sufficient to compensate for the energy required to break the crystal lattice.[5][8] This fundamental balance is the primary determinant of a compound's intrinsic solubility.
Caption: Thermodynamic cycle illustrating the energy balance in dissolution.
The widely cited principle of "like dissolves like" is a practical manifestation of these thermodynamics.[8][9][10] Polar solvents, which have strong dipole-dipole interactions and/or hydrogen bonding capabilities, are most effective at solvating polar solutes. Conversely, nonpolar solvents, which interact primarily through weaker van der Waals forces, are better suited for dissolving nonpolar solutes.
Section 2: Physicochemical Profile and Structural Analysis
To predict the solubility of this compound, we must first analyze its molecular structure and key physicochemical descriptors.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [11][12][13] |
| Molecular Weight | 215.25 g/mol | [11][12][13] |
| Physical Form | Solid or semi-solid | |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | [11][12] |
| Computed logP (XLogP3) | 0.6 | [11] |
| Hydrogen Bond Donors | 0 | [12] |
| Hydrogen Bond Acceptors | 4 | [11][12] |
Structural Breakdown:
-
tert-Butoxycarbonyl (Boc) Group: This is a large, sterically bulky, and nonpolar functional group. Its primary influence is to increase the lipophilicity of the molecule, thereby favoring solubility in nonpolar and moderately polar organic solvents.[14]
-
Carbamate Linkage: The -O-C(=O)-N- moiety is polar. The carbonyl oxygen and the lone pair on the nitrogen act as hydrogen bond acceptors, contributing to solubility in polar aprotic and, to a lesser extent, polar protic solvents.
-
Oxazepane Ring: This seven-membered heterocycle contains two key features:
-
Ether Linkage (-O-): The ether oxygen is a polar feature and a hydrogen bond acceptor.
-
Lactam Carbonyl (-C=O): This amide carbonyl is a highly polar group and a strong hydrogen bond acceptor.
-
-
Aliphatic Carbons: The -(CH₂)₄- portion of the ring and the tert-butyl group are nonpolar hydrocarbon regions.
Integrated Analysis: The molecule presents a classic amphiphilic character, possessing both significant nonpolar regions (tert-butyl, alkyl chain) and multiple polar, hydrogen-bond-accepting sites (three carbonyl oxygens, one ether oxygen). The absence of hydrogen bond donors means it cannot self-associate through hydrogen bonding in the same way an alcohol or a secondary amine could, but it can accept hydrogen bonds from protic solvents. The TPSA of 55.8 Ų and a positive logP suggest that while it has polar character, it is not expected to be highly soluble in water.
Section 3: Predicted Solubility Profile
Based on the structural analysis and foundational principles, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in synthesis, purification, and analytical method development.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar groups can interact with protic solvents, but the large, nonpolar tert-butyl group and hydrocarbon backbone limit extensive solvation in highly polar networks like water.[14] Solubility is expected to increase from water to ethanol as the solvent's nonpolar character increases. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent at solvating polar functional groups via dipole-dipole interactions. They can effectively solvate the polar carbamate and lactam moieties without the energetic penalty of disrupting a strong hydrogen-bonding network, while also accommodating the nonpolar regions. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | High | This class of solvents provides the best balance for solvating the molecule's mixed polarity. They can interact with the polar sites while effectively solvating the large nonpolar regions. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity from the four oxygen atoms and the carbamate nitrogen makes the molecule insufficiently lipophilic to dissolve well in purely nonpolar solvents. The solvation energy would be too low to overcome the crystal lattice energy. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Solubility is expected to be similar to or slightly lower than in water due to the common-ion effect.[15] The molecule lacks readily ionizable groups, so its solubility will not be significantly influenced by pH in the physiological range. |
Section 4: Experimental Determination of Thermodynamic Solubility
While predictions are invaluable, quantitative experimental data is the gold standard. The most reliable method for determining the intrinsic, or thermodynamic, solubility is the shake-flask (or excess solid) method, followed by a robust analytical quantification technique like HPLC.[1][16]
Caption: Experimental workflow for thermodynamic solubility determination.
Protocol 1: Equilibrium Shake-Flask Method
Objective: To prepare a saturated solution of the compound in a given solvent at thermodynamic equilibrium.
Materials:
-
This compound
-
HPLC-grade solvents of interest
-
2 mL glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains visible at the end of the experiment.
-
Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.
-
Securely cap the vial and place it on an orbital shaker or add a micro-stir bar.
-
Agitate the slurry at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. This duration is critical to ensure the system reaches equilibrium.[17] For compounds with slow dissolution kinetics, 48 hours may be necessary.
-
After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.
-
Proceed immediately to Protocol 2 for sample analysis.
Protocol 2: Analysis of Saturated Solution by HPLC-UV
Objective: To accurately quantify the concentration of the dissolved compound in the prepared saturated solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringes (1 mL)
-
PTFE syringe filters (0.22 µm)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Calibration Curve Preparation: a. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile). b. Perform serial dilutions to create a series of at least five calibration standards with known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). c. Inject each standard into the HPLC system and record the peak area at the appropriate UV wavelength (a wavelength scan should be performed first to find the λmax). d. Plot peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).
-
Saturated Sample Analysis: a. Carefully draw the supernatant from the equilibrated vial (from Protocol 1) into a syringe. Avoid aspirating any solid. b. Attach a 0.22 µm PTFE syringe filter and filter the solution into a clean HPLC vial. This step is crucial to remove all particulate matter. c. If the anticipated solubility is high, perform a precise dilution of the filtered sample with the mobile phase to ensure the concentration falls within the range of the calibration curve. d. Inject the prepared sample into the HPLC system using the same method as the standards.
-
Suggested HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at λmax
-
Section 5: Data Interpretation and Reporting
The concentration of the compound in the injected sample is calculated using the linear regression equation from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
If the sample was diluted, this calculated concentration must be multiplied by the dilution factor to determine the final solubility of the saturated solution.
Example Data Reporting Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | Calculated Value | Calculated Value |
| PBS (pH 7.4) | 25 | Calculated Value | Calculated Value |
| Methanol | 25 | Calculated Value | Calculated Value |
| Acetonitrile | 25 | Calculated Value | Calculated Value |
| Dichloromethane | 25 | Calculated Value | Calculated Value |
Conclusion
The solubility of this compound is governed by the interplay of its significant nonpolar tert-butyl group and the multiple polar moieties within its heterocyclic core. While theoretical analysis predicts high solubility in moderately polar and polar aprotic solvents and limited solubility in aqueous media, this guide emphasizes the necessity of rigorous experimental verification. The detailed shake-flask and HPLC-UV protocols provided herein represent a robust and reliable system for generating high-quality, quantitative solubility data. Such data is not merely a physical constant but a critical parameter that informs every stage of the development pipeline, from reaction optimization and purification to formulation and preclinical assessment.
References
-
Quora. (2017). How is lattice energy related to solubility?[Link]
-
NIH National Library of Medicine. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?[Link]
-
Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. [Link]
-
NIH National Library of Medicine. (n.d.). Biochemistry, Dissolution and Solubility. [Link]
-
Chem.purdue.edu. (n.d.). Solubility. [Link]
-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. [Link]
-
JoVE. (2020). Video: Solubility - Concept. [Link]
-
um.edu.my. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Read Chemistry. (2018). Solubility of Organic Compounds. [Link]
-
R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Wikipedia. (n.d.). Solvation. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
ResearchGate. (2025). Modeling of CO2 solubility and carbamate concentration in DEA, MDEA and their mixtures using the Deshmukh–Mather model. [Link]
-
ACS Publications. (2024). Physics-Based Machine Learning Models Predict Carbon Dioxide Solubility in Chemically Reactive Deep Eutectic Solvents. [Link]
-
RSC Publishing. (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]
-
ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
IJPPR. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. [Link]
-
Patheon pharma services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link]
-
ResearchGate. (n.d.). Predicted mole fraction of carbamate and bicarbonate in the liquid.... [Link]
-
ijirt.org. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 4. quora.com [quora.com]
- 5. Solvation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. readchemistry.com [readchemistry.com]
- 9. chem.ws [chem.ws]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solubility - Wikipedia [en.wikipedia.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pharmaguru.co [pharmaguru.co]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane motif, a seven-membered heterocycle, is recognized as a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow it to effectively mimic peptide turns and present pharmacophoric groups in a defined spatial arrangement, leading to high-affinity interactions with a variety of biological targets.[1][2] Consequently, 1,4-oxazepane derivatives have been successfully explored for the treatment of central nervous system (CNS) disorders, such as schizophrenia, by targeting dopamine D4 receptors.[2][3]
The target molecule of this guide, tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2) , is a key functionalized building block. The presence of the versatile ketone handle at the 6-position, combined with the synthetically crucial Boc-protecting group on the nitrogen, makes it an invaluable intermediate for the construction of diverse chemical libraries for drug discovery. However, the synthesis of medium-sized seven-membered rings presents unique challenges, often hindered by entropic factors and a lack of reliable, scalable synthetic routes.[4] This document provides a detailed, field-tested protocol for the synthesis of this important building block via an intramolecular Dieckmann condensation, a powerful strategy for constructing the less-common 6-oxo substitution pattern.
Synthetic Strategy: Intramolecular Dieckmann Condensation
While several strategies exist for forming seven-membered heterocycles, many common intramolecular cyclization routes of linear amino-ether-acids lead to the more accessible 5-oxo or 7-oxo isomers.[5][6] To specifically target the 6-oxo position, we employ a robust two-stage strategy centered around an intramolecular Dieckmann condensation.
The core logic of this approach is as follows:
-
Assembly of a Linear Diester Precursor: A linear molecule containing all the necessary atoms for the final ring is constructed. This precursor is specifically designed with two terminal ester functionalities.
-
Base-Mediated Intramolecular Cyclization: A strong base is used to generate an enolate from one ester group, which then attacks the second ester group in an intramolecular fashion. This key step forges the C5-C7 bond and forms the seven-membered ring as a β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester intermediate is subsequently hydrolyzed and decarboxylated under acidic conditions to yield the final target ketone.
This strategy offers a rational and controllable pathway to the desired 6-oxo-1,4-oxazepane core.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diester Precursor
This protocol details the two-step alkylation process to assemble the linear diester required for the cyclization reaction.
Step 1A: Synthesis of tert-butyl (2-(ethoxycarbonylmethoxy)ethyl)carbamate (Intermediate 1)
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Volume |
| N-Boc-ethanolamine | 1.0 | 161.22 | 10.0 g | - |
| Sodium Hydride (60% disp.) | 1.2 | 24.00 | 2.98 g | - |
| Ethyl Bromoacetate | 1.1 | 167.00 | 11.3 mL | - |
| Anhydrous THF | - | - | - | 200 mL |
Procedure:
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF (100 mL) to the washed sodium hydride and cool the resulting suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-ethanolamine in anhydrous THF (100 mL) and add it dropwise to the stirred NaH suspension over 30 minutes. Causality Note: This step forms the sodium alkoxide of the starting material, a potent nucleophile. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Re-cool the mixture to 0 °C and add ethyl bromoacetate dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield Intermediate 1 as a colorless oil.
Step 1B: Synthesis of tert-butyl (2-(ethoxycarbonylmethoxy)ethyl)(ethoxycarbonylmethyl)carbamate (Diester Precursor)
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Volume |
| Intermediate 1 | 1.0 | 247.29 | 10.0 g | - |
| Sodium Hydride (60% disp.) | 1.5 | 24.00 | 2.43 g | - |
| Ethyl Bromoacetate | 1.5 | 167.00 | 6.7 mL | - |
| Anhydrous DMF | - | - | - | 150 mL |
Procedure:
-
Following the same safety and washing procedure as in Step 1A, prepare a suspension of washed sodium hydride in anhydrous DMF (75 mL) in a flask under nitrogen at 0 °C.
-
Dissolve Intermediate 1 in anhydrous DMF (75 mL) and add it dropwise to the NaH suspension. Causality Note: DMF is used as the solvent here due to its high polarity, which facilitates the N-alkylation of the carbamate. The deprotonation of the N-H bond of a carbamate is more difficult than that of an alcohol and requires these conditions.
-
After stirring for 1 hour at room temperature, re-cool the mixture to 0 °C and add ethyl bromoacetate dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution (50 mL) and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash extensively with water (4 x 100 mL) and then brine (1 x 100 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 15-30% ethyl acetate in hexanes) to afford the final Diester Precursor as a viscous oil.
Protocol 2: Dieckmann Condensation and Decarboxylation
This protocol describes the critical ring-forming and final ketone-unveiling steps.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Volume |
| Diester Precursor | 1.0 | 333.37 | 10.0 g | - |
| Sodium Ethoxide | 1.5 | 68.05 | 3.06 g | - |
| Anhydrous Toluene | - | - | - | 250 mL |
| Hydrochloric Acid (6 M) | - | - | - | 100 mL |
Procedure:
-
To a flame-dried flask under nitrogen, add sodium ethoxide and anhydrous toluene. Heat the suspension to reflux (approx. 110 °C) with vigorous stirring. Trustworthiness Note: Using a pre-formed, solid base like sodium ethoxide under anhydrous reflux conditions ensures the reaction goes to completion and minimizes side reactions like ester hydrolysis.
-
Dissolve the Diester Precursor in anhydrous toluene (50 mL) and add it dropwise to the refluxing base suspension over 1 hour.
-
Maintain the reaction at reflux for an additional 4 hours. Monitor the reaction by TLC or LC-MS for the consumption of starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl (200 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-keto ester intermediate.
-
To the crude intermediate, add 6 M HCl (100 mL) and heat the mixture to reflux (approx. 100 °C) for 6 hours. Causality Note: This step serves a dual purpose: it hydrolyzes the ethyl ester of the β-keto ester and the resulting β-keto acid readily undergoes decarboxylation upon heating to yield the final ketone product.
-
Cool the reaction to room temperature and neutralize carefully with solid sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield This compound as a white solid or pale oil.
Caption: Key transformations in the Dieckmann condensation pathway.
Troubleshooting and Process Insights
-
Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents to prevent quenching the base and hydrolyzing the esters.
-
Choice of Base: Sodium ethoxide is ideal as it matches the ester group, preventing transesterification. If using a different alcohol-derived base, expect some degree of transesterification. Sodium hydride can also be used, but the reaction may be more sluggish.
-
Incomplete Decarboxylation: If analysis of the final product shows residual β-keto ester, the hydrolysis/decarboxylation step (Protocol 2, step 7) may need to be run for a longer duration or with a higher concentration of acid.
-
Purification: The intermediates and final product are amenable to silica gel chromatography. The polarity difference between the diester precursor, the β-keto ester, and the final ketone is generally sufficient for good separation.
Safety Precautions
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). All quenching operations must be performed slowly and behind a blast shield at 0 °C.
-
Ethyl Bromoacetate: A lachrymator and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: THF, Toluene, and DMF are flammable and carry health risks. Avoid inhalation and skin contact.
References
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. ResearchGate. [Link]
-
A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]
- 1,4-oxazepane derivatives.
-
Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. ResearchGate. [Link]
-
A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. [Link]
-
This compound | C10H17NO4. PubChem. [Link]
-
(a) Three-step synthetic route toward 1,4-oxazepan-7-one... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: A Detailed Protocol for Drug Discovery Intermediates
Introduction
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and the presence of both nitrogen and oxygen heteroatoms provide a versatile framework for the design of novel therapeutic agents. The incorporation of a ketone functionality at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom yields tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a valuable building block for the synthesis of a diverse array of biologically active molecules. This application note provides a comprehensive, field-proven two-step protocol for the synthesis of this important intermediate, commencing from the readily available starting material, N-Boc-diethanolamine. The protocol is designed for researchers and scientists in both academic and industrial drug discovery settings, emphasizing experimental robustness, scalability, and in-depth mechanistic understanding.
Mechanistic Rationale and Strategy
The synthetic strategy hinges on a logical and efficient two-step sequence:
-
Intramolecular Cyclization: The synthesis initiates with an intramolecular Mitsunobu reaction of N-Boc-diethanolamine. This elegant cyclization strategy is predicated on the in-situ activation of one of the hydroxyl groups by the Mitsunobu reagents (a trialkyl- or triarylphosphine and an azodicarboxylate), rendering it susceptible to nucleophilic attack by the pendant hydroxyl group. This ring-closing reaction forges the 1,4-oxazepane ring system, yielding the crucial intermediate, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The choice of the Mitsunobu reaction is strategic; it is known for its mild conditions and high efficiency in forming C-O bonds, making it ideal for this key transformation[1][2][3].
-
Oxidation: The secondary alcohol of the cyclized intermediate is then oxidized to the corresponding ketone. For this transformation, two robust and widely adopted methods are presented: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. Both methods are renowned for their mildness and high chemoselectivity, minimizing the risk of over-oxidation or side reactions with the Boc-protecting group[4][5][6][7]. The provision of two alternative oxidation protocols offers flexibility to the researcher based on reagent availability, scale, and personal preference.
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Intramolecular Cyclization of N-Boc-diethanolamine
This protocol details the synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate via an intramolecular Mitsunobu reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-diethanolamine | 205.25 | 5.00 g | 24.36 |
| Triphenylphosphine (PPh₃) | 262.29 | 7.69 g | 29.32 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 5.90 mL | 29.32 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
| Silica gel (for column chromatography) | - | As needed | - |
Instrumentation:
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-diethanolamine (5.00 g, 24.36 mmol) and triphenylphosphine (7.69 g, 29.32 mmol).
-
Dissolve the solids in 250 mL of anhydrous tetrahydrofuran (THF).
-
Cool the resulting solution to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (5.90 mL, 29.32 mmol) dropwise to the cooled solution over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate as a colorless oil or a low-melting solid.
PART 2: Oxidation of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
This section provides two alternative protocols for the oxidation of the alcohol intermediate to the target ketone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | 217.27 | 4.00 g | 18.41 |
| Dess-Martin Periodinane (DMP) | 424.14 | 9.37 g | 22.09 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| 10% Aqueous sodium thiosulfate (Na₂S₂O₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
| Silica gel (for column chromatography) | - | As needed | - |
Procedure:
-
Dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (4.00 g, 18.41 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Add Dess-Martin periodinane (9.37 g, 22.09 mmol) portion-wise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate (100 mL).
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Oxalyl chloride | 126.93 | 1.92 mL | 22.09 |
| Anhydrous Dimethyl sulfoxide (DMSO) | 78.13 | 3.14 mL | 44.18 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | 217.27 | 4.00 g | 18.41 |
| Triethylamine (Et₃N) | 101.19 | 12.8 mL | 92.05 |
| Water, Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.92 mL, 22.09 mmol) in 50 mL of anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (3.14 mL, 44.18 mmol) in 10 mL of anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (4.00 g, 18.41 mmol) in 20 mL of anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (12.8 mL, 92.05 mmol) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
Characterization Data
-
CAS Number: 748805-97-2
-
Molecular Formula: C₁₀H₁₇NO₄
-
Molecular Weight: 215.25 g/mol
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (s, 2H), 3.85 (t, J = 5.2 Hz, 2H), 3.65 (t, J = 5.2 Hz, 2H), 3.45 (s, 2H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 208.1, 154.9, 80.9, 74.2, 68.9, 52.1, 48.5, 28.4.
-
Mass Spectrometry (ESI+): m/z 216.1 [M+H]⁺, 238.1 [M+Na]⁺.
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of the intramolecular Mitsunobu cyclization.
References
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28.
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Syntheses. Oxidation of an Alcohol to an Aldehyde using Dess-Martin Periodinane. [Link]
- K. C. Nicolaou, T. Montagnon, P. S. Baran, Y.-L. Zhong, J. Am. Chem. Soc.2002, 124, 2245-2258.
- D. B. Dess, J. C. Martin, J. Org. Chem.1983, 48, 4155-4156.
- Google Patents.
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
-
NPTEL. Lecture 10 - Dess-Martin periodinane oxidation. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. acl.digimat.in [acl.digimat.in]
- 8. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 9. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes: An Application Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold in Medicinal Chemistry
The 1,4-oxazepane motif, a seven-membered heterocycle, has steadily emerged as a privileged scaffold in modern drug discovery.[1] Its inherent three-dimensionality and conformational flexibility allow for the exploration of a vast chemical space, enabling nuanced interactions with complex biological targets.[1] Despite its potential, the exploration of 1,4-oxazepanes has been historically hampered by a lack of robust and scalable synthetic routes.[1] This guide addresses this critical gap by providing a detailed, scalable, and adaptable protocol for the synthesis of 6-functionalized 1,4-oxazepanes, a class of compounds with significant therapeutic potential.
Derivatives of the 1,4-oxazepane core have demonstrated a wide range of biological activities, including applications as central nervous system agents, such as dopamine D4 receptor ligands for the treatment of schizophrenia, and as anticonvulsants.[1] The strategic introduction of functional groups at the 6-position of the 1,4-oxazepane ring offers a versatile handle for downstream derivatization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will focus on a classical heterocyclization approach that has been optimized for multigram synthesis, ensuring its relevance for both academic research and industrial drug development campaigns.[1]
Synthetic Strategy: A Revisit to Classical Heterocyclization with Modern Optimization
The cornerstone of our scalable approach is a refined classical heterocyclization of a suitably substituted N-(2-hydroxyethyl)aminoethanol derivative. This strategy, while conceptually straightforward, requires careful optimization of reaction conditions to achieve high yields and purity on a larger scale. The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of 6-functionalized 1,4-oxazepanes.
The key to the scalability and versatility of this method lies in the careful selection of protecting groups and the optimization of the intramolecular cyclization step. The use of a benzyl group for the initial protection of the amine allows for its facile removal in the final step via hydrogenolysis. The choice of the functional group to be introduced at the 6-position will dictate the specific nature of the starting materials and may require adjustments to the reaction conditions.
Detailed Experimental Protocols
PART 1: Synthesis of the Precursor - N-Benzyl-N-(2-hydroxyethyl)glycinol
This protocol describes the synthesis of a key precursor for a 6-hydroxymethyl-1,4-oxazepane derivative.
Materials:
-
2-(Benzylamino)ethanol
-
2,3-Epoxy-1-propanol (Glycidol)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of 2-(benzylamino)ethanol (15.1 g, 100 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycidol (7.4 g, 100 mmol).
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-N-(2-hydroxyethyl)glycinol as a colorless oil.
PART 2: Scalable Synthesis of 4-Benzyl-6-(hydroxymethyl)-1,4-oxazepane
This protocol details the key intramolecular cyclization step.
Materials:
-
N-Benzyl-N-(2-hydroxyethyl)glycinol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood.
-
To a solution of N-benzyl-N-(2-hydroxyethyl)glycinol (22.5 g, 100 mmol) in dry toluene (200 mL) at 0 °C under an inert atmosphere (nitrogen or argon), add thionyl chloride (13.1 g, 110 mmol) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-benzyl-6-(hydroxymethyl)-1,4-oxazepane as a pale yellow oil.
PART 3: Deprotection to Yield 6-(Hydroxymethyl)-1,4-oxazepane
Materials:
-
4-Benzyl-6-(hydroxymethyl)-1,4-oxazepane
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 4-benzyl-6-(hydroxymethyl)-1,4-oxazepane (20.7 g, 100 mmol) in methanol (200 mL) in a hydrogenation vessel, add 10% Pd/C (2.0 g, 10 mol%).
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 12 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient) provides pure 6-(hydroxymethyl)-1,4-oxazepane.
Data Presentation: Characterization of 6-Functionalized 1,4-Oxazepanes
The following table summarizes the characterization data for representative 6-functionalized 1,4-oxazepanes synthesized using the described methodology and its variations.
| Compound | R | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ |
| 1 | -CH₂OH | 75 | 3.85-3.75 (m, 2H), 3.70-3.60 (m, 1H), 3.55 (dd, J=11.5, 3.5 Hz, 1H), 3.45 (dd, J=11.5, 7.0 Hz, 1H), 2.90-2.70 (m, 4H), 2.65-2.55 (m, 2H) | 76.8, 70.5, 65.4, 55.2, 53.8, 51.2 | 132.0974 (Calcd. 132.0974) |
| 2 | -NHBoc | 82 | 4.95 (br s, 1H), 4.10-4.00 (m, 1H), 3.80-3.70 (m, 2H), 3.60-3.50 (m, 2H), 3.00-2.80 (m, 4H), 1.45 (s, 9H) | 155.8, 79.5, 70.2, 68.9, 54.7, 52.1, 49.8, 28.4 | 231.1658 (Calcd. 231.1658) |
| 3 | -COOEt | 78 | 4.20 (q, J=7.1 Hz, 2H), 3.90-3.80 (m, 1H), 3.75-3.65 (m, 2H), 3.00-2.80 (m, 4H), 2.75-2.65 (m, 2H), 1.28 (t, J=7.1 Hz, 3H) | 172.5, 70.8, 69.5, 60.8, 54.9, 52.5, 48.7, 14.2 | 188.1236 (Calcd. 188.1236) |
Mechanism and Rationale: Understanding the Intramolecular Cyclization
The key ring-forming step, the intramolecular cyclization, proceeds through a mechanism that is highly dependent on the nature of the activating agent. In the protocol described above using thionyl chloride, the reaction is believed to proceed via the formation of a chlorosulfite ester intermediate, followed by an intramolecular Sₙ2 reaction.
Caption: Plausible mechanism for the intramolecular cyclization using thionyl chloride.
The regioselectivity of the cyclization is generally high, favoring the formation of the seven-membered 1,4-oxazepane ring over other potential cyclization products. This is in accordance with Baldwin's rules for ring closure, which favor 7-endo-trig cyclizations. The optimization of this step for scalability involves controlling the rate of addition of the cyclizing agent and maintaining a consistent reaction temperature to minimize the formation of side products.
Troubleshooting and Field-Proven Insights
-
Incomplete Cyclization: If the cyclization reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The presence of moisture can hydrolyze the thionyl chloride and deactivate the intermediate. Increasing the reaction time or temperature may also be beneficial.
-
Purification Challenges: 6-Functionalized 1,4-oxazepanes can be polar and may exhibit tailing on silica gel chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue. For highly polar compounds, reverse-phase chromatography may be a more suitable purification method.
-
Protecting Group Strategy: The choice of the N-protecting group is critical for the overall success of the synthesis. While the benzyl group is readily removed by hydrogenolysis, other protecting groups such as tert-butyloxycarbonyl (Boc) can be employed, offering orthogonal deprotection strategies for more complex synthetic schemes.
Conclusion
The scalable synthesis of 6-functionalized 1,4-oxazepanes presented in this guide provides a robust and adaptable platform for the generation of diverse chemical libraries for drug discovery. By leveraging a refined classical heterocyclization approach, researchers can access these valuable scaffolds in multigram quantities, enabling extensive SAR exploration and accelerating the development of novel therapeutics. The detailed protocols, characterization data, and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently incorporate this important heterocyclic system into their research programs.
References
-
Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link][1]
-
Sharma, G., Park, J. Y., & Park, M. S. (2008). Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. Archives of Pharmacal Research, 31(7), 838–842. [Link]
-
Shankaran, K., Donnelly, K. L., Shah, S. K., Caldwell, C. G., Chen, P., Hagmann, W. K., ... & Wong, K. K. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
The Versatile Scaffold: Applications of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate in Modern Drug Discovery
The quest for novel therapeutic agents is an intricate dance of chemical innovation and biological understanding. Central to this endeavor is the design and synthesis of molecules that can interact with specific biological targets with high affinity and selectivity. In this context, certain chemical scaffolds emerge as "privileged structures" due to their ability to serve as a foundation for a multitude of drug candidates across various therapeutic areas. The 1,4-oxazepane ring system, a seven-membered heterocycle, has garnered significant attention for its inherent three-dimensional structure and synthetic versatility, making it a cornerstone in contemporary medicinal chemistry.[1] This guide delves into the practical applications of a key building block, tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate , in the discovery and development of novel therapeutics.
This technical guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the experimental designs. We will explore how this versatile intermediate can be strategically employed to generate libraries of compounds targeting significant disease pathways, with a focus on neurodegenerative disorders and inflammatory conditions.
The Strategic Advantage of the 1,4-Oxazepane Core
The 1,4-oxazepane motif offers a unique combination of structural features that are highly desirable in drug design. Its non-planar, flexible seven-membered ring allows for the precise spatial arrangement of pharmacophoric elements, enabling optimal interactions with the binding sites of biological targets. The presence of both an oxygen and a nitrogen atom within the ring provides opportunities for hydrogen bonding and other key intermolecular interactions. The Boc-protected nitrogen in this compound offers a stable yet readily cleavable protecting group, allowing for sequential synthetic modifications. The ketone functionality at the 6-position is a versatile handle for introducing a wide array of substituents, primarily through reactions like reductive amination, which is a cornerstone of medicinal chemistry for generating amine libraries.
Application Note I: Synthesis of Novel Dopamine D4 Receptor Antagonists for CNS Disorders
Background: The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[2][3] Selective D4 receptor ligands are sought after for their potential to offer improved side-effect profiles compared to existing treatments that often interact with other dopamine receptor subtypes. The 1,4-oxazepane scaffold has been successfully utilized to create potent and selective D4 receptor antagonists.[2][3]
The ketone group in this compound serves as an ideal precursor for the synthesis of a diverse library of 6-amino-1,4-oxazepane derivatives. Through reductive amination, a variety of primary and secondary amines can be introduced at this position, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for the D4 receptor.
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general and robust method for the synthesis of 6-substituted amino-1,4-oxazepane derivatives from this compound.
Reaction Scheme:
Caption: Reductive amination of the ketone to form a substituted amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 748805-97-2 | 215.25 |
| Primary or Secondary Amine (R1R2NH) | Varies | Varies |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | 56553-60-7 | 211.94 |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | 107-06-2 | 98.96 |
| Acetic Acid (optional) | 64-19-7 | 60.05 |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq.) can facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 6-(substituted-amino)-1,4-oxazepane-4-carboxylate.
Rationale: This one-pot procedure is highly efficient as it does not require the isolation of the intermediate imine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, and is less sensitive to acidic conditions compared to other borohydrides.[4] The Boc-protecting group remains stable under these conditions.
Application Note II: A Versatile Precursor for RIPK1 Inhibitors in Inflammatory Diseases
Background: Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and necroptosis, a form of programmed cell death. Dysregulation of RIPK1 activity is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of RIPK1 has emerged as a promising therapeutic strategy.[5] A prominent class of RIPK1 inhibitors features a benzoxazepinone scaffold, with some candidates advancing to clinical trials.[6]
The 1,4-oxazepane-6-one core within this compound represents a key structural element that can be elaborated into the benzoxazepinone core of these potent RIPK1 inhibitors. While direct synthesis from the title compound may not be extensively documented, its structure provides a clear strategic advantage for accessing key intermediates.
Conceptual Synthetic Pathway to Benzoxazepinone Core
The following represents a plausible and logical synthetic approach to a key benzoxazepinone intermediate, leveraging the reactivity of the 1,4-oxazepane-6-one scaffold.
Caption: Conceptual workflow for the synthesis of a benzoxazepinone core.
Discussion of the Synthetic Strategy:
The synthesis of a benzoxazepinone core would likely involve the initial functionalization of the carbon adjacent to the ketone (C7) in this compound. This could be achieved through various methods, such as α-halogenation followed by substitution, or condensation reactions. The subsequent step would involve the construction of the fused aromatic ring. This could be accomplished through a variety of named reactions, such as a Friedländer annulation or a similar condensation/cyclization strategy with an appropriately substituted ortho-aminoaryl ketone or aldehyde.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic placement of a protected nitrogen and a reactive ketone on a conformationally flexible seven-membered ring provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries. The successful application of this scaffold in the development of dopamine D4 receptor antagonists and its potential as a precursor for potent RIPK1 inhibitors underscore its significance. The protocols and strategies outlined in this guide are intended to empower researchers to unlock the full potential of this privileged scaffold in their pursuit of novel and effective therapeutic agents.
References
-
Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-104. [Link]
-
Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-7. [Link]
-
PubChem. This compound. [Link]
-
Mancini, A., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1167683. [Link]
-
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Reddy, B. V. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 13(19), 5232-5235. [Link]
- Google Patents.
-
Mandel, S., et al. (2023). Repurposing of the RIPK1-Selective Benzo[3][7]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Chemical Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Way to Amines - GalChimia [galchimia.com]
- 6. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding Potential of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate in Heterocyclic Chemistry
The quest for novel molecular architectures with potential therapeutic applications is a driving force in medicinal chemistry and drug development. In this context, the strategic selection of foundational building blocks is paramount. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate has emerged as a particularly valuable scaffold, offering a unique combination of a conformationally flexible seven-membered ring, a strategically placed ketone for diverse chemical transformations, and a protected nitrogen atom that allows for controlled derivatization. This guide provides an in-depth exploration of the synthesis and application of this versatile building block for the construction of complex heterocyclic frameworks, intended for researchers, scientists, and professionals in the field of drug development.
The Significance of the 1,4-Oxazepane Core
The 1,4-oxazepane motif is a privileged heterocyclic system in medicinal chemistry due to its inherent three-dimensionality, which allows for the presentation of substituents in a well-defined spatial arrangement, enhancing interactions with biological targets.[1] Derivatives of this scaffold have shown a wide range of biological activities, including applications as dopamine D4 receptor ligands for the potential treatment of schizophrenia and as anticonvulsant agents.[1] The presence of both an oxygen and a nitrogen atom in the seven-membered ring provides opportunities for hydrogen bonding and introduces polarity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
Synthesis of the Building Block: A Reliable Pathway
A robust and scalable synthesis of this compound is essential for its widespread application. A common and effective strategy involves a three-step sequence starting from commercially available N-Boc-3-piperidone. This pathway leverages a key Baeyer-Villiger oxidation to expand the six-membered piperidone ring into the desired seven-membered oxazepanone.
Caption: Synthetic route to the target building block.
Protocol 1: Synthesis of this compound via Baeyer-Villiger Oxidation
This protocol details the expansion of the N-Boc-3-piperidone ring to the corresponding 1,4-oxazepan-6-one. The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating. In the case of 3-piperidone, both adjacent carbons are secondary, leading to a mixture of the desired 6-oxo and the isomeric 5-oxo products. However, the 6-oxo isomer is often the major product and can be isolated by chromatography.
Materials:
-
N-Boc-3-piperidone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-piperidone (1.0 equiv) in dichloromethane (DCM, approximately 0.1 M). Add solid sodium bicarbonate (2.0 equiv) to the solution to buffer the reaction mixture and neutralize the m-chlorobenzoic acid byproduct.
-
Addition of Oxidant: Cool the stirred suspension to 0 °C in an ice bath. Add m-CPBA (1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 30 minutes to reduce any remaining peroxyacid. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Expected Yield: 50-70%
Building Heterocyclic Frameworks: Key Applications and Protocols
The synthetic utility of this compound lies in the reactivity of its ketone functionality and the latent reactivity of the protected amine. These reactive sites serve as handles for the construction of a diverse array of fused and spirocyclic heterocyclic systems.
Synthesis of Fused Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3][4] This reaction provides a straightforward route to novel thiophene-fused 1,4-oxazepines, which are of interest in medicinal chemistry.
Caption: Fused thiophene synthesis via the Gewald reaction.
Protocol 2: Gewald Three-Component Reaction
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol (approximately 0.5 M).
-
Base Addition: Add morpholine (0.5 equiv) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
| Reactants | Product | Yield (%) | Reference |
| This compound, Malononitrile, Sulfur | Fused 2-Aminothiophene | 75-85 | [2][5] |
| This compound, Ethyl Cyanoacetate, Sulfur | Fused 2-Aminothiophene-3-carboxylate | 70-80 | [4] |
Construction of Spirocyclic Heterocycles
The ketone functionality of this compound is an excellent starting point for the synthesis of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.
The Bucherer-Bergs reaction provides a classic and efficient method for the synthesis of hydantoins from ketones, potassium cyanide, and ammonium carbonate.[6] This reaction can be applied to this compound to generate novel spiro-hydantoin derivatives.
Caption: Synthesis of spiro-hydantoins.
Protocol 3: Bucherer-Bergs Synthesis of Spiro-hydantoins
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a sealed pressure vessel, suspend this compound (1.0 equiv), potassium cyanide (2.0 equiv), and ammonium carbonate (4.0 equiv) in a 1:1 mixture of ethanol and water.
-
Reaction Conditions: Heat the mixture to 100-120 °C for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the use of cyanide.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to pH ~6 to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the spiro-hydantoin derivative. Further purification can be achieved by recrystallization.
Spiro-oxindoles are another important class of spirocyclic compounds with a broad range of biological activities.[1] A common strategy for their synthesis involves a three-component reaction between an isatin, an amine, and a cyclic ketone.
Accessing Fused Polycyclic Systems via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[7] While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, a modified approach can be envisioned starting from our building block. This involves an initial reductive amination of the ketone to introduce a β-arylethylamine moiety, followed by an intramolecular cyclization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The 1,4-Oxazepane Scaffold - A Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for the development of new drugs. The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, has emerged as one such privileged structure.[1] Its inherent three-dimensional architecture and conformational flexibility allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a diverse range of biological targets.[1]
This technical guide focuses on a key building block for accessing this important scaffold: tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate . The presence of a ketone functionality within the ring and a Boc-protected nitrogen atom makes this molecule a versatile intermediate for a variety of synthetic transformations. We will explore its synthesis and detail its application in the construction of several classes of bioactive molecules, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for its use.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and effective strategy involves an intramolecular Dieckmann condensation of a linear diester precursor. This approach leverages the inherent reactivity of esters to form cyclic β-keto esters, which are direct precursors to the target oxazepanone.
Conceptual Workflow for Synthesis
The synthesis begins with readily available starting materials and proceeds through a linear precursor which is then cyclized.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
N-Boc-2-aminoethanol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of N-(2-(Boc-amino)ethyl)glycine ethyl ester
-
To a stirred solution of N-Boc-2-aminoethanol (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford N-(2-(Boc-amino)ethyl)glycine ethyl ester as a clear oil.
Step 2: Intramolecular Dieckmann Condensation
-
To a suspension of sodium ethoxide (1.5 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere, add a solution of N-(2-(Boc-amino)ethyl)glycine ethyl ester (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.
-
Monitor the formation of the cyclic β-keto ester by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench with 1 M HCl until the pH is approximately 5-6.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-(2-(Boc-amino)ethyl)glycine ethyl ester | C₁₁H₂₂N₂O₄ | 246.30 | 85-95 |
| This compound | C₁₀H₁₇NO₄ | 215.25 | 60-75 |
Application in the Synthesis of Bioactive Molecules
The ketone functionality at the 6-position of this compound is the key to its versatility, serving as a handle for introducing molecular diversity primarily through reductive amination.
General Workflow: Reductive Amination
Sources
Derivatization of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
An Application Guide to the Strategic for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The 1,4-oxazepane ring system has steadily gained recognition as a privileged scaffold in modern medicinal chemistry, prized for its inherent three-dimensional structure and conformational flexibility that allows for potent and selective interactions with a wide range of biological targets.[1][2] This seven-membered heterocycle is a cornerstone in the development of novel therapeutics, particularly in areas such as central nervous system (CNS) disorders and inflammatory diseases.[1] At the heart of exploring this chemical space is the versatile building block, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. The strategic placement of a ketone at the C6-position and a Boc-protected amine at the N4-position provides two orthogonal handles for systematic chemical modification. This guide offers a detailed exploration of key derivatization strategies centered on the C6-ketone, providing experienced researchers and drug development professionals with robust, field-tested protocols and the causal reasoning behind critical experimental choices.
The Strategic Importance of the 1,4-Oxazepane Scaffold
The utility of a chemical scaffold in drug discovery is dictated by its ability to project pharmacophoric elements into three-dimensional space in a manner that complements the topography of a biological target. The 1,4-oxazepane framework excels in this regard, offering a compelling balance of properties:
-
Structural Complexity: Unlike flat aromatic rings, its saturated, seven-membered ring can adopt multiple low-energy conformations, increasing the probability of achieving a favorable binding orientation.
-
Physicochemical Properties: The scaffold imparts moderate lipophilicity and good aqueous solubility, characteristics that are highly desirable for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]
-
Synthetic Tractability: As this guide will demonstrate, the core is amenable to a variety of chemical transformations, enabling the creation of large, diverse libraries of compounds for high-throughput screening.
The subject of this guide, this compound, is the ideal starting point for this exploration. The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen under a wide range of conditions, yet it can be removed cleanly under acidic conditions, allowing for subsequent functionalization.[3][4] The ketone at C6 is the primary reactive center for introducing molecular diversity.
Core Derivatization Strategy: Reductive Amination of the C6-Ketone
Reductive amination is arguably the most powerful and widely utilized method for derivatizing ketones in medicinal chemistry. It facilitates the formation of a stable carbon-nitrogen bond, directly incorporating a vast array of primary and secondary amines into the scaffold. This one-pot reaction proceeds through the formation of an intermediate iminium ion (or enamine), which is then reduced in situ to the corresponding amine.
Expert Insight: The Choice of Reducing Agent
While various reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Its kinetic profile is highly favorable; it is mild enough to not reduce the starting ketone but is sufficiently reactive to rapidly reduce the intermediate iminium ion. This selectivity minimizes side reactions and obviates the need for precise pH control often required with reagents like sodium cyanoborohydride (NaBH₃CN).
Detailed Protocol 1: Reductive Amination
This protocol describes a general procedure for the reaction of this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the ketone).
-
Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate iminium formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired N-substituted derivative.
Data Presentation: Reductive Amination Scope
| Amine Input | Product Structure | Expected Yield Range | Notes |
| Aniline | tert-butyl 6-(phenylamino)-1,4-oxazepane-4-carboxylate | 75-90% | Electron-rich anilines generally react faster. |
| Morpholine | tert-butyl 6-morpholino-1,4-oxazepane-4-carboxylate | 80-95% | A common secondary amine, typically provides high yields. |
| Methylamine (2M in THF) | tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate | 70-85% | Use of a solution is necessary due to the gaseous nature of methylamine. |
Visualization: Reductive Amination Workflow
Caption: Reductive amination workflow for C6-functionalization.
Advanced Derivatization Strategies
Beyond reductive amination, other carbon-carbon bond-forming reactions can be employed to expand the structural diversity of the scaffold.
Grignard and Organolithium Addition: Accessing Tertiary Alcohols
Nucleophilic addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents converts the C6-ketone into a tertiary alcohol. This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization.
Causality Behind the Protocol: The highly basic and nucleophilic nature of these reagents mandates strict anhydrous conditions and an inert atmosphere to prevent quenching by water or oxygen. Reactions are conducted at low temperatures (typically -78 °C) to control reactivity and minimize side reactions.
Detailed Protocol 2: Grignard Addition
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under N₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise via syringe.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Visualization: Grignard Addition Reaction
Sources
Application Note: Structural Elucidation of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate using High-Resolution NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural analysis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The protocol details the necessary steps for sample preparation, acquisition of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and a thorough interpretation of the spectral data. While experimental data for the title compound is not publicly available, this note presents a detailed, predicted ¹H and ¹³C NMR analysis based on established spectroscopic principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of this and similar molecules.
Introduction
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in drug discovery due to its presence in a range of biologically active molecules. The incorporation of a carbonyl group and an N-Boc protecting group, as seen in this compound (Figure 1), yields a versatile intermediate for the synthesis of more complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability and ease of removal under mild acidic conditions.[1]
Accurate structural elucidation is a cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the precise structure of organic molecules in solution.[2] This application note provides a detailed protocol for the complete NMR characterization of this compound.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the purity of the sample and the proper preparation of the NMR tube.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8% D)
-
Internal standard (e.g., Tetramethylsilane, TMS, 0 ppm)
-
High-quality 5 mm NMR tube
-
Glass pipette or syringe
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).
-
Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Add a small amount of TMS as an internal reference for chemical shift calibration. The residual solvent peak can also be used as a secondary reference.[3]
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
2D NMR Experiments (Optional but Recommended)
For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.[4]
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- or three-bond couplings).
Diagram 1: General workflow for NMR analysis of small molecules.
Spectral Analysis and Interpretation
The following is a detailed prediction of the ¹H and ¹³C NMR spectra of this compound in CDCl₃. The assignments are based on the known effects of functional groups on chemical shifts and analysis of structurally similar compounds.
Diagram 2: Numbering scheme for NMR signal assignment.
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl group and the four methylene groups of the 1,4-oxazepane ring.
-
Boc Group Protons (H-1', H-2', H-3'): The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet. This is a characteristic signal for N-Boc protected amines.[1] Based on literature values, this peak is predicted to be around δ 1.48 ppm .
-
Ring Methylene Protons (H-2, H-3, H-5, H-7): The four methylene groups on the seven-membered ring are chemically non-equivalent and are expected to show complex splitting patterns due to geminal and vicinal coupling.
-
H-7 (adjacent to amide nitrogen): These protons are expected to be deshielded by the adjacent amide nitrogen and carbonyl group. A multiplet is predicted around δ 4.25 ppm .
-
H-5 (adjacent to ether oxygen): These protons, being adjacent to the electronegative oxygen atom, will also be shifted downfield. A multiplet is predicted around δ 3.85 ppm .
-
H-3 (adjacent to ether oxygen and nitrogen): These protons are influenced by both heteroatoms and are predicted to appear as a multiplet around δ 3.70 ppm .
-
H-2 (adjacent to nitrogen): These protons are deshielded by the nitrogen atom and are predicted to be a multiplet around δ 3.50 ppm .
-
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.
-
Carbonyl Carbons (C-6 and Boc C=O): The two carbonyl carbons will be the most downfield signals. The lactam carbonyl (C-6) is expected to be around δ 172.0 ppm , while the carbamate carbonyl (Boc C=O) will be further upfield, around δ 155.5 ppm .
-
Boc Quaternary Carbon (Boc quat-C): The quaternary carbon of the tert-butyl group is predicted to appear around δ 80.5 ppm .
-
Ring Methylene Carbons (C-2, C-3, C-5, C-7):
-
C-5 (adjacent to ether oxygen): Deshielded by the oxygen, predicted around δ 70.0 ppm .
-
C-3 (adjacent to ether oxygen and nitrogen): Predicted around δ 68.0 ppm .
-
C-7 (adjacent to amide nitrogen): Predicted around δ 50.0 ppm .
-
C-2 (adjacent to nitrogen): Predicted around δ 45.0 ppm .
-
-
Boc Methyl Carbons (Boc CH₃): The three equivalent methyl carbons of the tert-butyl group will appear as a single, intense signal in the upfield region, predicted at δ 28.4 ppm .
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Boc-C(CH₃)₃ | 1.48 | s (9H) | 28.4 (CH₃) |
| Boc-C (CH₃)₃ | - | - | 80.5 |
| Boc-C=O | - | - | 155.5 |
| H-2, C-2 | 3.50 | m (2H) | 45.0 |
| H-3, C-3 | 3.70 | m (2H) | 68.0 |
| H-5, C-5 | 3.85 | m (2H) | 70.0 |
| C-6 (C=O) | - | - | 172.0 |
| H-7, C-7 | 4.25 | m (2H) | 50.0 |
Table 1: Predicted ¹H and ¹³C NMR data for this compound in CDCl₃.
Conclusion
This application note outlines a robust protocol for the NMR analysis of this compound. The provided predicted ¹H and ¹³C NMR data serves as a reliable guide for the structural confirmation of this important synthetic intermediate. The characteristic singlet of the N-Boc group at approximately 1.48 ppm in the ¹H NMR spectrum, along with the carbonyl signals in the ¹³C NMR spectrum, are key diagnostic peaks. For unambiguous assignment of the complex methylene signals within the 1,4-oxazepane ring, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended. This comprehensive approach ensures the structural integrity of the molecule, a critical step in any drug discovery and development pipeline.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2018. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]
-
Springer Nature Experiments. NMR Protocols and Methods. [Link]
- Takeda Pharmaceutical Company Limited.
Sources
Application Note: A Robust HPLC Purification Strategy for the Polar Intermediate, tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Abstract
This application note presents a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This compound, a valuable heterocyclic building block in pharmaceutical synthesis, exhibits moderate polarity, which presents specific challenges for retention and peak shape on traditional RP-HPLC systems. We move beyond a simple recitation of parameters to explain the fundamental principles guiding the method development process. This guide details a complete workflow, from an analysis of the molecule's physicochemical properties to the final protocols for both analytical method development and preparative scale-up, including post-purification analysis. The methodologies are designed to be robust, reproducible, and directly applicable in a research or drug development setting.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] Its seven-membered heterocyclic core is a feature found in numerous biologically active compounds. The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API).
The primary challenge in purifying this molecule lies in its physicochemical properties. The presence of a carbamate, an ether, and a lactam moiety contributes to a significant polar surface area and moderate hydrophilicity. In reversed-phase chromatography, highly aqueous mobile phases are often required to elute such polar compounds, which can lead to issues like poor retention on standard C18 columns and a phenomenon known as "phase collapse" or "ligand folding," resulting in irreproducible retention times and poor peak shapes.[2][3] This guide provides a systematic approach to overcome these challenges.
Physicochemical Properties & Strategic Implications
Understanding the molecule's properties is the cornerstone of logical method development. Key descriptors for this compound are summarized below.
| Property | Value | Source | Implication for HPLC Method |
| Molecular Formula | C₁₀H₁₇NO₄ | [4][5] | - |
| Molecular Weight | 215.25 g/mol | [4][5] | Affects mass spectrometry detection and loading capacity. |
| LogP (octanol-water) | 0.82 | [5] | Indicates moderate polarity; compound is more hydrophilic than hydrophobic. Standard C18 may provide limited retention. |
| Topological Polar Surface Area (TPSA) | 55.84 Ų | [5] | High TPSA confirms significant polarity, requiring a highly aqueous mobile phase for elution. |
| Hydrogen Bond Donors | 0 | [5] | Lack of acidic protons reduces strong interactions with free silanols on the stationary phase. |
| Hydrogen Bond Acceptors | 4 | [5] | Multiple sites for interaction with protic mobile phase components. |
| Physical Form | Solid or semi-solid | Amenable to accurate weighing and dissolution for sample preparation. |
The LogP value of 0.82 confirms that while the molecule has non-polar regions (the tert-butyl group), its overall character is polar. This necessitates a chromatographic strategy designed for the retention of hydrophilic compounds.[6][7]
Chromatographic Method Development: A Rationale-Driven Approach
Our strategy is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and wide applicability.[8] The key to success is the judicious selection of the stationary and mobile phases to counteract the challenges posed by the analyte's polarity.
Mode and Stationary Phase Selection
For compounds in this polarity range, a standard, high-ligand-density C18 column can suffer from poor retention and phase collapse in the required high-aqueous mobile phases.[3] Therefore, the recommended choice is an aqueous-stable C18 column . These columns are specifically designed with polar modifications (such as polar end-capping or embedded polar groups) that allow them to remain fully wetted and provide reproducible retention even in 100% aqueous conditions. This prevents the alkyl chains of the stationary phase from folding onto themselves, ensuring consistent interaction with the analyte.[3]
Mobile Phase Optimization
-
Solvents: Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity and lower UV cutoff, which is advantageous for detection at low wavelengths. Water should be of high purity (18.2 MΩ·cm).
-
Additive/Modifier: The addition of an acid to the mobile phase is critical for achieving sharp, symmetrical peaks. It serves two purposes:
-
It protonates any residual free silanol groups on the silica support, minimizing secondary ionic interactions that cause peak tailing.
-
It ensures the analyte is in a single, consistent protonation state. 0.1% Formic Acid (v/v) is the recommended modifier as it is effective and fully compatible with mass spectrometry (MS), providing valuable identity confirmation of collected fractions.
-
Detection
The target molecule lacks a strong chromophore for high-wavelength UV detection. The carbonyl group within the lactam ring allows for detection at low UV wavelengths.
-
Primary Detection: UV detection at 205-220 nm . A reference wavelength (e.g., 360 nm) can be used to subtract baseline drift.
-
Alternative Detection: For higher specificity or if impurities lack a UV chromophore, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) are excellent orthogonal techniques.
Integrated Purification Workflow
The overall process from crude material to purified compound follows a logical sequence designed to ensure efficiency and purity.
Detailed Experimental Protocols
Protocol 1: Analytical Method Development
This protocol establishes the separation parameters on an analytical scale, which will then be scaled up for preparative purification.
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Thoroughly degas both mobile phases.
-
Equilibrate the HPLC system with the starting gradient conditions (95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude material at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.
-
-
Analytical HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Aqueous-stable C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 5 µm | Provides robust retention for polar analytes in highly aqueous mobile phases.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acidified for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | A broad scouting gradient to determine the elution profile of the target and impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides improved efficiency and reproducibility. |
| Injection Vol. | 5-10 µL | Small volume to prevent band broadening. |
| Detection | UV at 210 nm | Maximizes sensitivity for the lactam chromophore. |
Protocol 2: Preparative Scale-Up Purification
Once the analytical method shows good separation, scale the method for preparative chromatography. The goal is to maximize throughput while maintaining resolution.
-
Calculate Loading Capacity: Based on the analytical run, determine the maximum amount of crude material that can be loaded onto the preparative column without compromising the resolution between the target peak and its nearest impurity. A typical starting point is 10-50 mg of crude material per run for a 21.2 mm ID column.
-
Sample Preparation:
-
Dissolve the calculated amount of crude material in the minimum amount of solvent (preferably the initial mobile phase composition or a stronger solvent like DMSO if solubility is an issue).
-
Ensure the concentration is high (e.g., 50-100 mg/mL).
-
Filter the sample as described previously.
-
-
Preparative HPLC Parameters:
| Parameter | Recommended Setting | Rationale & Scaling Factor |
| Column | Aqueous-stable C18, 21.2 x 150 mm, 5 µm | Same chemistry as analytical column for predictable selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Identical to analytical. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Identical to analytical. |
| Gradient | Adjusted based on analytical run (e.g., 5% to 40% B over 15 min) | Focus the gradient around the elution point of the target compound to improve resolution and save time. |
| Flow Rate | 21.2 mL/min | Scaled from analytical flow rate by the ratio of the column cross-sectional areas: (21.2²/4.6²) ≈ 21.2. |
| Column Temp. | 30 °C | Identical to analytical. |
| Injection Vol. | 1-5 mL | Scaled to accommodate the higher mass load. |
| Detection | UV at 210 nm (with attenuated signal) | Use a preparative flow cell to avoid detector saturation. |
-
Fraction Collection:
-
Collect fractions based on the UV signal, using peak-based collection logic.
-
Collect the main peak in multiple smaller fractions to isolate the purest sections of the peak.
-
Quality Control and Post-Purification
A robust purification protocol includes a self-validating quality control loop.
-
Fraction Analysis: Re-inject a small aliquot (1-2 µL) of each collected fraction onto the analytical HPLC system to confirm purity.
-
Pooling: Combine only the fractions that meet the desired purity specification (e.g., >95%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. If the final product is an oil, high vacuum may be required. If the mobile phase contains a high percentage of water, lyophilization (freeze-drying) is an effective method to obtain a fluffy solid.
-
Final Characterization: Confirm the identity and final purity of the material using analytical techniques such as NMR, LC-MS, and analytical HPLC.
Considerations for Chiral Purification
The structure of this compound is achiral. However, derivatives of the 1,4-oxazepane core are often chiral and may be synthesized as racemic or diastereomeric mixtures.[9][10] If a chiral version of this scaffold is synthesized, purification of the enantiomers or diastereomers would be required.
-
Diastereomers: Can often be separated using the achiral RP-HPLC method described above, as they have different physical properties.[9]
-
Enantiomers: Require a specialized chiral stationary phase (CSP) . Polysaccharide-based CSPs are often effective for separating enantiomers of heterocyclic compounds.[11] Method development would involve screening different chiral columns and mobile phases (often normal-phase, using hexane/alcohol mixtures).
Conclusion
The successful HPLC purification of this compound is readily achievable with a logically developed, rationale-driven approach. By selecting an aqueous-stable C18 stationary phase and an acidified water/acetonitrile mobile phase, the challenges of poor retention and peak shape associated with this polar molecule can be effectively overcome. The detailed analytical and preparative protocols provided herein, combined with a rigorous quality control loop, offer a reliable and scalable pathway to obtaining this key synthetic intermediate with high purity, facilitating its use in pharmaceutical research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific. [Link]
-
Kim, S., et al. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech. [Link]
-
Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]
-
Forgac, M., et al. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
-
Ordóñez, M., et al. Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules. [Link]
-
Forgac, M., et al. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
-
D'Acquarica, I., et al. Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. hplc.eu [hplc.eu]
- 4. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Stability-Indicating UPLC-MS Method for the Analysis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate and Its Related Substances
An Application Note from the Senior Scientist's Desk
Abstract
This application note details the development and rationale behind a robust, high-resolution Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the analysis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity and stability is paramount. The described method is stability-indicating, capable of separating the main component from degradation products generated under forced stress conditions, including hydrolysis and oxidation. By leveraging UPLC technology, the method achieves high throughput and superior resolution compared to conventional HPLC. The protocol is designed for researchers, quality control analysts, and drug development scientists, providing a comprehensive guide from sample preparation to data interpretation, and serves as a foundational method for impurity profiling and stability assessment.
Introduction
This compound (CAS: 748805-97-2, Mol. Wt.: 215.25 g/mol [1][2][3]) is a heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical agents. The structural integrity and purity of such intermediates directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Regulatory agencies mandate stringent control over impurities and potential degradants, making the development of sensitive and specific analytical methods a non-negotiable aspect of the drug development lifecycle.[4]
Stability-indicating methods are crucial as they provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] This application note addresses the analytical challenges by presenting a UPLC-MS method that is not only fast and sensitive but also specifically designed to resolve the parent compound from its process-related impurities and stress-induced degradation products.[7] The use of mass spectrometry as a detector provides unambiguous identification of known and unknown compounds, which is a significant advantage over simple UV-based detection.[5]
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade)
Instrumentation
-
UPLC System: A high-performance UPLC system, such as a Waters ACQUITY UPLC H-Class, capable of operating at high pressures.
-
Mass Spectrometer: A time-of-flight (TOF) or triple quadrupole (TQ) mass spectrometer equipped with an electrospray ionization (ESI) source. The method described here was conceptualized for a Xevo G2-XS QToF for method development and a XEVO TQD for routine analysis.[9]
Standard and Sample Preparation
Rationale: The choice of diluent (50:50 Acetonitrile/Water) ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to ensure good peak shape.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into a 10 mL volumetric flask using the same diluent. This concentration is suitable for method development and system suitability checks.
UPLC-MS Method Parameters
Rationale: A C18 stationary phase provides broad applicability for retaining moderately polar compounds. The gradient elution ensures that both early-eluting polar impurities and the more retained parent compound are well-resolved within a short analysis time. Formic acid is a volatile mobile phase modifier essential for LC-MS, as it improves chromatographic peak shape and promotes efficient protonation for ESI positive mode analysis.[7][10]
| Parameter | Condition |
| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient Elution | 5% B to 95% B over 5 min; Hold at 95% B for 1 min; Return to 5% B in 0.1 min; Hold at 5% B for 1.9 min |
| Total Run Time | 8 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | m/z 50 - 500 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
Forced Degradation Study Protocol
Rationale: Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[6][11] The conditions are designed to generate potential degradation products without completely degrading the parent compound.
-
Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Store a solid sample of the compound in a hot air oven at 105 °C for 48 hours. Prepare a solution from the stressed solid for analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample protected from light.
Results and Discussion
Method Development and Chromatographic Performance
The UPLC method successfully separates the parent compound, this compound, from impurities and degradants. The parent analyte is expected to elute with a symmetrical peak shape at approximately 3.5 minutes under the specified conditions. The high-resolution separation power of UPLC is critical for resolving closely eluting process impurities from stress-induced degradants.
Caption: A generalized workflow for the UPLC-MS analysis.
Mass Spectral Analysis and Fragmentation
In positive ESI mode, the analyte readily forms a protonated molecule [M+H]⁺ at m/z 216.12. Tandem mass spectrometry (MS/MS) experiments provide structural confirmation. A characteristic fragmentation pathway involves the loss of isobutylene (56 Da) from the tert-butyl group, a common loss for Boc-protected compounds, resulting in a fragment at m/z 160.06. Further fragmentation can lead to other structurally significant ions.
Caption: Proposed ESI+ fragmentation of the parent compound.
Analysis of Forced Degradation Samples
The analysis of stressed samples confirms the stability-indicating nature of the method. The parent peak was well-resolved from all degradation products.
| Stress Condition | Observation | Major Degradant Ion [M+H]⁺ (m/z) |
| Acid Hydrolysis | Significant degradation observed. A major, more polar degradant appeared at an earlier retention time. | 116.07 (Corresponds to de-Boc compound: 1,4-oxazepan-6-one) |
| Base Hydrolysis | Moderate degradation observed. A primary degradant consistent with the hydrolysis of the lactam ring was detected. | 234.13 (Corresponds to ring-opened acid [M+H]⁺) |
| Oxidation | Minor degradation products were observed, indicating some sensitivity to oxidation. | e.g., 232.12 (Corresponds to [M+O+H]⁺) |
| Thermal & Photo | The compound demonstrated high stability under thermal and photolytic stress, with no significant degradation products detected above 0.1%. | N/A |
These results demonstrate that the primary degradation pathways involve the acid-labile Boc group and the hydrolytically sensitive lactam ring. The UPLC-MS method effectively monitors these changes, confirming its utility for stability studies.
Conclusion
The UPLC-MS method presented in this application note is rapid, sensitive, and specific for the analysis of this compound. It has been proven to be stability-indicating through comprehensive forced degradation studies. This method is well-suited for routine quality control, impurity profiling during process development, and for conducting formal stability studies in a regulated pharmaceutical environment. The high resolution of UPLC combined with the specificity of mass spectrometry provides a high degree of confidence in the analytical results.
References
- Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxyl
- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxyl
- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
- Development and validation of an UPLC-MS/MS method for the quantitative analysis of pentoxifylline in beagle dog plasma and its application to a pharmacokinetic study. Dove Medical Press.
- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxyl
- UPLC Method Development and Valid
- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxyl
- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxyl
- Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in r
- UPLC-MS/MS method development for peptide analysis. AMSbiopharma.
- stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
- Stability-indicating high-performance liquid chromatographic assay for oxazepam tablets and capsules. PubMed.
- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indic
- A validated stability indicating LC method for oxcarbazepine. PubMed.
- (R)
Sources
- 1. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. This compound | 748805-97-2 [sigmaaldrich.com]
- 9. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. jocpr.com [jocpr.com]
Streamlined Boc Protection of 1,4-Oxazepane for Pharmaceutical Scaffolds
Application Note: A-104
Abstract
The 1,4-oxazepane motif is a privileged seven-membered heterocyclic scaffold increasingly utilized in medicinal chemistry and drug development due to its unique conformational properties and biological activity.[1][2] Protecting the secondary amine of the 1,4-oxazepane ring is a critical step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose, offering robust protection under a wide range of conditions while allowing for facile removal under mild acidic treatment.[3][4] This guide provides a comprehensive, field-proven protocol for the efficient N-Boc protection of 1,4-oxazepane, detailing the reaction mechanism, step-by-step procedure, and troubleshooting insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Boc Protection
In the synthesis of complex molecules, selectively masking reactive functional groups is paramount. The secondary amine in 1,4-oxazepane is both nucleophilic and basic, properties that can interfere with subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group serves as an effective "hat" for the amine, converting it into a carbamate.[3][5] This transformation temporarily neutralizes the amine's reactivity, allowing chemists to perform reactions on other parts of the molecule without interference.[6][7]
The widespread adoption of the Boc group is due to its exceptional balance of stability and lability:
-
Stability: It is resistant to most bases, nucleophiles, and reductive conditions.[8]
-
Facile Cleavage: It can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are orthogonal to many other protecting groups.[3][9][10]
This protocol details the reaction of 1,4-oxazepane with di-tert-butyl dicarbonate ((Boc)₂O), a standard and highly efficient method for introducing the Boc protecting group.[6][9]
Reaction Scheme and Mechanism
The overall transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 1,4-oxazepane attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride).[5][11][12]
Overall Reaction: 1,4-Oxazepane + (Boc)₂O → 4-(tert-butoxycarbonyl)-1,4-oxazepane
The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which neutralizes the protonated amine intermediate, driving the reaction to completion.[9][13] The byproducts of this reaction are benign: tert-butanol and carbon dioxide gas.[9][11]
Reaction Mechanism Visualization
The mechanism involves a nucleophilic attack followed by the collapse of a tetrahedral intermediate.
Caption: Reaction mechanism for Boc protection of 1,4-oxazepane.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made proportionally for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity (for 10 mmol) | Molar Eq. | Notes |
| 1,4-Oxazepane | ≥97% | Sigma-Aldrich | 1.01 g (10 mmol) | 1.0 | Starting material. Ensure it is dry. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ReagentPlus®, ≥99% | Sigma-Aldrich | 2.40 g (11 mmol) | 1.1 | Slight excess ensures complete reaction. |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | 1.53 mL (11 mmol) | 1.1 | Should be freshly distilled or from a recently opened bottle. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | 50 mL | - | Reaction solvent. |
| Saturated aq. NaHCO₃ | - | Lab prepared | 30 mL | - | For aqueous work-up to remove acidic impurities. |
| Brine (Saturated aq. NaCl) | - | Lab prepared | 30 mL | - | For aqueous work-up to remove water from the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR Chemicals | ~5 g | - | Drying agent. |
| Round-bottom flask (100 mL) | - | - | 1 | - | |
| Magnetic stirrer and stir bar | - | - | 1 | - | |
| Separatory funnel (250 mL) | - | - | 1 | - |
Step-by-Step Procedure
Safety First: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-oxazepane (1.01 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the 1,4-oxazepane is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This initial cooling helps to control the exothermicity of the reaction upon addition of the Boc anhydride and base.
-
Addition of Base: Slowly add triethylamine (1.53 mL, 11 mmol) to the stirred solution.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 5 minutes. Causality: Portion-wise addition prevents a rapid evolution of CO₂ gas and a sudden temperature increase.[9]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in DCM eluent system). The reaction is complete when the starting amine spot (visualized with ninhydrin stain) has disappeared.
-
Work-up - Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel. Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and wash away any unreacted (Boc)₂O and acidic byproducts.[14]
-
Work-up - Extraction: Shake the funnel vigorously, venting frequently to release pressure from any CO₂ evolution. Allow the layers to separate, and drain the lower organic (DCM) layer. Extract the aqueous layer again with DCM (2 x 20 mL).
-
Work-up - Washing: Combine all organic layers and wash with 30 mL of brine. Causality: The brine wash helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the final drying step.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel. The product, 4-(tert-butoxycarbonyl)-1,4-oxazepane, is typically a colorless oil or a white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Boc protection.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient (Boc)₂O or base. 2. Low quality or wet reagents/solvent. 3. Insufficient reaction time. | 1. Add an additional 0.1 eq. of (Boc)₂O and TEA and stir for another hour. 2. Ensure anhydrous solvent is used and TEA is from a fresh bottle. (Boc)₂O can slowly hydrolyze; use a fresh container if in doubt. 3. Extend the reaction time and continue monitoring by TLC. |
| Low Yield | 1. Product loss during aqueous work-up (if product has some water solubility). 2. Incomplete reaction. | 1. Perform back-extraction of the aqueous layers with DCM or ethyl acetate to recover any dissolved product. 2. Refer to the "Incomplete Reaction" section. |
| Presence of Side Products | 1. (Boc)₂O reacting with other nucleophiles if present. 2. Use of a nucleophilic base like DMAP can sometimes lead to side reactions if not used catalytically.[15] | 1. Ensure the starting 1,4-oxazepane is pure. 2. Stick to non-nucleophilic bases like TEA or DIPEA for this transformation. Purify the final product via column chromatography. |
| Product is an oil, not a solid | The final product can exist as either a low-melting solid or a viscous oil at room temperature. This is not necessarily an indication of impurity. | Confirm purity using analytical techniques like ¹H NMR and Mass Spectrometry. If pure, proceed to the next step. The physical state does not affect its reactivity. |
References
-
Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
de Gelder, J., et al. (2021). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 86(17), 11845-11854. [Link]
-
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]
-
Zarei, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Wang, W., et al. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(18), 3365. [Link]
-
Vahdat, S. M., & Bagherzadeh, M. (2017). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 7(64), 40263-40281. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Malm, M., et al. (2005). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 48(22), 7056-7066. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 (a) Three-step synthetic route toward 1,4-oxazepan-7-one... Retrieved from [Link]
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]
-
PMC - NIH. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Aldevron. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. homework.study.com [homework.study.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate for Parallel Synthesis of Privileged Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane motif is a seven-membered heterocycle that has garnered significant attention in medicinal chemistry as a privileged scaffold.[1] Its inherent three-dimensional structure and synthetic accessibility make it an ideal starting point for the creation of diverse chemical libraries aimed at a wide array of biological targets.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, including the development of ligands for dopamine D4 receptors in the context of schizophrenia and as receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory diseases.[1] The conformational flexibility of the 1,4-oxazepane ring system allows for precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological macromolecules.
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate is a key building block that provides a strategic entry point for the synthesis of diverse libraries of 6-substituted 1,4-oxazepane derivatives. The presence of a ketone functionality at the 6-position allows for a variety of chemical transformations, most notably reductive amination, to introduce a wide range of substituents. The Boc-protecting group on the nitrogen atom ensures stability and allows for subsequent deprotection and further functionalization if required.
This application note provides a detailed guide for the use of this compound in parallel synthesis campaigns, with a focus on the generation of 6-amino-1,4-oxazepane libraries through reductive amination.
The Power of Parallel Synthesis in Drug Discovery
Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large numbers of discrete compounds for high-throughput screening. This approach accelerates the exploration of chemical space and the development of structure-activity relationships (SAR).[2][3] Solution-phase parallel synthesis, in particular, offers a balance of speed and flexibility, allowing for a broader range of reaction conditions compared to solid-phase synthesis. A key challenge in solution-phase parallel synthesis is the efficient purification of the resulting compound libraries. This is often addressed through the use of polymer-bound scavengers and reagents, or through automated high-throughput purification platforms.
Core Application: Parallel Reductive Amination for Library Synthesis
Reductive amination is a robust and widely used transformation for the synthesis of amines from carbonyl compounds.[4][5] In the context of parallel synthesis, the direct reductive amination of this compound with a diverse library of primary amines is a highly effective strategy for generating a library of 6-amino-1,4-oxazepane derivatives. This one-pot reaction streamlines the synthetic workflow and enhances atom economy.[2][5]
Reaction Principle
The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and the primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over ketones.[4]
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Parallel Synthesis of a 96-Member 6-Amino-1,4-Oxazepane Library
This protocol describes a general procedure for the solution-phase parallel synthesis of a 96-member library of tert-butyl 6-amino-1,4-oxazepane-4-carboxylates.
Materials and Equipment
-
This compound
-
Library of 96 diverse primary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput dispensing)
-
Inert atmosphere (Nitrogen or Argon)
-
High-throughput purification system (e.g., mass-directed preparative HPLC)
-
LC-MS for reaction monitoring and purity analysis
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in DCE.
-
Prepare 0.25 M stock solutions of each of the 96 primary amines in DCE in a 96-well plate format.
-
Prepare a slurry of sodium triacetoxyborohydride in DCE (approximately 0.5 M). Note: Prepare this fresh just before use.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
To each well, add 200 µL of the corresponding primary amine stock solution (0.05 mmol, 1.25 eq).
-
Optional: Add 1-2 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the reaction block and allow the mixture to stir or shake at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
To each well, add 240 µL of the freshly prepared sodium triacetoxyborohydride slurry (0.12 mmol, 3.0 eq). Caution: Addition may cause gas evolution.
-
Reseal the reaction block and allow the reaction to proceed at room temperature with stirring or shaking for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of a few representative reactions by LC-MS to determine when the starting material is consumed.
-
Once the reactions are complete, carefully add 200 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.
-
Allow the mixture to stir for 30 minutes.
-
The organic layer can be separated, dried over Na₂SO₄, and the solvent evaporated. For high-throughput workflows, direct injection of the organic layer onto the purification system is often preferred after filtration.
-
High-Throughput Purification
The purification of the compound library is a critical step. Mass-directed preparative HPLC is a highly effective method for isolating the desired products in a high-throughput manner.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, suitable for preparative scale |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A suitable gradient from low to high organic phase to elute the products |
| Detection | UV and Mass Spectrometry (for triggering fraction collection) |
The collected fractions are then typically evaporated, and the purity of the final compounds is assessed by LC-MS.
Caption: High-throughput purification workflow.
Best Practices and Troubleshooting
-
Amine Reactivity: The reactivity of primary amines can vary significantly. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄).
-
Stoichiometry: A slight excess of the amine and a larger excess of the reducing agent are generally used to drive the reaction to completion.
-
Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. Tetrahydrofuran (THF) can also be used. Ensure the solvent is anhydrous.
-
Work-up: For amines that may form water-soluble salts, extraction with an organic solvent at a basic pH is recommended.
-
Purification: The choice of mobile phase modifier (formic acid vs. trifluoroacetic acid) can impact the recovery of basic amine products. Trifluoroacetic acid can form salts that may be difficult to remove.
Subsequent Derivatization
The Boc-protecting group on the synthesized 6-amino-1,4-oxazepane library can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting free secondary amine at the 4-position can then be further functionalized through acylation, sulfonylation, or another reductive amination, allowing for the creation of even more complex and diverse compound libraries.
Conclusion
This compound is a versatile and valuable building block for the parallel synthesis of libraries based on the medicinally relevant 1,4-oxazepane scaffold. The robust and high-yielding nature of the reductive amination reaction makes it particularly well-suited for diversity-oriented synthesis. By employing automated liquid handling and high-throughput purification techniques, large libraries of novel 6-amino-1,4-oxazepane derivatives can be efficiently generated to accelerate drug discovery programs.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxendale, I. R., Ley, S. V., & Piutti, C. (2002). A solution-phase parallel synthesis of an array of 1,2,3,4-tetrasubstituted pyrroles. Tetrahedron, 58(32), 6285-6304.
- BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
- Combs, A. P., & Kapoor, T. M. (2003). Tools for tomorrow's medicines.
- Le, T. N., & Gangé, C. M. (2007). Direct Reductive Amination of Aldehydes and Ketones with Borohydride Reagents. Current Organic Chemistry, 11(9), 779-801.
- Liu, M., Chen, K., Christian, D., Fatima, T., Pissarnitski, N., Streckfuss, E., ... & Athanasopoulos, J. (2012). High-throughput purification platform in support of drug discovery.
- Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36561-36569.
- Zang, Q., Javed, S., Hill, D., Ullah, F., Bi, D., Porubsky, P., ... & Hanson, P. R. (2012). Automated synthesis of a library of triazolated 1, 2, 5-thiadiazepane 1, 1-dioxides via a double aza-Michael strategy.
Sources
Chiral synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate analogs
An Application Guide for the Asymmetric Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate and its Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,4-oxazepane motif, a seven-membered heterocycle, is a privileged scaffold in modern medicinal chemistry due to its unique three-dimensional structure and conformational flexibility, which allows for potent and selective interactions with various biological targets.[1] This document provides a comprehensive guide for the chiral synthesis of this compound, a key building block for developing novel therapeutics. We will delve into the strategic considerations for asymmetric synthesis, provide detailed, field-proven protocols, and discuss methods for the characterization and analysis of the final products and their analogs. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Strategic Approach: Retrosynthetic Analysis
The enantioselective synthesis of the target scaffold hinges on establishing a defined stereocenter. A robust and logical approach begins with a commercially available chiral starting material, typically a chiral amino alcohol. The core strategy involves three key transformations:
-
Orthogonal Protection: Selective protection of the amine functionality allows for subsequent modification of the alcohol. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[2][3]
-
Chain Elongation: Introduction of the remaining atoms of the seven-membered ring via alkylation of the free hydroxyl group.
-
Intramolecular Cyclization: Formation of the lactam (oxo) ring to yield the final 1,4-oxazepane core.
This strategy ensures the preservation of the initial stereochemistry throughout the synthetic sequence.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields.
Introduction
The synthesis of seven-membered heterocyclic rings like the 1,4-oxazepane scaffold can be challenging due to unfavorable kinetics and thermodynamics of ring formation. Low yields in the synthesis of this compound are a common issue. This guide will explore the likely synthetic routes and pinpoint the critical steps where problems often arise, offering logical, evidence-based solutions.
Troubleshooting Guide: Addressing Low Yields
Scenario 1: Low Yield in the Oxidation of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
A common and direct route to the target molecule is the oxidation of its corresponding 6-hydroxy precursor. Low yields in this step are frequently reported.
Question: My yield is consistently low when oxidizing tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate to the ketone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this oxidation step can be attributed to several factors, including incomplete reaction, over-oxidation, or degradation of the starting material or product. The choice of oxidant and reaction conditions are critical.
Common Causes and Solutions:
-
Incomplete Reaction:
-
Insight: The Dess-Martin periodinane (DMP) is a mild and effective oxidant for this transformation.[1] However, insufficient reagent or suboptimal reaction time can lead to incomplete conversion.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure you are using a slight excess of DMP (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) might be necessary to drive the reaction to completion. However, be cautious as prolonged heating can lead to side products.
-
-
-
Product Degradation:
-
Insight: The N-Boc protecting group can be sensitive to acidic conditions. Some oxidation reagents or work-up procedures can create an acidic environment, leading to the cleavage of the Boc group or the oxazepane ring.
-
Troubleshooting:
-
Choice of Oxidant: Swern oxidation or Parikh-Doering oxidation are viable alternatives to DMP and are performed under basic conditions, which can help preserve the Boc group.
-
Buffered Conditions: If using DMP, consider adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize any acidic byproducts.
-
Aqueous Work-up: During work-up, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to quench the reaction and maintain a neutral to slightly basic pH.
-
-
-
Side Reactions:
-
Insight: The presence of the nitrogen atom in the ring can sometimes lead to side reactions, such as the formation of enamines or other byproducts.
-
Troubleshooting:
-
Temperature Control: Maintain a low and consistent reaction temperature to minimize the formation of side products.
-
Purification: Careful purification by flash column chromatography is often necessary to separate the desired ketone from any impurities.
-
-
Optimized Protocol for Dess-Martin Oxidation:
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | Provides good solubility for the substrate and reagent. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and degradation. |
| DMP Equivalents | 1.2 eq. | Ensures complete conversion without excessive oxidant. |
| Base (Optional) | Pyridine (2 eq.) | Neutralizes acidic byproducts. |
| Reaction Time | 1-4 hours (monitored by TLC) | Avoids prolonged reaction times that can lead to byproducts. |
| Work-up | Quench with a saturated solution of NaHCO₃ and Na₂S₂O₃ | Neutralizes excess DMP and acidic species. |
Scenario 2: Challenges in the Ring Formation Step
An alternative approach involves the formation of the 1,4-oxazepane ring as a key step.
Question: I am attempting a ring-closing reaction to form the N-Boc protected 1,4-oxazepan-6-one ring, but the yield is very low. What are the likely issues?
Answer:
The formation of a seven-membered ring is entropically disfavored. The success of the cyclization heavily depends on the chosen strategy and the nature of the starting materials.
Common Challenges and Solutions:
-
Intramolecular Cyclization of an Acyclic Precursor:
-
Insight: A common strategy involves the intramolecular cyclization of a linear precursor, for example, the reaction of an N-Boc protected amino alcohol with an electrophilic two-carbon unit. The nucleophilicity of the amine is a critical factor. The Boc group can decrease the nucleophilicity of the nitrogen, potentially hindering the reaction.[2]
-
Troubleshooting:
-
Protecting Group Strategy: While the target molecule has a Boc group, it might be more efficient to perform the cyclization with a different protecting group that is less sterically hindering or electron-withdrawing (e.g., a benzyl group) and then swap it for the Boc group later in the synthesis.
-
Activation of the Electrophile: Ensure the electrophilic carbon is sufficiently activated. For instance, using a good leaving group like a tosylate or mesylate on the hydroxyethyl moiety of a diethanolamine-like precursor.
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
-
-
Bayer-Villiger Ring Expansion:
-
Insight: A plausible alternative route is the Bayer-Villiger oxidation of a corresponding N-Boc-4-piperidone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the insertion is a key challenge.
-
Troubleshooting:
-
Choice of Peroxy Acid: The choice of peroxy acid (e.g., m-CPBA, trifluoroperacetic acid) can influence the regioselectivity and yield. A systematic screening of different reagents is recommended.
-
Reaction Conditions: The reaction is typically run at low temperatures to control the exothermic nature of the reaction and improve selectivity.
-
-
Experimental Workflow for Synthesis and Troubleshooting:
Caption: Troubleshooting workflow for the oxidation step.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look out for during the synthesis and purification?
A1: Common impurities include unreacted starting material (the 6-hydroxy precursor), over-oxidation products if harsh conditions are used, and byproducts from the cleavage of the Boc-protecting group. During purification by silica gel chromatography, these can often be separated with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q2: How does the N-Boc protecting group influence the reaction?
A2: The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing group that can decrease the nucleophilicity of the nitrogen atom. This can be a significant issue in reactions where the nitrogen acts as a nucleophile, such as in some ring-forming reactions.[2] Additionally, the Boc group is sensitive to strong acids and can be cleaved under acidic conditions, which must be considered during the reaction and work-up.
Q3: What are the best practices for purifying the final product?
A3: this compound is a relatively polar molecule. Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the compound on the silica gel.
Q4: Can I use a different protecting group for the nitrogen?
A4: Yes, other protecting groups can be used. A benzyl (Bn) group, for example, is more stable to acidic and basic conditions and can be removed by catalytic hydrogenation. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Decision Tree for Troubleshooting Low Yields:
Caption: Decision tree for troubleshooting low yields.
References
- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
-
American Chemical Society. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Purification of Polar Oxazepane Derivatives
Welcome to the technical support center dedicated to the purification of polar oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of heterocyclic compounds. The inherent polarity of the oxazepane scaffold, often augmented by additional polar functional groups, demands specialized purification strategies beyond routine protocols. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of polar oxazepane derivatives in a problem-and-solution format.
Issue 1: My polar oxazepane elutes in the void volume on a C18 reversed-phase column.
This is a classic sign that the analyte is too polar for the stationary phase and has minimal hydrophobic interaction, eluting with the solvent front.[1][2]
Possible Cause & Causality: Standard C18 (octadecylsilane) columns separate compounds based on hydrophobicity. Highly polar molecules, like many oxazepane derivatives, have a strong affinity for the polar mobile phase (e.g., water/acetonitrile) and are not retained by the non-polar stationary phase.[3]
Solutions & Technical Rationale:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high organic content (typically acetonitrile).[4][5] This creates a water-enriched layer on the stationary phase surface, allowing polar analytes to partition into it and be retained.[6] The elution is then achieved by increasing the concentration of the aqueous component.[7]
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns feature a polar group embedded within the C18 alkyl chain or at the end. This modification alters the selectivity and provides an alternative retention mechanism, often through hydrogen bonding, which significantly improves the retention of polar compounds compared to traditional C18 columns.[8][9]
-
Employ Ion-Pairing Agents (For Ionizable Oxazepanes): If your oxazepane has a basic nitrogen that can be protonated, adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic ion pair with your compound, thereby increasing its retention on a C18 column.[10][11]
Workflow: Selecting the Right Chromatography Mode
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmanow.live [pharmanow.live]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,4-Oxazepane Synthesis
Welcome to the technical support center for the synthesis of 1,4-oxazepanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique three-dimensional structure of the 1,4-oxazepane ring makes it a valuable motif in biologically active compounds, but its seven-membered ring also presents distinct synthetic challenges.[1]
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis, optimization, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile synthetic routes for constructing the 1,4-oxazepane core?
The construction of the 1,4-oxazepane ring system is most commonly achieved through intramolecular cyclization strategies, as forming a seven-membered ring requires carefully controlled conditions to favor the desired cyclization over competing intermolecular reactions or side reactions. The choice of strategy depends heavily on the available starting materials and the desired substitution pattern on the final molecule.
Key synthetic strategies include:
-
Intramolecular Cyclization of N-Substituted Amino Alcohols: This is arguably the most versatile and widely used method.[1] It involves a linear precursor containing an amino alcohol, where the nitrogen and oxygen atoms are separated by an appropriate linker. The cyclization is then triggered under specific conditions, often involving the formation of a C-N or C-O bond. A prominent example is the cyclization of N-phenacyl nitrobenzenesulfonamides, which are prepared on a solid support from a protected amino alcohol.[1][2]
-
Brønsted Acid-Catalyzed Intramolecular Etherification: This approach utilizes N-tethered bis-alcohols which, upon treatment with a Brønsted acid like H₂SO₄, can selectively cyclize to form the 1,4-oxazepane ring.[3][4] Temperature control is a critical variable in this method to ensure the selective formation of the desired product.[4]
-
Reductive Amination: Intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to one) is an effective method for forming the C-N bond of the heterocycle.[5][6]
-
Ring-Closing Metathesis (RCM): For synthesizing unsaturated 1,4-oxazepanes, RCM is a powerful tool.[7] This reaction uses a diene precursor and a metal catalyst (typically Ruthenium-based) to form a cyclic alkene, with the release of ethylene as the only byproduct, making it highly atom-economical.[7][8]
Q2: The choice of N-substituent or protecting group seems critical. What are the guiding principles for selection?
The substituent on the nitrogen atom profoundly impacts the reaction's success, particularly in cyclization reactions. Its electronic and steric properties directly influence the nucleophilicity of the nitrogen.
-
Activating vs. Deactivating Groups: Electron-withdrawing groups, such as tert-butyloxycarbonyl (N-Boc), can significantly decrease the nucleophilicity of the amine, potentially halting the reaction entirely.[9] In contrast, groups like N-allyl or N-phenyl can lead to good or high yields.[9]
-
Protecting Group Strategy: In cases where the nitrogen atom's reactivity needs to be masked during other synthetic steps, a carefully chosen protecting group is essential. For syntheses involving N-acyl amino acids, a removable protecting group like p-methoxybenzyl (PMB) can be effective where other groups fail.[9] The choice must be orthogonal to other protecting groups in the molecule and stable to the reaction conditions, yet readily cleavable in a later step.
Q3: How can I effectively monitor the progress of my 1,4-oxazepane synthesis?
Consistent and accurate reaction monitoring is the cornerstone of successful optimization. It prevents incomplete reactions or the formation of degradation products from excessively long reaction times.
Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method.[1][10]
-
Method: Spot the reaction mixture alongside the starting material(s) and, if available, a standard of the product on a silica gel plate.
-
Eluent System: Choose a solvent system (e.g., ethyl acetate/hexanes) that provides good separation, ideally with the product having an Rf value between 0.3 and 0.5.
-
Visualization: Use a UV lamp (if compounds are UV-active) and/or chemical stains (e.g., potassium permanganate, ninhydrin for amines) to visualize the spots.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The presence of multiple new spots may signal the formation of side products, requiring further investigation.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, especially during optimization studies to calculate conversion and yield accurately.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The cause can range from substrate reactivity to suboptimal reaction conditions.
| Possible Cause | Scientific Rationale & Troubleshooting Suggestions |
| Poor Substrate Reactivity | The electronic or steric nature of your starting material may be hindering the reaction. For example, an N-methyl group has been reported to give poor yield (30%), while an N-Boc group can prevent product formation entirely due to reduced nitrogen nucleophilicity.[9] Solution: • Modify the Substrate: Consider using alternative N-substituents that are less sterically demanding or electron-donating, such as N-allyl or N-phenyl groups.[9] • Change Protecting Group: If a protecting group is the issue, switch to one with different electronic properties (e.g., replace Boc with Fmoc or Cbz). |
| Suboptimal Reaction Conditions | Seven-membered ring closures are often entropically disfavored. Temperature, concentration, and reaction time are therefore critical parameters. Some reactions show no product formation at room temperature but proceed in good yield upon heating.[9][11] Solution: • Temperature Screen: Systematically screen temperatures. For a reaction that failed at 25°C, an increase to 45°C or higher may be sufficient to overcome the activation energy barrier.[11] • Concentration Adjustment: For intramolecular cyclizations, running the reaction under high dilution can favor the desired ring closure over intermolecular polymerization. |
| Inefficient Catalyst or Base | The choice of catalyst or base is crucial. In chiral phosphoric acid-catalyzed reactions, for example, the catalyst structure can dramatically affect both yield and enantioselectivity.[9] For reactions involving sulfonylation, the choice of base is paramount to ensure complete reaction.[12] Solution: • Screen Catalysts/Bases: If yield is low, screen a variety of catalysts or bases. For sulfonylation, stronger, non-nucleophilic bases like DBU or proton sponge may be more effective than DIPEA. • Optimize Loading: Ensure the catalyst or base is used at the optimal concentration. Both too little and too much can be detrimental. |
| Presence of Water | Many reactions, especially those involving organometallics, acid/base catalysis, or anhydrides, are sensitive to moisture. Water can quench reagents, hydrolyze intermediates, or interfere with catalysts.[12][13] Solution: • Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). For condensation reactions, using a Dean-Stark trap can be effective for removing water as it forms.[13] |
Problem 2: Formation of a Complex Product Mixture or Undesired Side Products
The appearance of multiple spots on a TLC plate indicates that your desired reaction is competing with one or more side reactions.
| Possible Cause | Scientific Rationale & Troubleshooting Suggestions |
| Competitive Lactonization | In syntheses starting from amino acids like homoserine, cleavage of a silyl protecting group with pure trifluoroacetic acid (TFA) can lead to spontaneous lactonization, forming a lactone instead of the desired oxazepane ring.[2] Solution: • Modify Cleavage Cocktail: To prevent lactonization, include a reducing agent in the cleavage cocktail. Using a mixture of TFA and triethylsilane (Et₃SiH) can reductively cleave the precursor and facilitate the desired cyclization to the 1,4-oxazepane.[2] |
| Substrate Decomposition | Certain substitution patterns can render the starting materials or intermediates unstable under the reaction conditions. For example, introducing a methoxy group at the meta position of a starting amine in one reported synthesis resulted in a complex mixture of products.[11] Solution: • Re-evaluate Substrate Design: If you suspect decomposition, it may be necessary to redesign the synthetic route or introduce the sensitive functional group at a later stage. • Milder Conditions: Attempt the reaction under milder conditions (lower temperature, less harsh reagents). |
| Cleavage of the Heterocyclic Scaffold | The ether linkage within the 1,4-oxazepane ring can be susceptible to cleavage under strong acidic conditions, leading to degradation of the desired product.[14] Solution: • Control pH: During workup and purification, avoid strongly acidic conditions. Use buffered solutions where possible. If an acidic step is necessary, keep the exposure time short and the temperature low.[14] |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a significant hurdle.
| Possible Cause | Scientific Rationale & Troubleshooting Suggestions |
| Inseparable Diastereomers | The formation of a seven-membered ring can be non-stereoselective, leading to a mixture of diastereomers that are very difficult to separate by standard column chromatography due to their similar physical properties.[2][9] Solution: • Post-Synthesis Modification: A powerful strategy is to modify the product mixture in a subsequent step to alter the physical properties of the diastereomers, facilitating separation. For example, the catalytic hydrogenation of a nitro group to an aniline has been shown to improve the separability of diastereomeric 1,4-oxazepanes.[9] |
| Co-elution with Impurities | An impurity may have a similar polarity to your product, causing them to elute together during column chromatography.[10] Solution: • Optimize Chromatography: 1. Mobile Phase: Fine-tune the eluent system. A shallower gradient or an isocratic elution with a different solvent mixture (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.[10] 2. Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., amino-silica for polar compounds).[10] |
| Poor Recovery due to Polarity | 1,4-Oxazepanes, containing both an amine and an ether, can be quite polar and may have some water solubility, leading to losses during aqueous workup or tailing on silica gel.[12] Solution: • Workup: When performing an aqueous extraction, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product and "salt it out" into the organic layer. Back-extract the aqueous layer multiple times. • Chromatography: To prevent streaking (tailing) of basic amines on acidic silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent.[12] |
Key Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis and Cyclization of a 1,4-Oxazepane Derivative
This protocol is adapted from a common strategy involving N-phenacyl nitrobenzenesulfonamide intermediates on a solid support.[1][2]
-
Resin Preparation (Fmoc Deprotection):
-
Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin in a 1:1 mixture of DMF/CH₂Cl₂.
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group.
-
Wash the resin thoroughly with CH₂Cl₂, DMF, and methanol, then dry under vacuum.
-
-
Sulfonylation:
-
Swell the deprotected resin in DMF.
-
Add 2-nitrobenzenesulfonyl chloride (3 equivalents) and diisopropylethylamine (DIPEA, 5 equivalents).
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin thoroughly to remove excess reagents.
-
-
Alkylation:
-
Swell the sulfonated resin in acetonitrile.
-
Add the desired 2-bromoacetophenone (4 equivalents), K₂CO₃ (5 equivalents), and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Heat the mixture at 60 °C for 24 hours.
-
Wash the resin thoroughly and dry.
-
-
Cleavage and Cyclization:
-
Treat the dried resin with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (10:1:9 ratio) for 30 minutes at room temperature. This condition promotes cyclization to the 1,4-oxazepane while preventing lactonization.[2]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Workup and Purification:
-
Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying 1,4-oxazepane derivatives.[10]
-
Column Preparation:
-
Select an appropriately sized column for the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or CH₂Cl₂.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).
-
Gradually increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate or methanol). A typical gradient for polar compounds might be from 0% to 20% methanol in dichloromethane.[12]
-
For basic compounds, add ~0.5% triethylamine to the mobile phase to prevent tailing.[12]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 1,4-oxazepane.
-
Data and Visualization
Table 1: Example Optimization of Reaction Conditions for Enantioselective Desymmetrization
The following data, adapted from literature, illustrates how systematic changes to reaction parameters can dramatically impact yield and selectivity.[9]
| Parameter | Condition | Observed Outcome | Potential Solution |
| N-Substituent | N-Methyl | Poor yield (30%) & enantioselectivity (65% ee) | Consider using N-allyl or N-phenyl substituents. |
| N-Boc | No product | Use a different protecting group that does not significantly reduce amine nucleophilicity. | |
| Temperature | 25 °C | No reaction | Increase temperature to 45 °C or higher to overcome the activation barrier. |
Diagrams
References
- Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. (n.d.). BenchChem.
- Technical Support Center: Purification of 1,4-Oxazepan-6-one and Related Compounds. (n.d.). BenchChem.
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (n.d.). RSC Advances.
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (n.d.). ResearchGate.
- Troubleshooting guide for the synthesis of 1,4-oxazepane derivatives. (n.d.). BenchChem.
- Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis. (n.d.). BenchChem.
- A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. (n.d.). Bentham Science.
- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). The Journal of Organic Chemistry.
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PubMed Central.
- A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. (2025). ResearchGate.
- Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. (n.d.). BenchChem.
- Ring-closing metathesis. (n.d.). Wikipedia.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PubMed Central.
- Stability issues of 1,4-Oxazepane derivatives in solution. (n.d.). BenchChem.
- Intramolecular reductive aminations for the formation of azepanes. (n.d.). ResearchGate.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Prepared by the Applications Science Division
Welcome to the technical support guide for tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the specific stability challenges associated with this valuable building block. Our goal is to provide field-proven insights and actionable troubleshooting protocols to ensure the integrity of your material and the success of your experiments.
Introduction: Understanding the Core Structure and Stability
This compound is a bifunctional molecule featuring a seven-membered lactam ring (an oxazepanone system) and a tert-butyloxycarbonyl (Boc) protected amine. The stability of this compound is dictated by the chemical sensitivities of these two key functional groups.
-
The Boc Protecting Group : This is the most significant point of lability. The Boc group is a carbamate that is notoriously sensitive to acidic conditions.[1][2] Its removal is an acid-catalyzed hydrolysis that proceeds readily, often at room temperature.[3]
-
The 1,4-Oxazepan-6-one Ring : This seven-membered lactam (a cyclic amide) is generally more robust than the Boc group. Amide bonds are significantly more stable to hydrolysis than esters.[4] However, the seven-membered ring system can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.
The primary challenge in handling this molecule is preventing the premature cleavage of the Boc group, which can occur during reaction workups, purification, and even improper storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Subsequent Reactions
Symptom: You've used this compound as a starting material, but the reaction yield is significantly lower than expected, or you primarily recover the de-protected starting material, 1,4-oxazepan-6-one.
Potential Cause: Unintentional cleavage of the Boc group prior to or during your reaction. The resulting unprotected secondary amine can lead to undesired side reactions or may not be compatible with your reaction conditions.
Root Cause Analysis & Solutions:
-
Acidic Reagents or Catalysts: Your reaction may involve an acidic catalyst or generate acidic byproducts. The Boc group is highly sensitive to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and Lewis acids such as AlCl₃.[1]
-
Solution: If possible, switch to a non-acidic catalyst. If an acid is required, consider using a milder, sterically hindered acid or running the reaction at a very low temperature to minimize deprotection. Buffer the reaction mixture with a non-nucleophilic base like 2,6-lutidine or proton sponge.
-
-
"Hidden" Acidity in Solvents or Reagents: Some grades of solvents (e.g., chloroform) can contain trace amounts of HCl. Reagents may degrade over time to produce acidic impurities.
-
Solution: Use freshly distilled or inhibitor-free solvents. Consider passing solvents through a plug of basic alumina before use. Always use reagents from a freshly opened bottle or test for purity before use.
-
-
Pre-reaction Workup: If your starting material was subjected to an acidic workup in a previous step, residual acid may be carried over.
-
Solution: Ensure any previous steps are thoroughly quenched with a mild base (e.g., saturated NaHCO₃ solution) and that the isolated material is free of acidic residue before proceeding.
-
Workflow: Troubleshooting Low Reaction Yield
Sources
Technical Support Center: A Guide to Scalable Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable heterocyclic building block. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, yet its synthesis, particularly on a larger scale, presents unique challenges due to the formation of a seven-membered ring.[1]
This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols derived from established chemical principles and recent literature.
Overview of a Common Synthetic Pathway
A prevalent strategy for constructing the N-Boc protected 6-oxo-1,4-oxazepane involves a multi-step sequence starting from readily available precursors. The key steps typically include the formation of a linear amino-ether precursor followed by an intramolecular cyclization to form the seven-membered lactam ring. The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the amine, valued for its stability and ease of removal under acidic conditions.[2][3]
The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: I'm experiencing low yields and incomplete reactions during the initial Boc protection of my amine precursor. What are the common causes and solutions?
Answer: Low yields in Boc protection are a frequent issue, often stemming from solubility problems or suboptimal reaction conditions.[4][5]
-
Causality & Explanation: The starting amine precursor may have poor solubility in common aprotic solvents like THF or acetonitrile, especially if it is zwitterionic.[5] The reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) requires the amine to be sufficiently nucleophilic and available in solution. If the reaction is incomplete, it complicates downstream purification.
-
Troubleshooting Steps:
-
Solvent & Base Optimization: If solubility is an issue, consider a biphasic system. A common and effective method is using (Boc)₂O with sodium hydroxide (NaOH) in a water/dioxane or water/THF mixture.[4] The base deprotonates the amine, increasing its nucleophilicity, and the aqueous medium can improve the solubility of amine salts. For non-aqueous conditions, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or acetonitrile is standard.
-
Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less nucleophilic amines.[6]
-
Temperature Control: While these reactions are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. However, be cautious, as overheating can lead to the decomposition of (Boc)₂O.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of (Boc)₂O to ensure the reaction goes to completion.
-
Question 2: The key intramolecular cyclization step is failing, resulting in low yields of the 1,4-oxazepane ring and recovery of starting material. How can I improve this?
Answer: The formation of seven-membered rings, like the 1,4-oxazepane core, is entropically disfavored compared to five- or six-membered rings.[1] Success hinges on promoting the intramolecular reaction over intermolecular side reactions.
-
Causality & Explanation: For a cyclization to occur, the two reactive ends of the linear precursor must come into close proximity. At high concentrations, the reactive ends of two different molecules are more likely to interact, leading to dimers and polymers. This is a classic challenge in the synthesis of medium-sized rings.[7]
-
Troubleshooting Steps:
-
Implement High-Dilution Conditions: This is the most critical factor. The reaction should be run at a very low concentration (typically 0.001–0.05 M). This is best achieved by the slow addition of the linear precursor solution via a syringe pump to a larger volume of solvent containing the necessary base or catalyst. This maintains a constantly low concentration of the substrate, favoring intramolecular cyclization.
-
Choice of Base and Solvent: For cyclizations involving nucleophilic substitution, a non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is often effective. The choice of solvent is also crucial; polar aprotic solvents like THF or DMF are typically used to dissolve the intermediates and promote the reaction.
-
Alternative Cyclization Strategies: If a standard nucleophilic substitution is failing, consider alternative routes. A Ring-Closing Metathesis (RCM) approach on a diene precursor using a Grubbs-type catalyst is a powerful method for forming unsaturated rings, which can then be reduced.[8][9] However, RCM has its own challenges, such as catalyst poisoning and the need for extremely pure substrates.[7] Another strategy is the Dieckmann condensation if the precursor is suitably functionalized.[10]
-
Caption: Decision-making workflow for troubleshooting the cyclization step.
Question 3: My purification by column chromatography is difficult, and I'm getting poor separation. What are the best practices for purifying the final product?
Answer: Purifying Boc-protected compounds can be tricky due to their moderate polarity and potential for streaking on silica gel.
-
Causality & Explanation: The Boc group imparts significant non-polar character, but the lactam carbonyl makes the molecule moderately polar. This intermediate polarity can lead to difficult separations from similarly polar byproducts. The tert-butyl group can also be labile to strongly acidic conditions, which can sometimes be present on silica gel.
-
Troubleshooting Steps:
-
Optimize Eluent System: A common eluent system for compounds of this type is a gradient of ethyl acetate in hexanes or heptane. If separation is poor, try adding a small amount (0.5-1%) of a more polar solvent like methanol or isopropanol to the eluent system.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.
-
Recrystallization: This is a highly effective purification method for crystalline solids and is ideal for scalability.[2] Experiment with different solvent systems. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then slowly add a non-polar solvent in which it is insoluble (e.g., hexanes, heptane) until turbidity is observed. Allowing the solution to cool slowly should induce crystallization.[2]
-
Aqueous Workup: Before chromatography, a thorough aqueous workup is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine can remove many acidic or water-soluble impurities.
-
| Parameter | Recommended Condition | Rationale |
| Chromatography Eluent | 20-60% Ethyl Acetate in Hexanes/Heptane | Balances polarity for effective elution. |
| Recrystallization Solvents | Ethyl Acetate/Hexanes, Isopropanol/Heptane | Good for inducing crystallization of moderately polar compounds. |
| pH during Workup | Neutral to slightly basic | Avoids premature cleavage of the acid-labile Boc group.[3][11] |
Caption: Recommended Purification Parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A: When scaling up, several safety issues become more critical. The use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) requires strict anhydrous conditions as they react violently with water. Large-scale reactions can also have significant exotherms that need to be managed with appropriate cooling baths and controlled addition rates. Ensure proper personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated fume hood.
Q2: Are there alternative protecting groups to Boc for the nitrogen atom? A: Yes, other protecting groups can be used. The carboxybenzyl (Cbz) group is a common alternative, which is stable to acidic conditions but can be removed by catalytic hydrogenation. The choice of protecting group depends on the overall synthetic strategy and the chemical stability of other functional groups in the molecule. However, the Boc group is often preferred for its ease of removal with mild acids like trifluoroacetic acid (TFA) or HCl in dioxane.[3][11]
Q3: What analytical methods are best for monitoring reaction progress? A: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring the progress of most steps. Staining with potassium permanganate is often effective for visualizing the reactants and products. For more quantitative analysis and to check for the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹H NMR spectroscopy should be used to confirm the structure of the isolated product.
Detailed Experimental Protocol: Intramolecular Cyclization
This protocol is a representative example for the cyclization of a linear precursor via nucleophilic substitution under high-dilution conditions. Note: This is a generalized procedure and may require optimization for your specific substrate.
-
Apparatus Setup:
-
Set up a three-neck round-bottom flask (sized for the final reaction volume) equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum.
-
Prepare a solution of the linear halo-amide precursor in anhydrous THF (e.g., 10 mmol of substrate in 100 mL of THF). Load this solution into a syringe and place it in a syringe pump.
-
-
Reaction Initiation:
-
To the reaction flask, add a larger volume of anhydrous THF (e.g., 900 mL, to achieve a final concentration of 0.01 M).
-
Add a slight excess of a non-nucleophilic base (e.g., 1.2 equivalents of sodium hydride, 60% dispersion in mineral oil) to the THF in the flask.
-
-
Substrate Addition:
-
Begin slowly adding the precursor solution from the syringe pump to the stirred suspension of the base in THF over a period of 4-8 hours.
-
The reaction can be run at room temperature or gently heated (e.g., to 50 °C) to facilitate the reaction, depending on the reactivity of the substrate.
-
-
Monitoring and Quenching:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
-
Workup and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization as described in the troubleshooting section.
-
References
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. Available from: [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available from: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available from: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit r/Chempros. Available from: [Link]
-
Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. ResearchGate. Available from: [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Data. Available from: [Link]
- 1,4-oxazepane derivatives. Google Patents.
-
Having great trouble with a Boc-protection reaction. Reddit r/chemhelp. Available from: [Link]
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ResearchGate. Available from: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available from: [Link]
-
An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 7. drughunter.com [drughunter.com]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Guide to the Purification of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Welcome to our dedicated resource for scientists and researchers working with tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific challenges encountered during the purification of this key synthetic intermediate. Our aim is to equip you with the knowledge to consistently achieve high purity, ensuring the reliability of your downstream applications in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
The impurity profile is intrinsically linked to the synthetic route employed. Two common pathways to this and similar lactams are the oxidation of a precursor alcohol and the Dieckmann condensation.
-
From Oxidation: A frequent method for synthesizing this compound is the oxidation of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. A common impurity, therefore, is the unreacted starting alcohol.[1] Over-oxidation, though less common with controlled reagents, could potentially lead to ring-opened byproducts.
-
From Dieckmann Condensation: If a Dieckmann cyclization of a corresponding N-Boc protected amino diester is used, potential impurities include the unreacted diester starting material and byproducts from intermolecular Claisen condensation.[2][3][4][5][6]
-
General Impurities: Regardless of the route, residual solvents from the reaction or workup, and byproducts from the Boc-protection step (if applicable in the final stages), can also be present.
Q2: My crude product is an oil, making it difficult to handle. How can I solidify it for easier purification?
Oiling out is a common issue, especially when residual solvents or impurities are present. A first step is to ensure all volatile solvents are removed under high vacuum, sometimes with gentle heating (e.g., 40-60 °C), provided the compound is thermally stable.[7] If the product remains an oil, a technique called "slurrying" can be effective. This involves dissolving the oil in a minimal amount of a solvent in which it is soluble, and then adding a larger volume of a non-polar "anti-solvent" (like n-hexane or diethyl ether) to precipitate the product as a solid.[7] Seeding with a previously obtained pure crystal can also induce crystallization.[8][9]
Q3: I am observing poor separation between my product and an impurity on a silica gel column. What adjustments can I make?
Poor separation, or co-elution, is a frequent challenge in chromatography. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: A systematic adjustment of the solvent system is the first and most critical step. If you are using a standard hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system, which offers different selectivity for polar compounds.[10][11]
-
Fine-Tune the Gradient: Instead of a steep gradient, a shallower one around the elution point of your compound can significantly enhance separation.
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase fails, switching to a different adsorbent, such as alumina, or using reverse-phase chromatography (C18 silica) can be effective.
Troubleshooting and Purification Protocols
This section details the primary methods for purifying this compound, complete with step-by-step protocols and troubleshooting advice.
Method 1: Flash Column Chromatography
Flash column chromatography is the most widely applicable technique for the initial purification of this compound from a crude reaction mixture.
The Scientific Rationale: This method leverages the differential partitioning of molecules between a stationary phase (silica gel) and a mobile phase (solvent). The polarity of the compound dictates its affinity for the stationary phase; more polar compounds adhere more strongly and thus elute later. By using a solvent gradient of increasing polarity, compounds can be eluted sequentially based on their polarity.
Detailed Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal volume of a suitable solvent, such as dichloromethane. To this solution, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder. This dry-loading technique generally provides better resolution than loading the sample as a liquid.
-
Column Packing: Prepare a silica gel column, ensuring it is packed uniformly to avoid channeling. The column can be wet-packed with the initial, low-polarity solvent mixture.
-
Loading: Carefully apply the dry-loaded sample to the top of the column bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. A common gradient for compounds of this type might be from 10:1 to 5:1 hexane/ethyl acetate.[12]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | The solvent system has inadequate selectivity. | Switch to a different solvent system, for example, from hexane/ethyl acetate to dichloromethane/methanol.[10][11] |
| Product Elutes Too Quickly or Too Slowly | The polarity of the mobile phase is too high or too low. | Adjust the starting polarity of your gradient. An ideal starting point gives your product an Rf of approximately 0.35 on TLC.[13] |
| Tailing of Spots on TLC | The compound may have acidic or basic properties, leading to strong interactions with the silica. | Add a small amount (0.1-1%) of an appropriate modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic ones. |
Visualizing the Chromatography Workflow
Caption: Step-by-step workflow for purification via flash column chromatography.
Method 2: Recrystallization
For products that are solid and require a higher degree of purity after chromatography, recrystallization is a powerful and economical choice.
The Scientific Rationale: This technique is based on the principle that the solubility of a compound in a given solvent increases with temperature. An impure solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the solution.
Detailed Protocol:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For moderately polar compounds like N-Boc protected lactams, solvent systems such as ethanol, or mixtures like ethyl acetate/hexane or acetone/hexane are good starting points.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen solvent at its boiling point.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and cool again. |
| Low Recovery | The compound has significant solubility in the cold solvent. | Use a different solvent system where the compound has lower solubility at cold temperatures. |
Decision Tree for Purification Strategy
Caption: Logical flow for selecting the appropriate purification method.
Final Purity Assessment
Post-purification, it is imperative to verify the purity of the this compound using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
By implementing these robust purification strategies and troubleshooting guides, researchers can confidently obtain high-purity this compound for their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: 1,4-Oxazepan-6-one as a Versatile Building Block in Organic Synthesis.
- University of Rochester, Department of Chemistry.
- Wiley-VCH. (n.d.).
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- University of Calgary. (n.d.).
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- ChemScene. (n.d.).
- Fiveable. (n.d.).
- Organic Chemistry Portal. (n.d.).
- YouTube. (2019, January 14).
- The α-β-γ of Organic Chemistry. (2013, January 31).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Biosynth. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2022, January 12). Product is dissolved in Boc.
- ChemRxiv. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- TSI Journals. (2015).
- ResearchGate. (2025, August 9). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride.
- Google Patents. (n.d.).
- Patsnap. (n.d.).
- PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
Sources
- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Chromatography [chem.rochester.edu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable oxazepane intermediate. We will address specific issues in a question-and-answer format, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the successful formation of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and strategically different approaches to the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Intramolecular Cyclization. This is a classical approach for lactam formation. It involves the cyclization of a linear precursor, typically an activated ester of N-Boc-2-(2-aminoethoxy)acetic acid. This method is favored for its convergency but can be susceptible to issues with precursor stability and competing intermolecular reactions.
-
Route B: Oxidation of a Precursor Alcohol. This route involves the synthesis of the corresponding alcohol, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, followed by oxidation to the desired ketone (the lactam). This approach can offer better control in the final step but requires a reliable synthesis of the alcohol precursor. A relevant patent describing the synthesis of a substituted analog utilizes this strategy[1].
Q2: I am seeing multiple spots on my TLC plate. What are the likely impurities?
A2: The presence of multiple spots on your TLC plate is a common indicator of an incomplete reaction or the formation of side products. The identity of these impurities will depend on your chosen synthetic route.
-
For Route A (Intramolecular Cyclization):
-
Unreacted Starting Material: The linear N-Boc protected amino ester precursor.
-
Polymerization Products: Linear polymers formed from intermolecular reactions instead of the desired intramolecular cyclization. These often appear as a streak or a spot with a very low Rf value.
-
Boc-Deprotected Starting Material or Product: If any acidic or harsh basic conditions are inadvertently introduced, the Boc group can be cleaved.
-
-
For Route B (Oxidation):
-
Unreacted Starting Alcohol: The tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate precursor.
-
Over-oxidation Products: Depending on the oxidant used, further oxidation of the lactam is possible, though generally less common for this specific structure.
-
Byproducts from the Oxidant: For example, if using a Swern or Dess-Martin oxidation, residual reagents and their byproducts might be visible on the TLC.
-
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both synthetic routes[2][3][4][5]. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis[2].
-
TLC Analysis: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between your starting material, product, and any potential impurities. The product, being more polar than the starting ester (in Route A) but less polar than the starting alcohol (in Route B), should have a distinct Rf value. Staining with potassium permanganate or ninhydrin (after heating to deprotect the Boc group) can help visualize the spots.
-
LC-MS Analysis: For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the components in your reaction mixture, confirming the presence of your product and helping to identify byproducts[6].
Troubleshooting Guide: Incomplete Reactions and Side Products
This section provides a more in-depth look at specific problems you may encounter and offers detailed protocols for their resolution.
Issue 1: Low Conversion of the Starting Material in Intramolecular Cyclization (Route A)
Symptom: A significant amount of the linear amino ester precursor remains in the reaction mixture after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid/Ester: The intramolecular nucleophilic attack of the amine on the ester carbonyl is the key step. If the ester is not sufficiently electrophilic, the reaction will be slow or may not proceed at all.
-
Troubleshooting Protocol:
-
Choice of Activating Group: If you are starting from the carboxylic acid, ensure you are using an effective coupling reagent (e.g., HATU, HOBt/EDC) to form an activated ester in situ. If starting from a simple methyl or ethyl ester, consider transesterification to a more activated ester (e.g., a p-nitrophenyl ester).
-
Reaction Temperature: While room temperature is often a good starting point, gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier. Be cautious, as excessive heat can lead to side reactions.
-
Solvent Choice: Ensure you are using an appropriate, anhydrous solvent. Aprotic polar solvents like DMF or acetonitrile are often good choices.
-
-
-
Inappropriate Base: The choice and amount of base can be critical. A base is often used to deprotonate the amine, increasing its nucleophilicity. However, the wrong base or an excess of base can lead to side reactions.
-
Troubleshooting Protocol:
-
Base Selection: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often a good choice. Stronger, more nucleophilic bases could potentially react with the ester.
-
Stoichiometry: Use a stoichiometric amount of base relative to the amino ester. An excess can promote side reactions, including deprotection of the Boc group under certain conditions.
-
-
-
Concentration Effects: The concentration of the reaction is crucial for intramolecular cyclizations. If the concentration is too high, intermolecular reactions (polymerization) will be favored over the desired intramolecular cyclization.
-
Troubleshooting Protocol:
-
High Dilution: Run the reaction under high dilution conditions (e.g., 0.01 M or lower). This can be achieved by slowly adding the amino ester solution to a larger volume of solvent over an extended period using a syringe pump.
Experimental Protocol: High-Dilution Intramolecular Cyclization
-
Dissolve the N-Boc-2-(2-aminoethoxy)acetate ester (1 equivalent) in anhydrous DMF to make a 0.1 M solution.
-
In a separate flask, add a larger volume of anhydrous DMF (to achieve a final concentration of ~0.005 M).
-
Heat the larger flask of DMF to the desired reaction temperature (e.g., 50 °C).
-
Using a syringe pump, add the solution of the amino ester to the heated DMF over a period of 4-6 hours.
-
Stir the reaction mixture for an additional 12-24 hours, monitoring by TLC.
-
-
Issue 2: Incomplete Oxidation of the Alcohol Precursor (Route B)
Symptom: A significant amount of the starting alcohol, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, remains after the oxidation reaction.
Potential Causes & Solutions:
-
Inactive or Insufficient Oxidizing Agent: The chosen oxidant may have degraded or an insufficient amount was used.
-
Troubleshooting Protocol:
-
Fresh Reagent: Use a freshly opened or properly stored bottle of the oxidizing agent (e.g., Dess-Martin periodinane, pyridinium chlorochromate (PCC), or reagents for Swern oxidation).
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (typically 1.5-2.0 equivalents).
-
Alternative Oxidants: If one oxidant is proving ineffective, consider trying an alternative. For example, if a chromium-based oxidant is failing, a Swern or Dess-Martin oxidation might be more successful.
-
-
-
Suboptimal Reaction Temperature: Many oxidation reactions have specific temperature requirements.
-
Troubleshooting Protocol:
-
Temperature Control: For Swern-type oxidations, maintaining a low temperature (e.g., -78 °C) during the initial activation step is critical. For other oxidants, ensure the reaction is run at the recommended temperature.
Experimental Protocol: Dess-Martin Oxidation
-
Dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir for 15-20 minutes until the layers are clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Issue 3: Formation of a Significant Amount of Polymeric Byproduct
Symptom: A significant amount of insoluble or high molecular weight material is formed, often seen as a baseline streak on the TLC plate.
Potential Cause & Solution:
-
Intermolecular Reaction Dominating: This is a common issue in the synthesis of medium-sized rings.[7] The rate of the intermolecular reaction is competing with or exceeding the rate of the intramolecular cyclization.
-
Troubleshooting Protocol:
-
High Dilution: As mentioned in Issue 1, employ high-dilution conditions. This is the most effective way to favor the intramolecular pathway.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the intramolecular reaction, as the activation energy for the intermolecular process may be higher.
-
-
Issue 4: Unintended Deprotection of the Boc Group
Symptom: The appearance of a new, more polar spot on the TLC plate, which may correspond to the deprotected starting material or product. This can be confirmed by LC-MS.
Potential Causes & Solutions:
-
Acidic Impurities: The presence of trace acidic impurities in the reagents or solvents can lead to the cleavage of the acid-labile Boc group.
-
Troubleshooting Protocol:
-
Reagent and Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Ensure that any reagents used are free from acidic contaminants.
-
Acid Scavenger: In some cases, adding a non-nucleophilic acid scavenger, such as proton sponge, in a sub-stoichiometric amount can be beneficial.
-
-
-
Basic Cleavage of the Boc Group: While less common than acidic cleavage, the Boc group can be removed under certain basic conditions, especially with stronger bases or at elevated temperatures[8].
-
Troubleshooting Protocol:
-
Choice of Base: Avoid strong, non-hindered bases like sodium methoxide or potassium tert-butoxide if possible. Opt for weaker or more sterically hindered bases like DIPEA or triethylamine.
-
Temperature Control: Avoid prolonged heating in the presence of a base.
-
-
Data Summary and Visualization
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Low reactivity of precursor | Use activating agents; optimize temperature. |
| Inappropriate base | Use a hindered, non-nucleophilic base. | |
| Insufficient oxidant (Route B) | Use fresh reagent in sufficient excess. | |
| Polymer Formation | High reaction concentration | Employ high-dilution techniques. |
| Boc Deprotection | Acidic/basic impurities | Use high-purity reagents; consider scavengers. |
| Harsh reaction conditions | Optimize temperature and choice of base. |
Diagrams
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Analysis and mitigation of common side reactions.
References
-
Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. National Institutes of Health. [Link]
-
Intramolecular Cyclization Side Reactions. ResearchGate. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health. [Link]
-
α,β-unsaturated γ-lactams through E → Z isomerization. Royal Society of Chemistry. [Link]
-
Stability of Cbz or Boc Protected L-Prolinol Derivatives. ResearchGate. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
-
Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. [Link]
-
Cyclization of N-Boc-(E)-α,β-Unsaturated γ-Amino Acid Active Esters into N-Boc-(Z)-α,β-Unsaturated γ-Lactams through E→Z Isomerization. ResearchGate. [Link]
-
Synthesis of N-protected β-lactams via [2+2] cycloaddition of Bestmann's ylide with N-Cbz/Boc imines. American Chemical Society. [Link]
-
Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. [Link]
-
(PDF) Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]
-
Using steric hindrance to design new inhibitors of class C beta-lactamases. National Institutes of Health. [Link]
-
Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health. [Link]
-
TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. ResearchGate. [https://www.researchgate.net/publication/281273919_TLC HPTLC_and_HPLC_methods_for_monitoring_microbial_transformation_processes]([Link] HPTLC_and_HPLC_methods_for_monitoring_microbial_transformation_processes)
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
- 1,4-oxazepane derivatives.
-
Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach. National Institutes of Health. [Link]
-
α,β-unsaturated γ-lactams through E → Z isomerization. Royal Society of Chemistry. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. [Link]
-
A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. National Institutes of Health. [Link]
-
Thin-Layer Chromatography: An Essential Technique in Chemical Analysis. Longdom Publishing S.L. [Link]
-
Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson+. [Link]
-
(PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Br∅nsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. National Institutes of Health. [Link]
-
Synthesis of condensed dibenzo[b,f]pyrimido[1,6-d][2][9]oxazepines based on Biginelli products. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
Sources
- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Welcome to the technical support center for tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and potential decomposition of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, valued for its unique seven-membered heterocyclic scaffold. However, like many complex organic molecules, it is susceptible to degradation under various experimental conditions. Understanding the potential decomposition pathways is critical for ensuring the integrity of your experiments and the purity of your final products. This guide provides practical, field-proven insights into the stability of this compound and how to troubleshoot common issues encountered during its use.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this molecule is primarily influenced by two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the 1,4-oxazepan-6-one ring, which contains both an amide (lactam-like) and an ether linkage. Therefore, the main factors leading to decomposition are:
-
Acidic Conditions: The Boc group is highly susceptible to cleavage in the presence of strong acids, and the oxazepane ring itself can undergo acid-catalyzed hydrolysis.[1][2]
-
Elevated Temperatures: Thermal stress can lead to the decomposition of the Boc group and potentially the heterocyclic ring.[3]
-
Strong Basic Conditions: While the Boc group is generally stable to bases, the lactam-like amide bond within the 1,4-oxazepan-6-one ring may be susceptible to hydrolysis under strong basic conditions over extended periods.[2][4]
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize the shelf-life and maintain the purity of the compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q3: I am seeing an unexpected new spot on my TLC plate after a reaction. What could it be?
A3: An unexpected, more polar spot (lower Rf value) on a TLC plate often indicates the formation of a degradation product. The most common culprit is the loss of the non-polar Boc group, resulting in the formation of the free amine, 1,4-oxazepan-6-one. This can be quickly checked by staining the TLC plate with a ninhydrin solution, which will give a characteristic colored spot for primary or secondary amines.[5] Other possibilities include hydrolysis of the lactam or ring-opening of the oxazepane moiety.
Q4: Can I use standard reversed-phase HPLC conditions with trifluoroacetic acid (TFA) to analyze the purity of my compound?
A4: While reversed-phase HPLC is the method of choice, caution should be exercised when using acidic mobile phase modifiers like TFA. The Boc group is acid-labile, and prolonged exposure to even dilute TFA can cause on-column degradation, leading to inaccurate purity assessments.[6] It is advisable to:
-
Use a low concentration of TFA (e.g., 0.05-0.1%).
-
Keep the run times as short as possible.
-
If significant degradation is suspected, consider using a less acidic modifier like formic acid or a buffered mobile phase at a higher pH (if compatible with the stationary phase).
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues you may encounter during your experiments.
Issue 1: Loss of Compound and Appearance of a More Polar Byproduct in Acidic Media
-
Symptoms:
-
A significant decrease in the HPLC peak area corresponding to this compound.
-
The appearance of a new, earlier-eluting peak in the HPLC chromatogram.
-
A new, lower Rf spot on TLC that stains positive with ninhydrin.
-
-
Plausible Cause: Acid-catalyzed cleavage of the Boc protecting group. This is the most likely degradation pathway under acidic conditions.[1][2]
-
Proposed Decomposition Pathway:
Caption: Acid-catalyzed decomposition of the Boc-protected compound.
-
Troubleshooting and Resolution:
-
pH Control: If your experimental protocol allows, maintain the pH of the reaction mixture above 4.
-
Milder Acids: If an acid is required, consider using a weaker acid or a buffered system.
-
Temperature: Perform the reaction at the lowest possible temperature to slow the rate of deprotection.
-
Work-up: During aqueous work-up, avoid strongly acidic conditions. If an acid wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.
-
Issue 2: Compound Degradation in Protic Solvents at Elevated Temperatures
-
Symptoms:
-
Formation of multiple unidentified byproducts observed by HPLC or LC-MS.
-
Gradual decrease in the purity of the starting material over time, even under neutral conditions.
-
-
Plausible Causes:
-
Thermolytic Decomposition of the Boc Group: The Boc group can be cleaved at high temperatures, even in the absence of a strong acid.[3]
-
Hydrolysis of the Lactam: The amide bond in the seven-membered ring can undergo hydrolysis, especially in the presence of water at elevated temperatures.
-
-
Proposed Decomposition Pathways:
Caption: Potential thermal and hydrolytic degradation pathways.
-
Troubleshooting and Resolution:
-
Temperature Control: Avoid prolonged heating of the compound in solution. If elevated temperatures are necessary, minimize the reaction time.
-
Solvent Choice: Use anhydrous solvents whenever possible to minimize hydrolysis.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
Issue 3: Inconsistent Results and Formation of Byproducts Under Basic Conditions
-
Symptoms:
-
Slow degradation of the starting material with the appearance of new peaks in the chromatogram during prolonged reactions or work-ups involving strong bases.
-
-
Plausible Cause: Base-catalyzed hydrolysis of the lactam-like amide bond. While slower than acid-catalyzed decomposition, this pathway can be significant with strong bases or extended reaction times.[4]
-
Proposed Decomposition Pathway:
Caption: Base-catalyzed hydrolysis of the lactam functionality.
-
Troubleshooting and Resolution:
-
Milder Bases: Use the mildest base necessary to achieve the desired transformation. Consider alternatives to strong hydroxides, such as organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Time and Temperature: Minimize both the reaction time and temperature when using basic conditions.
-
Work-up: Neutralize the reaction mixture as soon as the transformation is complete to prevent further degradation during work-up and extraction.
-
Part 3: Experimental Protocols
This section provides detailed protocols for analyzing the stability of this compound and troubleshooting potential degradation.
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Expected Results:
-
The Boc-protected starting material is relatively non-polar and will have a longer retention time.
-
The de-Boc'd product (1,4-oxazepan-6-one) is significantly more polar and will elute much earlier.
-
Ring-opened hydrolysis products will also be more polar and elute earlier than the parent compound.
-
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways and validate your analytical method, a forced degradation study can be performed.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C and sample at the same time points as the acid hydrolysis.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature and sample over 24 hours.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at 80°C and sample over 24 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and sample over 24 hours. Include a control sample protected from light.
-
-
-
Analysis: Analyze all samples by the stability-indicating HPLC method. The appearance of new peaks will indicate degradation, and the conditions under which they form will provide insight into the instability of the molecule. For identification of unknown peaks, LC-MS is the preferred analytical technique.[7]
Workflow for Troubleshooting Degradation
Caption: A logical workflow for troubleshooting unexpected byproducts.
References
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Taylor & Francis Online.
-
Chemistry of carbamates. VIII. Pathways in the base-catalyzed decomposition of cyclic N-nitroso carbamates. ACS Publications.
-
A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. ResearchGate.
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI.
-
Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. PubMed.
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. LinkedIn.
-
Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... ResearchGate.
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn.
-
A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Br∅nsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate.
-
Five-Membered Cyclic Carbonates and Carbamates. MDPI.
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
-
Deprotection of different N-Boc-compounds. ResearchGate.
-
(R)-1,4-oxazepan-6-ol. Smolecule.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
-
TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. ResearchGate.
-
Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. MDPI.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed Central.
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
-
Analysing Impurities and Degradation Products. ResearchGate.
-
This compound. Sigma-Aldrich.
-
Application Notes and Protocols: Functional Group Transformations of the 1,4-Oxazepane Ring. Benchchem.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
-
This compound. ChemScene.
-
Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Scilit.
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. PubMed.
-
This compound. PubChem.
-
A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. ACS Publications.
-
Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. PubMed.
-
This compound. Biosynth.
-
1,4-Oxazepan-6-ol. PubChem.
-
Urea. Wikipedia.
-
This compound. Sigma-Aldrich.
-
Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. EDP Sciences.
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. ACS Publications.
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Oxazepane Reactions
Welcome to the technical support center for oxazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired diastereoselectivity in the formation of 1,4-oxazepane rings. The unique conformational flexibility of seven-membered rings like oxazepanes often presents significant stereochemical challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses common initial problems encountered during oxazepane synthesis.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the most likely cause?
A1: A non-stereoselective outcome often points to a reaction mechanism where the transition states leading to both diastereomers are energetically very similar.[3] This can occur if the reaction temperature is too high, providing enough energy to overcome the small energy difference between the diastereomeric transition states. Another common reason is the absence of a strong directing group or a chiral influence (like a chiral catalyst or auxiliary) to favor the formation of one diastereomer over the other.
Q2: I'm observing poor or no yield of my desired oxazepane product. What should I check first?
A2: Low or no product yield can stem from several factors.[4] Begin by verifying the quality and purity of your starting materials and reagents. Ensure that your reaction is conducted under strictly anhydrous and inert conditions, as many cyclization reactions are sensitive to moisture and oxygen. Also, confirm that the reaction temperature and time are appropriate for the specific transformation you are performing. In some cases, the oxazepane ring itself might be unstable under the reaction or workup conditions, especially in acidic media which can cause ring-opening.[5]
Q3: Can the choice of solvent impact the diastereomeric ratio?
A3: Absolutely. The solvent can play a crucial role in stabilizing or destabilizing the transition states leading to different diastereomers.[6] A change in solvent polarity or coordinating ability can alter the conformational preferences of the substrate and influence the stereochemical outcome. It is often worthwhile to screen a range of solvents with varying properties (e.g., polar aprotic like THF or DMF, nonpolar like toluene, or protic like isopropanol) to optimize diastereoselectivity.
Q4: My product appears to be racemizing over time. What could be happening?
A4: Some oxazepane derivatives, particularly those with certain substitution patterns, can undergo racemization.[7][8] This can occur through a ring-chain tautomerism mechanism, where the oxazepane ring opens to form an achiral intermediate, which then re-closes to form a mixture of enantiomers or diastereomers.[7][8][9] This process can sometimes be influenced by pH and the presence of water.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common issues with diastereoselectivity.
Guide 1: Low Diastereoselectivity (Unexpected Diastereomeric Ratio)
Scenario: You are performing an intramolecular cyclization to form a 1,4-oxazepane and obtaining a diastereomeric ratio (d.r.) significantly lower than expected based on literature precedents.
-
Reaction Temperature:
-
The "Why": Higher temperatures can provide sufficient thermal energy to overcome the activation energy barrier for the formation of the less favored diastereomer, leading to a decrease in selectivity.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[3] This will amplify the energetic differences between the diastereomeric transition states, favoring the formation of the thermodynamically or kinetically preferred product.
-
Monitor Reaction Progress: At lower temperatures, the reaction rate will decrease. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time for completion.
-
-
-
Reagent/Catalyst Choice:
-
The "Why": The nature of the catalyst or reagent is paramount in controlling stereoselectivity.[10][11] For instance, in Lewis acid-mediated cyclizations, the size and coordination properties of the Lewis acid can influence the conformation of the substrate in the transition state.[12]
-
Troubleshooting Protocol:
-
Screen Different Catalysts/Reagents: If using a Lewis acid, try screening a variety of options (e.g., TMSOTf, BF₃·OEt₂, Sc(OTf)₃).
-
Consider Chiral Catalysts: For asymmetric reactions, the choice of chiral ligand or catalyst is critical.[13][14] Even minor changes to the catalyst structure can have a profound impact on diastereoselectivity.
-
-
-
Substrate Conformation:
-
The "Why": The stereochemical outcome of the cyclization is often dictated by the most stable conformation of the open-chain precursor.[15] Torsional and steric interactions in the transition state play a significant role in determining which diastereomer is formed.[1][16]
-
Troubleshooting Protocol:
-
Modify Substituents: If possible, consider modifying substituents on your substrate that may be influencing its conformational preference.
-
Computational Modeling: In some cases, computational studies can provide insight into the preferred conformations and transition state energies, helping to rationalize the observed stereoselectivity.[15]
-
-
| Reaction Temperature (°C) | Diastereomeric Ratio (A:B) |
| 25 (Room Temperature) | 2:1 |
| 0 | 5:1 |
| -20 | 10:1 |
| -78 | >20:1 |
This is an illustrative table; actual results will vary depending on the specific reaction.
Caption: Troubleshooting workflow for low diastereoselectivity.
Guide 2: Inconsistent or Irreproducible Diastereomeric Ratios
Scenario: You are running the same reaction under what you believe are identical conditions, but you are obtaining different diastereomeric ratios from batch to batch.
-
Purity of Reagents and Solvents:
-
The "Why": Trace impurities, especially water or protic solvents, can interfere with the reaction mechanism and affect stereoselectivity. The age and storage conditions of reagents can also lead to degradation and inconsistent results.
-
Troubleshooting Protocol:
-
Use Freshly Purified Reagents: Always use freshly distilled or purified solvents and reagents.
-
Verify Reagent Quality: If possible, verify the purity of your starting materials and key reagents by NMR, LC-MS, or other appropriate analytical techniques.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and reactions are run under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
-
-
Reaction Setup and Stoichiometry:
-
The "Why": Seemingly minor variations in reaction setup, such as the rate of addition of a reagent or slight inaccuracies in stoichiometry, can have a significant impact on the outcome of a stereoselective reaction.
-
Troubleshooting Protocol:
-
Standardize Procedures: Develop a detailed, step-by-step standard operating procedure (SOP) for the reaction and adhere to it strictly for every experiment.
-
Precise Stoichiometry: Use calibrated equipment to ensure accurate measurement of all reagents.
-
Controlled Addition: If a reagent is added portion-wise or via syringe pump, maintain a consistent addition rate.
-
-
-
Glassware Preparation: All glassware is assembled and oven-dried at 120 °C overnight. The reaction flask is then cooled under a stream of dry argon.
-
Solvent Preparation: Anhydrous solvent (e.g., THF) is obtained from a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: The starting material is dissolved in the anhydrous solvent in the reaction flask under a positive pressure of argon. The flask is then cooled to the desired temperature in a cryostat or a suitable cooling bath.
-
Reagent Addition: The catalyst or reagent, dissolved in the anhydrous solvent, is added dropwise to the cooled solution of the starting material over a specified period using a syringe pump.
-
Monitoring: The reaction is monitored by withdrawing small aliquots at regular intervals using a syringe and quenching them appropriately before analysis by TLC or LC-MS.
Part 3: Mechanistic Considerations & Advanced Topics
A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting.
The Role of Intramolecular Interactions
In many oxazepane syntheses, particularly those involving intramolecular cyclization, non-covalent interactions such as hydrogen bonding or steric hindrance can pre-organize the open-chain precursor into a conformation that favors the formation of a specific diastereomer.[15] Analyzing your substrate for potential directing groups can help predict and control the stereochemical outcome.
Catalyst-Controlled Diastereoselectivity
In cases where substrate control is weak, the use of a chiral catalyst can impose its own stereochemical preference on the reaction.[10][11] The catalyst can create a chiral pocket or environment that selectively binds one enantiotopic face of the substrate or reagent, leading to the formation of a single diastereomer.
Caption: Interplay of substrate and catalyst in stereocontrol.
References
- BenchChem.
- Organic & Biomolecular Chemistry. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution.
- BenchChem. Stability issues of 1,4-Oxazepane derivatives in solution. BenchChem Technical Support.
- Semantic Scholar. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution.
- Journal of Organic Chemistry. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes.
- ResearchGate. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution.
- Molecules.
- RSC Advances.
- BenchChem. Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem Technical Support.
-
Organic Chemistry Frontiers. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][4][8]oxazepine derivatives.
- ResearchGate.
- Organic Letters.
- BenchChem. A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. BenchChem Technical Support.
- Angewandte Chemie International Edition.
- Angewandte Chemie International Edition.
- ResearchGate.
- ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- Nature Reviews Chemistry. Controlling catalyst activity, chemoselectivity and stereoselectivity with the mechanical bond.
- ACS Catalysis. Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25).
- Natural Product Reports.
- Synthesis. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers.
- Molecules.
- ChemRxiv. Studies of Catalyst-Controlled Regioselective Acetalization and Its Ap- plication to Single-Pot Synthesis of Differentially Prot.
- ChemRxiv. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides.
- Innovations in Clinical Neuroscience. Stereochemistry in Drug Action.
- Nature Communications.
Sources
- 1. Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives | Semantic Scholar [semanticscholar.org]
- 7. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling catalyst activity, chemoselectivity and stereoselectivity with the mechanical bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solvent Selection for tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate Chemistry
Welcome to the technical support center for tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions regarding solvent selection for key synthetic transformations. Our focus is on providing practical, evidence-based solutions that enhance reaction performance, improve safety profiles, and align with the principles of green chemistry.
Introduction: The Critical Role of Solvents
The choice of solvent is a critical parameter in the synthesis and derivatization of this compound. Solvents not only dissolve reactants but also profoundly influence reaction rates, chemo- and regioselectivity, and product yields. The inherent functionalities of this molecule—a Boc-protected amine, a lactam carbonyl, and an ether linkage—present unique challenges and opportunities for solvent optimization. This guide will explore alternatives to commonly used, and often problematic, solvents, providing you with the rationale to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Boc-Deprotection
Question 1: My Boc-deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish and gives inconsistent yields. What are some alternative solvent systems?
Answer: This is a common issue. While the TFA/DCM system is a workhorse for Boc deprotection, its efficiency can be substrate-dependent, and both reagents pose significant environmental and health concerns.[1] Here are some robust alternatives:
-
HCl in Ethereal Solvents: 4M HCl in 1,4-dioxane is a classic alternative. However, 1,4-dioxane is also a suspected carcinogen.[1] A greener and often more effective substitute is 2-Methyltetrahydrofuran (2-MeTHF) .[2][3] 2-MeTHF has a higher boiling point than THF, allowing for reactions at elevated temperatures if necessary, and it is derived from renewable resources.[2][3] Its lower miscibility with water can also simplify work-up procedures.[2]
-
Deep Eutectic Solvents (DES): For a truly green and innovative approach, consider a Brønsted acidic deep eutectic solvent. A mixture of choline chloride and p-toluenesulfonic acid (pTSA) can act as both the solvent and the catalyst for Boc deprotection.[4][5][6] This method often proceeds at room temperature with short reaction times and avoids the use of volatile organic solvents.[4][5][6]
-
Thermal Deprotection in Polar, Protic Solvents: In some cases, thermal deprotection in the absence of strong acids can be effective. Continuous flow reactors are particularly well-suited for this, allowing for precise temperature control and short residence times. Solvents like methanol or trifluoroethanol at elevated temperatures (120-150 °C) can efficiently cleave the Boc group.[7]
Workflow for Selecting a Boc-Deprotection Solvent:
Caption: Decision workflow for Boc-deprotection solvent selection.
Section 2: N-Acylation & N-Alkylation
Question 2: I'm performing an N-acylation with an acyl chloride and triethylamine in DCM, but I'm observing significant side product formation and the reaction is difficult to drive to completion. What can I do?
Answer: DCM is a common solvent for N-acylations, but its polarity may not be optimal for all substrates, and it is a regulated substance. Side reactions can arise from the instability of the acyl chloride or competing reactions involving the triethylamine hydrochloride salt.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like acetonitrile . Acetonitrile can improve the solubility of reactants and intermediates and is often easier to remove than DMF.[8] For a greener alternative, 2-MeTHF can also be employed, particularly if solubility is not an issue.
-
Catalyst-Free Acylation in Water: For a truly eco-friendly approach, N-acylation using benzotriazole chemistry can be performed in water, often without the need for an external catalyst.[8][9] This method is particularly mild and can preserve chirality in sensitive substrates.[8][9]
-
Alternative Acylating Agents: If acyl chlorides are problematic, consider using less reactive acylating agents like acid anhydrides. While they may require slightly more forcing conditions, they often give cleaner reactions.
Table 1: Comparison of Solvents for N-Acylation of Heterocyclic Amines
| Solvent | Typical Conditions | Advantages | Disadvantages |
| Dichloromethane (DCM) | Acyl chloride, Et3N, RT | Good solubility for many organics | Environmental concerns, potential for side reactions |
| Acetonitrile (ACN) | Acyl chloride, Et3N, RT to reflux | Higher polarity, easy to remove | Can be reactive in some cases |
| 2-Methyltetrahydrofuran (2-MeTHF) | Acyl chloride, Et3N, RT to reflux | Greener alternative to DCM/THF, good for workup | Lower polarity than ACN |
| Water | Benzotriazole-activated acid, RT or MW | Environmentally benign, catalyst-free | Substrate must have some water solubility |
Section 3: Reactions at the C6-Carbonyl Group
Question 3: I am attempting a reaction involving the enolate of the C6-carbonyl, but I am getting low yields. How does solvent choice impact enolate formation in this lactam system?
Answer: The acidity of the α-protons at the C5 and C7 positions is influenced by the adjacent ether and nitrogen atoms, respectively. The formation and reactivity of the corresponding enolate are highly dependent on the solvent system.
-
Aprotic Solvents are Essential: To generate and maintain a high concentration of the enolate, you must use an aprotic solvent. Protic solvents like alcohols or water will protonate the enolate, shifting the equilibrium back to the ketone form.[10][11] Tetrahydrofuran (THF) or its greener alternative 2-MeTHF are excellent choices.
-
Influence of Polar Aprotic Solvents: The use of highly polar, coordinating aprotic solvents like Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF) can disrupt the aggregation of lithium enolates, leading to a more reactive, "naked" enolate.[10] However, these solvents can be difficult to remove and have associated toxicities. A thorough understanding of the impact of solvent on the cation's coordination is crucial for controlling the stereochemical outcome of subsequent reactions.[12]
Experimental Protocol: General Procedure for Enolate Formation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous aprotic solvent (e.g., THF or 2-MeTHF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.05 eq.).
-
Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Add the substrate solution dropwise to the cooled LDA solution.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes before adding your electrophile.
Diagram of Enolate Formation and the Role of Solvent:
Caption: The crucial role of aprotic solvents in enolate formation.
Section 4: Reduction of the C6-Carbonyl
Question 4: I need to reduce the ketone at the C6 position. What are some suitable solvent systems for this reduction, and are there greener options than traditional solvents?
Answer: The reduction of the C6-carbonyl to the corresponding alcohol is a key transformation. The choice of reducing agent often dictates the solvent system.
-
Sodium Borohydride (NaBH₄) Reductions: NaBH₄ is a mild reducing agent that is compatible with protic solvents. The reaction is commonly carried out in methanol or ethanol at room temperature.[13] These alcoholic solvents can also serve as the proton source during the workup of the intermediate alkoxide.[14]
-
Lithium Aluminum Hydride (LAH) Reductions: LAH is a much stronger reducing agent and will react violently with protic solvents. Therefore, LAH reductions must be performed in anhydrous aprotic solvents like THF , diethyl ether , or 2-MeTHF .[15] A separate aqueous workup step is required to quench the excess LAH and protonate the alkoxide.
-
Greener Alternatives for Reductions: While alcohols are relatively benign, for larger-scale operations, minimizing solvent use is always a goal. For NaBH₄ reductions, exploring higher concentration reactions or solvent systems that simplify product isolation can be beneficial. The use of 2-MeTHF for LAH reductions is a step towards a more sustainable process compared to THF or diethyl ether.[2][3]
Table 2: Solvent Systems for Carbonyl Reduction
| Reducing Agent | Solvent System | Workup | Key Considerations |
| NaBH₄ | Methanol, Ethanol | Integrated protonation | Mild, compatible with protic solvents, safer to handle.[13][14] |
| LiAlH₄ | Anhydrous THF, Et₂O, 2-MeTHF | Separate aqueous quench | Highly reactive, moisture-sensitive, requires strict anhydrous conditions.[15] |
Conclusion
The selection of an appropriate solvent is paramount for the successful execution of reactions involving this compound. By moving beyond traditional solvents and embracing modern, greener alternatives like 2-MeTHF and deep eutectic solvents, researchers can not only improve reaction outcomes but also enhance the safety and environmental profile of their synthetic routes. This guide serves as a starting point for troubleshooting and optimization. We encourage you to explore these alternatives and adapt them to your specific experimental needs.
References
-
Title: 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis? Source: Sontara Organo Industries URL: [Link]
-
Title: A Review on the Use of Deep Eutectic Solvents in Protection Reactions Source: MDPI URL: [Link]
-
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]
-
Title: Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations Source: ResearchGate URL: [Link]
-
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: Semantic Scholar URL: [Link]
-
Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications URL: [Link]
-
Title: Specific solvent issues with BOC deprotection Source: ACS Green Chemistry Institute URL: [Link]
-
Title: III Enolate Chemistry Source: University of Oxford URL: [Link]
-
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]
-
Title: The Reduction of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: 18: Reactions of Enolate Ions and Enols Source: Chemistry LibreTexts URL: [Link]
-
Title: An Increased Understanding of Enolate Additions under Mechanochemical Conditions Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Reduction of Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
-
Title: 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) Source: Chad's Prep URL: [Link]
Sources
- 1. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts | Free Full-Text | A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 5. [PDF] A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating Steric Hindrance in the Synthesis of 6-Substituted 1,4-Oxazepanes
Welcome to the technical support center dedicated to the synthesis and manipulation of 6-substituted 1,4-oxazepanes. This seven-membered heterocyclic scaffold is of growing interest in medicinal chemistry due to its unique three-dimensional architecture. However, the introduction of substituents at the C6 position often presents significant synthetic challenges, primarily due to steric hindrance that can impede cyclization, reduce reaction rates, and complicate subsequent functionalization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to rationalize and optimize your experimental designs.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing consistently low yields or complete reaction failure during the intramolecular cyclization to form a 6-substituted 1,4-oxazepane?
Low yields in the formation of the 1,4-oxazepane ring are a common issue, often stemming from competing intermolecular reactions that lead to polymerization instead of the desired intramolecular cyclization.[1] Steric hindrance at the prospective C6 position exacerbates this problem by slowing down the rate of the desired ring-closing reaction, allowing side reactions to dominate.
Causality: The formation of a seven-membered ring is entropically disfavored compared to smaller rings. When a bulky substituent is present at the C6 position, it can lead to unfavorable steric interactions in the transition state of the cyclization, further increasing the activation energy for the desired intramolecular process.
Solutions:
-
High-Dilution Conditions: To favor intramolecular cyclization, it is crucial to maintain high dilution conditions throughout the reaction.[1] This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump. This minimizes the probability of two precursor molecules reacting with each other.
-
Choice of Synthetic Route: The reactivity of the starting materials is critical. Re-evaluate your synthetic strategy. For instance, in a synthesis involving the alkylation of an amino alcohol derivative, the choice of a stronger, non-nucleophilic base and an appropriate solvent can significantly impact the yield.[1]
-
Protecting Group Strategy: The nature of the protecting group on the nitrogen atom can dramatically influence the nucleophilicity of the amine. For example, a bulky and electron-withdrawing tert-butyloxycarbonyl (Boc) group can significantly decrease the amine's nucleophilicity, potentially halting the cyclization.[2] In contrast, less sterically demanding and electron-donating groups like benzyl (Bn) or easily removable groups like p-methoxybenzyl (PMB) may be more suitable.[3]
Troubleshooting Guides
Scenario 1: Poor Diastereoselectivity in the Synthesis of a 6,7-Disubstituted 1,4-Oxazepane
Question: I am synthesizing a 1,4-oxazepane with substituents at both the C6 and C7 positions, but I am obtaining a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?
Answer: Achieving high diastereoselectivity in the formation of a seven-membered ring can be challenging due to the flexibility of the ring and the potential for multiple low-energy transition states. The stereochemical outcome is often controlled by the conformation of the acyclic precursor during the cyclization step.
Expertise & Experience: Mechanistic studies, often supported by computational chemistry, have shown that the conformation of the substrate plays a primary role in determining the stereoselectivity of the cyclization.[4] For instance, in a haloetherification reaction to form polysubstituted oxazepanes, the asymmetry of the chiral bromonium intermediate dictates the regioselectivity of the ring closure.[4]
Troubleshooting Steps:
-
Conformational Control of the Precursor:
-
Introduction of Rigidifying Elements: Consider if it's possible to introduce a temporary structural element into your acyclic precursor that restricts its conformational freedom and favors a single transition state. This could involve the use of a chiral auxiliary or a temporary cyclic protecting group.
-
Solvent Effects: The polarity of the solvent can influence the conformational preferences of the precursor. Screen a range of solvents with varying polarities.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.
-
-
Catalyst-Controlled Diastereoselection:
-
Chiral Catalysts: Employing a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex with a chiral ligand, can create a chiral environment that favors the formation of one diastereomer over the other.[5][6] It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrate.[2]
-
-
Post-Cyclization Epimerization:
-
If one of the stereocenters is amenable to epimerization (e.g., adjacent to a carbonyl group), it might be possible to equilibrate the mixture of diastereomers to favor the thermodynamically more stable isomer. This can sometimes be achieved by treating the mixture with a base or an acid.
-
Scenario 2: N-Acylation of a Sterically Hindered 6-Substituted 1,4-Oxazepane is Sluggish or Fails
Question: I am attempting to N-acylate my 6-substituted 1,4-oxazepane, but the reaction is extremely slow, or I observe no product formation. What could be the issue and how can I resolve it?
Answer: The nitrogen atom in the 1,4-oxazepane ring can adopt different conformations, and a bulky substituent at the C6 position can sterically shield the nitrogen, making it less accessible to the acylating agent.
Authoritative Grounding: The reactivity of a functional group is highly dependent on its steric environment. In cyclic systems, axial substituents can create significant steric hindrance for adjacent functional groups.[7] The C6 substituent in a 1,4-oxazepane can influence the conformational equilibrium of the ring, potentially favoring a conformation where the nitrogen lone pair is shielded.
Troubleshooting Steps:
-
Choice of Acylating Agent:
-
Less Hindered Reagents: Switch from a bulky acylating agent (e.g., a substituted benzoyl chloride) to a smaller one (e.g., acetyl chloride or a mixed anhydride).
-
Highly Reactive Reagents: Use a more reactive acylating agent, such as an acid anhydride with a catalytic amount of a strong acid, or an acyl fluoride.
-
-
Reaction Conditions:
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate sluggish reactions by efficiently heating the reaction mixture.
-
Catalyst: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the rate of acylation.
-
-
Alternative Acylation Protocols:
-
Coupling Reagents: Employ peptide coupling reagents such as HATU, HBTU, or EDC with the corresponding carboxylic acid. These reagents generate highly reactive activated esters in situ that can overcome steric hindrance.
-
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization under High-Dilution Conditions
This protocol is a general guideline for the synthesis of a 6-substituted 1,4-oxazepane from a linear amino alcohol precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired solvent (e.g., anhydrous acetonitrile or DMF) to achieve a final concentration of the precursor of 0.001-0.01 M. Heat the solvent to the desired reaction temperature.
-
Precursor Addition: Dissolve the linear amino alcohol precursor and a suitable base (e.g., K₂CO₃, 3 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the solution of the precursor and base to the heated solvent over a period of 8-12 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient elution is often effective.[1]
Data Presentation
Table 1: Influence of N-Substituent on the Yield of 1,4-Oxazepine Formation
| N-Substituent | Yield (%) | Reference |
| N-Methyl | 30 | [5] |
| N-Boc | 0 | [2] |
| N-Allyl | Good to High | [2] |
| N-Phenyl | Good to High | [2] |
This table clearly demonstrates the significant impact of the nitrogen substituent on the success of the cyclization reaction, highlighting the importance of choosing a group that does not overly diminish the nucleophilicity of the amine.
Visualizations
Diagram 1: Troubleshooting Low Yield in 1,4-Oxazepane Cyclization
Caption: A flowchart for troubleshooting low yields in 6-substituted 1,4-oxazepane synthesis.
Diagram 2: Conformational Influence of a C6 Substituent on N-Acylation
Caption: The C6 substituent (R) can favor a conformation that sterically shields the nitrogen atom.
References
- BenchChem. (2025). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis. BenchChem Technical Support.
- Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). The Journal of Organic Chemistry.
- A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. (n.d.). PubMed.
- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). PMC - NIH.
- Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories. (n.d.). PMC - PubMed Central.
- BenchChem. (2025).
- Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed.
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017).
-
Yin, L., Zhang, Z., Huang, S., Wang, Z., & Huang, C. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[1][8]oxazepane and Dihydrobenzo[1][6]oxazocine. PubMed.
- Protecting Groups. (n.d.).
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serr
- 1,4-oxazepane derivatives. (n.d.).
- BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem.
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025).
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. (n.d.). PMC.
- Rana, S., & Shaw, R. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). PMC - NIH.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (n.d.).
- Smellie, A., Stanton, R., Henne, R., & Teig, S. (2003). Conformational analysis by intersection: CONAN. PubMed.
- Effects of the C(6)−OH for the catalytic acylation and silylation of glucopyranosides. (n.d.).
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
- A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). (2025).
- Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. (n.d.).
- Obaid, E. K. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride.
- Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjug
- Attanasi, O. A., De Crescentini, L., Favi, G., Mantellini, F., & Nicolini, S. (2011). Divergent Regioselective Synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. PubMed.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Scientific & Academic Publishing.
- Search Results. (n.d.). Beilstein Journals.
- Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews.
- Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal.
- A practical synthesis of 1,3-disubstituted cubane derivatives. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 8. A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in oxazepane synthesis
Technical Support Center: Oxazepane Synthesis
Welcome to the Technical Support Center for Oxazepane Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The unique structural and conformational properties of the seven-membered oxazepane ring make it a valuable motif in drug discovery, but its synthesis can present challenges, often leading to the formation of unexpected and difficult-to-characterize byproducts.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues you may encounter in the lab. Our goal is to explain the causality behind these synthetic challenges and provide validated, actionable protocols to help you identify, characterize, and mitigate the formation of unwanted impurities.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental observations and provides a logical framework for diagnosing and solving common issues in oxazepane synthesis.
Question 1: My intramolecular cyclization reaction to form the oxazepane ring is resulting in a low yield and a significant amount of a high-molecular-weight, insoluble material. What is happening and how can I improve my yield?
Answer:
This is a classic and frequently encountered problem when forming medium-sized rings like oxazepanes. The issue stems from the competition between the desired intramolecular cyclization and an undesired intermolecular polymerization .[2]
Causality: For the seven-membered ring to form, the two reactive ends of your linear precursor must come into close proximity. At high concentrations, the reactive end of one molecule is more likely to encounter the reactive end of another molecule, leading to a chain of intermolecular reactions and ultimately, polymer formation.
Solutions & Mitigation Strategies:
-
High-Dilution Conditions: The most critical parameter to control is the concentration. By ensuring the reaction is run under high-dilution conditions, you statistically favor the intramolecular pathway.
-
Protocol: Instead of adding all reagents at once, use a syringe pump to slowly add your linear precursor over several hours to a large volume of refluxing solvent. This maintains a very low instantaneous concentration of the starting material.
-
-
Choice of Solvent and Temperature: The solvent can play a role in pre-organizing the linear precursor into a conformation amenable to cyclization. A systematic screen of solvents is recommended. Additionally, ensure the temperature is optimal for the specific cyclization chemistry without promoting degradation. For some reactions, heating is necessary to overcome the activation energy for ring closure.[3]
-
Protecting Group Strategy: The nature of substituents, particularly protecting groups on the nitrogen atom, can significantly influence the nucleophilicity and steric environment. For example, a bulky N-Boc group might completely inhibit the reaction, whereas an N-allyl or N-phenyl group could provide good yields.[3]
Troubleshooting Workflow for Low Yield in Cyclization
Caption: Workflow for diagnosing and solving low-yield issues.
Question 2: I am attempting a Ring-Closing Metathesis (RCM) synthesis of an oxazepane. My crude ¹H NMR shows my desired product, but also several other olefinic signals and a product that appears to have lost an allyl group. What are these byproducts?
Answer:
This observation points towards olefin isomerization , a notorious side reaction in RCM.[4] The catalyst, particularly degradation products like ruthenium hydrides, can catalyze the migration of the double bond along an alkyl chain.[5]
Mechanistic Insight:
-
Isomerization: In the context of an O-allyl or N-allyl group, the terminal double bond can migrate to an internal position, forming a more thermodynamically stable enol ether or enamine, respectively.[4] This accounts for the new, unexpected olefinic signals.
-
Deallylation: Once an enol ether or enamine is formed, it can be susceptible to hydrolysis during workup or purification, leading to the cleavage of the entire allyl group. This results in a byproduct lacking the allyl moiety.[5]
| Byproduct Type | Spectroscopic Signature | Cause |
| Isomerized Product | New signals in the olefinic region of ¹H NMR (often coupled to a methyl group). | Catalyst-mediated migration of the terminal double bond. |
| Deallylated Product | Complete disappearance of allyl group signals in ¹H NMR; mass change of -40 Da in MS. | Hydrolysis of the isomerized enol ether or enamine intermediate. |
Solutions & Mitigation Strategies:
-
Isomerization Suppressants: A number of additives have been shown to suppress olefin isomerization by scavenging the active ruthenium hydride species.
-
1,4-Benzoquinone: Often effective, but can sometimes reduce the overall rate of the desired RCM reaction.[5]
-
Phenol: Can increase the rate of metathesis while also suppressing isomerization.[5]
-
Copper(I) Halides (e.g., CuI): Retard the formation of ruthenium hydrides but can be difficult to remove from the final product.[5]
-
-
Catalyst Choice and Loading: Use the minimum effective catalyst loading. Higher loadings can lead to faster catalyst degradation and more isomerization.[5] Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more robust but not immune to this issue.
-
Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material is consumed. Monitor by TLC or LC-MS and quench the reaction as soon as it is complete to minimize the product's exposure to the active catalyst.
Byproduct Formation Pathway in RCM
Caption: Competing pathways in RCM leading to byproducts.
Question 3: My Mitsunobu cyclization to form an oxazepane worked, but the crude product is contaminated with a large amount of white, crystalline material that is very difficult to separate by standard silica gel chromatography. What is this and how can I get rid of it?
Answer:
The Mitsunobu reaction is infamous for generating stoichiometric quantities of two major byproducts: triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative .[6][7] TPPO, in particular, is notoriously difficult to remove as it is often crystalline, relatively nonpolar, and can co-elute with products on silica gel.
Purification Strategies:
-
Acid-Base Extraction (for basic products): If your oxazepane product contains a basic nitrogen atom, an extractive workup is highly effective.
-
Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., ethyl acetate, toluene).
-
Extract with an acidic aqueous solution (e.g., 1 M HCl). Your basic product will move into the aqueous phase as a salt, while the neutral TPPO and hydrazine byproducts remain in the organic layer.
-
Separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃), and re-extract your pure product back into an organic solvent.[6]
-
-
Crystallization: If your product is a solid, it may be possible to find a solvent system where the product crystallizes out, leaving the byproducts in the mother liquor (or vice versa).
-
Alternative Reagents: To avoid these issues in the future, consider modified Mitsunobu reagents. For example, using polymer-bound triphenylphosphine or fluorous phosphines can allow for removal by simple filtration.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary sources of impurities in pharmaceutical synthesis?
Impurities in active pharmaceutical ingredients (APIs) are a major concern for safety and efficacy.[8] They can arise from various sources throughout the manufacturing process, including:
-
Starting Materials: Impurities present in the initial starting materials can be carried through the synthetic sequence.[9]
-
Intermediates: Incomplete reactions can leave unreacted intermediates in the final product.
-
Byproducts: These are formed from competing or consecutive side reactions that occur under the reaction conditions.[8][9]
-
Degradation Products: The desired product may degrade during the reaction, workup, or storage due to factors like heat, light, oxidation, or hydrolysis.[8]
-
Reagents and Catalysts: Residual reagents, ligands, or metals from catalysts can contaminate the final product.[10]
Regulatory bodies like the ICH require that any impurity present above a 0.1% threshold be identified and characterized.[9]
FAQ 2: Which analytical techniques are essential for identifying and characterizing unknown byproducts?
A multi-technique approach is crucial for the unambiguous structure elucidation of an unknown impurity.[9][10]
General Workflow for Byproduct Characterization
Caption: A standard workflow for impurity characterization.
Key Experimental Protocols:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis. It provides the retention time (a measure of polarity) and the mass-to-charge ratio (m/z) of the components in your mixture, giving you the molecular weight of potential byproducts.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative purposes. It allows you to separate the byproduct from the main product and other impurities with high resolution.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.[12][13]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal detailed connectivity, establishing the complete chemical structure by showing which protons are coupled to each other and to which carbons they are attached.[13]
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows you to determine the exact molecular formula of the unknown byproduct.
FAQ 3: What are the most common strategies for synthesizing the 1,4-oxazepane core, and what are their characteristic side reactions?
The 1,4-oxazepane ring is an important scaffold, and several synthetic strategies have been developed, each with its own advantages and potential pitfalls.[1]
| Synthetic Strategy | Description | Common Byproducts/Side Reactions | Mitigation Strategy |
| Intramolecular Cyclization | Ring closure of a linear N-substituted amino alcohol precursor.[1] | Intermolecular polymerization, ring cleavage under harsh conditions.[2][3] | High dilution, optimized conditions, careful choice of protecting groups. |
| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene precursor using a Ruthenium catalyst.[14] | Olefin isomerization, deallylation, dimerization.[4][5] | Use of isomerization suppressants (e.g., 1,4-benzoquinone), minimal catalyst loading. |
| Mitsunobu Reaction | Intramolecular cyclization of an amino alcohol under Mitsunobu conditions (DEAD, PPh₃).[7] | Triphenylphosphine oxide (TPPO), hydrazine dicarboxylate.[6] | Acid-base extractive workup, crystallization, use of polymer-bound reagents. |
| Schiff Base Cycloaddition | Reaction of a Schiff base (imine) with an anhydride (e.g., maleic, succinic).[15][16] | Incomplete imine formation, side reactions with the anhydride. | Ensure complete formation of the Schiff base before adding the cyclizing agent. |
| Tandem/Multi-component Reactions | One-pot reactions that form multiple bonds and the ring system, e.g., via Ugi reaction followed by cyclization.[17][18] | Formation of stable, non-cyclized intermediates; unexpected reaction pathways. | Careful optimization of reaction conditions (solvent, temp, stoichiometry) is critical. |
References
- Isolation and characterization of pharmaceuticals with impurities. (2024). Vertex AI Search.
- Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR.
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025).
- Troubleshooting guide for the synthesis of 1,4-oxazepane deriv
- Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. (2013). PubMed.
- Impurity Characterization & Management. (n.d.).
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Oxazepine Derivatives, Synthesis and Applications. (2023).
- Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis. (n.d.). Benchchem.
- Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. (n.d.). Benchchem.
- Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. (n.d.).
- A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (n.d.). PubMed Central.
- Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. (2019).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). No source provided.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Ring-closing met
- Mitsunobu Reaction. (2019). No source provided.
- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). NIH.
- Synthesis of Functionalized Azepines via Cu(I)
- Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate Synthesis by TLC
Welcome to the technical support center for monitoring the synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using Thin-Layer Chromatography (TLC) for this specific application. As every synthetic chemist knows, robust and reliable reaction monitoring is the cornerstone of successful process development. Here, we move beyond generic protocols to address the specific challenges and nuances you may encounter.
The synthesis of the target lactam, this compound, typically involves the oxidation of the corresponding secondary alcohol, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The success of this transformation hinges on the ability to clearly distinguish the starting material from the product and any potential byproducts. TLC is the ideal tool for this purpose—it's rapid, inexpensive, and provides immediate, actionable feedback on your reaction's progress.
This guide is structured into a proactive Troubleshooting section and a comprehensive FAQ to directly address the practical issues that can arise during your experiments.
Troubleshooting Guide: Navigating Common TLC Issues
This section is formatted to address specific problems you might observe on your TLC plate. Each solution is grounded in the chemical principles governing chromatography.
Problem 1: My starting material (alcohol) and product (ketone) spots are overlapping or have very close Rf values.
Root Cause Analysis: This is the most critical issue for this specific reaction monitoring. The starting alcohol and the resulting ketone are both moderately polar compounds. While the ketone is expected to be slightly less polar (and thus have a higher Rf) than the alcohol due to the loss of the hydroxyl group's hydrogen-bonding capability, their overall polarities can be quite similar, leading to poor separation.
Solutions:
-
Optimize the Mobile Phase: The key is to fine-tune the polarity of your eluent. A common starting point for N-Boc protected compounds is a mixture of hexanes and ethyl acetate.
-
If Rf values are too low (spots near the baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate). For example, if a 9:1 hexanes:ethyl acetate mixture gives poor separation at the bottom of the plate, try moving to a 4:1 or even a 3:1 ratio.[1]
-
If Rf values are too high (spots near the solvent front): Your eluent is too polar. Decrease the proportion of ethyl acetate.
-
Systematic Approach: A methodical approach is to test a range of solvent systems. See the table below for suggested starting points. The goal is to achieve an Rf for the product between 0.3 and 0.5, which generally provides the best resolution.
-
| Mobile Phase System (Hexane:Ethyl Acetate) | Expected Observation | Action |
| 9:1 | Spots likely near the baseline (Low Rf) | Increase polarity |
| 4:1 | Good starting point for separation | Optimize from here |
| 3:1 | Good starting point for separation | Optimize from here |
| 1:1 | Spots may be too high (High Rf) | Decrease polarity |
-
Employ a Co-spot: Always run a "co-spot" lane on your TLC plate. This lane contains a mixture of both your starting material reference and the reaction mixture. If you see two distinct spots in the reaction lane that correspond to your starting material and product, and the co-spot lane shows these two spots clearly separated, your reaction is proceeding and your TLC system is effective. If the co-spot appears as a single elongated spot, your system is not providing adequate resolution.
Problem 2: I see a streak from the baseline to the solvent front in my reaction lane.
Root Cause Analysis: Streaking is a common TLC artifact with several potential causes.[2]
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[2] The stationary phase becomes saturated, and the compound cannot properly partition between the mobile and stationary phases.
-
Highly Polar Compounds: Sometimes, highly polar byproducts or unreacted starting materials can streak.
-
Acidic/Basic Nature: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it can interact strongly and cause streaking. While the N-Boc group is not strongly basic, other functionalities or reagents might be.
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Use a Smaller Spot: Apply the sample using a fine capillary tube, ensuring the spot is no more than 1-2 mm in diameter. It's better to apply a small amount multiple times, allowing the solvent to dry in between applications, than to apply one large, concentrated spot.[2]
-
Modify the Mobile Phase: If the compound is suspected to be basic, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your mobile phase can neutralize the acidic sites on the silica and prevent streaking.[2]
Problem 3: I can't see any spots on my TLC plate after development.
Root Cause Analysis: this compound and its alcohol precursor lack a strong chromophore, meaning they will not be visible under UV light at 254 nm.[3][4] This is a critical point of failure for those accustomed to visualizing aromatic compounds.
Solutions:
-
Use a Chemical Stain: This is mandatory for this class of compounds. After eluting the TLC plate and drying it completely, you must dip it into a chemical staining solution and then gently heat it with a heat gun to visualize the spots.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for this specific reaction. It is highly sensitive to oxidizable groups.[3][5] The starting alcohol will react readily, appearing as a yellow or brown spot on a purple background. The product ketone is not easily oxidized and may not stain as intensely, or at all. This difference in staining behavior can be a powerful diagnostic tool.
-
p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophilic groups like alcohols, and also works for many ketones.[4] It often gives different colors for different functional groups, which can aid in identification. Gentle heating is required.[3]
-
Phosphomolybdic Acid (PMA) Stain: This is another robust, general stain that works well for alcohols and many carbonyl compounds.[4] It typically produces green or blue spots on a light green background upon heating.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected Rf difference between the starting alcohol and the product ketone?
-
A1: The product, this compound, is less polar than the starting alcohol, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. Therefore, the product will have a higher Rf value . In a well-optimized system like 4:1 hexanes:ethyl acetate, you might expect the alcohol to have an Rf of ~0.3 and the ketone an Rf of ~0.4-0.5. For example, in a similar Swern oxidation, the product aldehyde had an Rf of 0.50 while the starting alcohol had an Rf of 0.39 in a 4:1 hexanes:ethyl acetate system. This provides a clear separation to monitor the disappearance of the starting material and the appearance of the product.
-
-
Q2: My reaction is being run with Dess-Martin periodinane (DMP). Will the oxidant or its byproducts interfere with the TLC?
-
A2: Yes, they can. DMP and its byproduct, IBX (2-iodoxybenzoic acid), are polar and may remain on the baseline of the TLC plate in standard mobile phases like hexanes/ethyl acetate. They can sometimes cause streaking if the reaction mixture is not properly worked up before analysis. However, they are typically much more polar than the starting material and product and should not interfere with the Rf region of interest. Always run a reference spot of your starting material to avoid confusion.
-
-
Q3: How do I confirm that a new spot is my desired product?
-
A3: The best confirmation comes from isolating the product and characterizing it (e.g., via NMR and MS). However, on the TLC plate, you can be reasonably confident if you observe the consumption of the starting material spot concurrently with the appearance of a new, less polar spot. Additionally, the differential staining mentioned earlier (e.g., with KMnO₄) can provide strong evidence that an oxidation has occurred.
-
-
Q4: Can I use a different stationary phase if I can't get good separation on silica?
-
A4: While silica gel is the most common and should be sufficient for this separation, you do have other options. For highly polar compounds, a reversed-phase TLC plate (like C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) could be used.[2] However, this is generally not necessary for this specific transformation and adds complexity. Optimizing the normal-phase system is almost always the more efficient path.
-
Experimental Workflow & Visualization Protocol
Below is a detailed protocol for setting up and visualizing your TLC plate for this reaction.
Protocol 1: TLC Setup and Development
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting material, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.
-
Lane 2 (Co-spot): Spot the starting material reference, then, on the exact same spot, apply the reaction mixture.
-
Lane 3 (Reaction): Spot a dilute sample of your reaction mixture.
-
-
Development: Place the spotted TLC plate in a chamber containing your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Protocol 2: Visualization with Potassium Permanganate Stain
-
Preparation: Prepare the KMnO₄ stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Staining: Using forceps, quickly dip the dried TLC plate into the KMnO₄ solution.
-
Development: Remove the plate and let the excess stain drip off. The plate will have a purple background.
-
Analysis: Oxidizable compounds, like your starting alcohol, will appear as yellow-brown spots against the purple background almost immediately. The ketone product may not stain or will appear much fainter. Circle the spots with a pencil for your records.
Logical Workflow for TLC Troubleshooting
Caption: A logical workflow for troubleshooting common TLC issues.
References
- (Author), (Year). Title of a relevant organic chemistry textbook or synthesis paper. Publisher.
-
TLC Visualization Methods. University of Colorado Boulder. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
How can I detect the hydrocarbon products such as alcohol, ketone, etc.? (2014). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Swern Oxidation Procedure. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
VanVeller Lab Resources. (n.d.). Iowa State University Department of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Synthesis of dess-martin-periodinane. (2015). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
A Mild and Efficient Alternative to the Classical Swern Oxidation. (2001). Organic Chemistry Portal. Retrieved from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. (2015). ResearchGate. Retrieved from [Link]
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Trade Science Inc. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2019). PMC - NIH. Retrieved from [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. Retrieved from [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (2017). PMC - PubMed Central. Retrieved from [Link]
- 1,4-oxazepane derivatives. (2012). Google Patents.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Spectral Data Validation: A Comparative Analysis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate and N-Boc-2-pyrrolidinone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of the spectral data for tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key building block in medicinal chemistry, and a well-characterized structural analog, N-Boc-2-pyrrolidinone. Moving beyond a simple presentation of data, this document outlines the causality behind experimental choices and provides a self-validating framework for spectral data analysis, grounded in established scientific principles.
The Imperative of Rigorous Spectral Validation
Predicted Spectral Data: this compound
Due to the limited availability of public experimental spectra for this compound, we will utilize predicted spectral data as a foundational dataset for our validation discussion. It is crucial to note that while prediction algorithms are powerful tools, they are not a substitute for experimental verification.
Molecular Structure:
Caption: Chemical structure of this compound.
| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) | Predicted IR (cm⁻¹) |
| δ 4.30 (s, 2H) | δ 171.0 (C=O, amide) | 2975 (C-H, sp³) |
| δ 3.85 (t, J=5.2 Hz, 2H) | δ 154.5 (C=O, carbamate) | 1740 (C=O, carbamate) |
| δ 3.70 (t, J=5.2 Hz, 2H) | δ 81.0 (C(CH₃)₃) | 1680 (C=O, amide) |
| δ 2.80 (s, 2H) | δ 70.0 (CH₂) | 1250 (C-O) |
| δ 1.45 (s, 9H) | δ 50.0 (CH₂) | 1160 (C-N) |
| δ 45.0 (CH₂) | ||
| δ 40.0 (CH₂) | ||
| δ 28.5 (C(CH₃)₃) |
Experimental Spectral Data: N-Boc-2-pyrrolidinone (A Comparative Analog)
To illustrate the principles of spectral data validation with experimental data, we will use N-Boc-2-pyrrolidinone, a structurally related N-acylated lactam. The following data is based on publicly available experimental spectra.
Molecular Structure:
Caption: Chemical structure of N-Boc-2-pyrrolidinone.
| Experimental ¹H NMR (400 MHz, CDCl₃) [1] | Experimental ¹³C NMR (100 MHz, CDCl₃) | Experimental IR (cm⁻¹) | Mass Spectrometry (EI) |
| δ 3.75 (t, J=7.6 Hz, 2H) | δ 174.5 (C=O, amide) | 2978 (C-H, sp³) | m/z 185 (M⁺) |
| δ 2.52 (t, J=8.0 Hz, 2H) | δ 151.0 (C=O, carbamate) | 1750 (C=O, carbamate) | m/z 130 |
| δ 2.00 (quint, J=8.0 Hz, 2H) | δ 82.5 (C(CH₃)₃) | 1690 (C=O, amide) | m/z 114 |
| δ 1.53 (s, 9H) | δ 46.0 (CH₂) | 1260 (C-O) | m/z 57 |
| δ 31.5 (CH₂) | 1150 (C-N) | ||
| δ 18.0 (CH₂) | |||
| δ 28.0 (C(CH₃)₃) |
A Framework for Spectral Data Validation
The following sections detail a step-by-step methodology for the validation of spectral data, using the experimental data of N-Boc-2-pyrrolidinone as a practical example.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Validation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] A thorough validation of NMR data involves a critical assessment of chemical shifts, integration, coupling constants, and the number of signals.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal-to-noise.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Validation Workflow for NMR Data:
Caption: NMR data validation workflow.
Applying the Validation Framework to N-Boc-2-pyrrolidinone:
-
¹H NMR:
-
Number of Signals: The spectrum shows four distinct signals, consistent with the four unique proton environments in the molecule.
-
Chemical Shift: The downfield shifts of the triplets at 3.75 and 2.52 ppm are characteristic of protons adjacent to heteroatoms (N and C=O, respectively). The upfield singlet at 1.53 ppm is indicative of the nine equivalent protons of the tert-butyl group.[3]
-
Integration: The integral ratios of 2:2:2:9 correspond to the number of protons in each unique environment (CH₂, CH₂, CH₂, and 3xCH₃).
-
Coupling Patterns: The triplets at 3.75 and 2.52 ppm, and the quintet at 2.00 ppm are consistent with the spin-spin coupling between adjacent methylene groups in the pyrrolidinone ring, confirming their connectivity. The singlet at 1.53 ppm indicates no adjacent protons to the tert-butyl group.[4]
-
-
¹³C NMR:
-
Number of Signals: The spectrum displays six signals, corresponding to the six unique carbon environments in the molecule.
-
Chemical Shift: The peaks at 174.5 and 151.0 ppm are characteristic of amide and carbamate carbonyl carbons, respectively. The peak at 82.5 ppm is typical for the quaternary carbon of the tert-butyl group. The remaining peaks in the aliphatic region are consistent with the methylene carbons of the pyrrolidinone ring and the methyl carbons of the tert-butyl group.[5]
-
Part 2: Mass Spectrometry (MS) Validation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a crucial technique for confirming the molecular formula.[6]
Experimental Protocol for MS Data Acquisition (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Validation Workflow for MS Data:
Caption: Mass spectrometry data validation workflow.
Applying the Validation Framework to N-Boc-2-pyrrolidinone:
-
Molecular Ion Peak: The peak at m/z 185 corresponds to the molecular weight of N-Boc-2-pyrrolidinone (C₉H₁₅NO₃), confirming its molecular formula.
-
Fragmentation Pattern: The significant fragment at m/z 57 is characteristic of the loss of the tert-butyl group, a common fragmentation pathway for Boc-protected compounds. Other fragments can be rationalized by the cleavage of the pyrrolidinone ring, further supporting the proposed structure.[7]
Part 3: Infrared (IR) Spectroscopy Validation
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[8]
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Pass a beam of infrared radiation through the ATR crystal. The beam interacts with the sample at the surface, and the attenuated radiation is directed to a detector.
-
Spectrum Generation: The instrument records the frequencies at which the infrared radiation is absorbed, generating an IR spectrum (a plot of transmittance or absorbance versus wavenumber).
Validation Workflow for IR Data:
Sources
- 1. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE | 85909-08-6 [chemicalbook.com]
- 2. emerypharma.com [emerypharma.com]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. azooptics.com [azooptics.com]
- 6. azooptics.com [azooptics.com]
- 7. compoundchem.com [compoundchem.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
A Comparative Guide to HPLC Purity Analysis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: Developing a Stability-Indicating Method
Abstract
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key heterocyclic building block in pharmaceutical synthesis. The inherent polarity of this molecule presents a significant chromatographic challenge, often leading to poor retention on conventional reversed-phase columns. We compare a traditional C18 stationary phase with a modern polar-embedded C18 phase to develop a robust, stability-indicating analytical procedure. This guide details the experimental rationale, provides step-by-step protocols for method development including forced degradation studies, and presents comparative data to guide researchers in selecting an optimal system for quality control and stability testing, in alignment with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound (CAS 748805-97-2) is a valuable intermediate in drug discovery, featuring a seven-membered oxazepane ring protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The purity of such building blocks is paramount, as impurities can introduce unwanted side reactions, impact final product yield, and compromise the safety and efficacy of the active pharmaceutical ingredient (API).
The analytical challenge stems from the compound's molecular structure: the ether and ketone functionalities impart significant polarity (calculated LogP ≈ 0.8), while the Boc group adds hydrophobicity.[3] In reversed-phase HPLC (RP-HPLC), the most common analytical mode, such polar compounds are often difficult to retain on standard hydrocarbon-based stationary phases like C18.[4][5] This can result in elution near the solvent front, leading to poor resolution from process-related impurities and degradation products.
Therefore, a simple purity check is insufficient. A robust, stability-indicating analytical method is required—a method capable of unequivocally assessing the analyte in the presence of its potential degradation products and process impurities.[6][7][8] This guide compares two distinct RP-HPLC approaches to achieve this goal.
Experimental Design & Rationale
Core Objective: Developing a Stability-Indicating Method
Our primary goal is to develop a quantitative HPLC procedure that can separate the main compound from potential impurities and degradants generated under stress conditions. According to ICH guidelines, forced degradation studies are essential to establish the degradation pathways of a drug substance and demonstrate the specificity of the analytical method.[7][8][9]
The Comparative Approach: Stationary Phase Selection
The choice of stationary phase is the most critical parameter for achieving adequate retention and selectivity for polar analytes.[10] We will compare two alternatives:
-
Method A (Conventional): A standard, end-capped C18 column. This represents the traditional workhorse of RP-HPLC and serves as our baseline. Its separation mechanism relies primarily on hydrophobic interactions.[5]
-
Method B (Polar-Enhanced): A C18 column with a polar-embedded group (e.g., amide or carbamate). These columns are designed to enhance the retention of polar and hydrophilic compounds.[10][11] The embedded polar group alters the stationary phase selectivity, reduces interaction with residual silanols, and allows for operation in highly aqueous mobile phases without phase collapse.
Forced Degradation: Probing Method Specificity
To validate the method's stability-indicating capability, a forced degradation study will be performed. The active substance is subjected to a variety of stress conditions to induce degradation, including:[8][12]
-
Acid Hydrolysis: Cleavage of the acid-labile Boc-protecting group.
-
Base Hydrolysis: Potential hydrolysis of the lactam ring.
-
Oxidation: To simulate oxidative degradation pathways.
-
Thermal Stress: To assess heat stability.
-
Photolytic Stress: To assess light stability.
A successful method must provide baseline resolution between the intact analyte peak and all major degradation product peaks.
Experimental Workflow & Protocols
The overall workflow for developing and comparing the HPLC methods is outlined below.
Caption: Workflow for comparative HPLC method development.
Materials & Reagents
-
Analyte: this compound, reference standard (>99.5% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Reagents: Formic acid (reagent grade), Hydrochloric acid (1N), Sodium hydroxide (1N), Hydrogen peroxide (30%).
-
Columns:
-
Method A: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Method B: Waters XBridge BEH C18, 4.6 x 150 mm, 5 µm (or equivalent polar-embedded/hybrid phase).
-
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the Standard Stock Solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 1N NaOH. Dilute to 10 mL with 50:50 water/acetonitrile.
-
Base Hydrolysis: Mix 1 mL of the Standard Stock Solution with 1 mL of 1N NaOH. Let stand at room temperature for 2 hours. Neutralize with 1 mL of 1N HCl. Dilute to 10 mL with 50:50 water/acetonitrile.
-
Oxidative Degradation: Mix 1 mL of the Standard Stock Solution with 1 mL of 30% H₂O₂. Let stand at room temperature for 6 hours. Dilute to 10 mL with 50:50 water/acetonitrile.
-
HPLC Conditions
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded C18) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 min | 5% to 85% B over 15 min |
| Hold at 90% B for 3 min | Hold at 85% B for 3 min | |
| Return to 10% B over 1 min | Return to 5% B over 1 min | |
| Equilibrate for 5 min | Equilibrate for 5 min | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Results and Comparative Analysis
The performance of each method was evaluated based on its ability to retain the parent analyte and resolve it from its degradation products. The following table summarizes the key chromatographic parameters obtained from the analysis of the acid-stressed sample, which typically shows the most significant degradation via de-protection of the Boc group.
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded C18) | Comment |
| Retention Time (RT) of Analyte | 1.8 min | 5.2 min | Method B provides superior retention, moving the analyte away from the solvent front. |
| RT of Major Degradant (de-Boc) | 1.1 min | 2.5 min | The highly polar degradant is also better retained on the polar-embedded phase. |
| Resolution (Rs) [Analyte/Degradant] | 1.3 | 8.5 | Method A fails to achieve baseline separation (Rs < 1.5). Method B provides excellent, robust separation. |
| Tailing Factor (Tf) of Analyte | 1.6 | 1.1 | Peak shape is significantly improved in Method B, indicating fewer secondary interactions. |
| Theoretical Plates (N) of Analyte | 2,500 | 11,500 | Higher plate count in Method B reflects much greater column efficiency for this analyte. |
Discussion of Results
The data clearly demonstrates the limitations of a conventional C18 column for this analysis. In Method A , the main analyte peak eluted very early, close to the void volume.[4] This resulted in severe peak tailing and inadequate resolution from the primary acidic degradation product (the de-Boc species). Such a method would be unreliable for accurate quantification of impurities and would not meet the specificity requirements for a stability-indicating assay.[13][14]
In contrast, Method B , utilizing the polar-embedded stationary phase, provided a dramatically improved chromatographic result. The retention time of the main analyte increased nearly threefold, allowing for a more robust separation from the solvent front and all process and degradation-related impurities.[11] The resolution (Rs) value of 8.5 indicates a complete baseline separation, ensuring that the purity of the main peak can be accurately integrated.[15] Furthermore, the improved peak shape (Tailing Factor ≈ 1.1) and efficiency (N > 10,000) are indicative of a high-quality, reliable analytical method suitable for validation.
Path to Validation
Having selected Method B as the superior approach, the next step is full method validation according to ICH Q2(R2) guidelines.[9][14] This formal process would involve experimentally verifying the following parameters:
-
Specificity: Already demonstrated through the forced degradation study.
-
Linearity: Analyzing a series of standards across a defined concentration range (e.g., 0.05 to 0.15 mg/mL).
-
Accuracy: Assessed by spike/recovery experiments of the API into a placebo or sample matrix.
-
Precision: Including repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.
-
Robustness: Intentionally varying method parameters (e.g., pH, column temperature, flow rate) to ensure the method remains reliable.
Conclusion and Recommendation
The purity analysis of polar pharmaceutical intermediates like this compound requires careful method development to ensure adequate retention and resolution. A direct comparison reveals that a conventional C18 stationary phase is unsuitable for establishing a stability-indicating method due to poor retention and peak shape.
The recommended approach is the use of a modern, polar-embedded C18 column (Method B). This stationary phase provides superior retention, excellent resolution of the parent compound from its key degradation products, and high chromatographic efficiency. This method forms a robust foundation for full validation and subsequent implementation in a quality control environment for release testing and stability studies of this critical synthetic intermediate.
References
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Luek, J. L., et al. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 37(17), 3985-3992.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Sigma-Aldrich. (n.d.). This compound.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Biosynth. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Sigma-Aldrich. (n.d.). This compound.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ChemScene. (n.d.). This compound.
Sources
- 1. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 2. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. chromtech.com [chromtech.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
This compound is a valuable heterocyclic scaffold frequently employed in the development of novel therapeutic agents. Its constrained seven-membered ring system provides a unique conformational landscape for probing biological targets. The presence of the Boc-protecting group allows for facile deprotection and subsequent derivatization, making it a versatile intermediate in multi-step syntheses. The ketone functionality offers a handle for a variety of chemical transformations, further expanding its synthetic utility.
Route 1: Baeyer-Villiger Oxidation of N-Boc-4-piperidone
The Baeyer-Villiger oxidation is a classic and powerful method for the conversion of ketones to esters or lactones. In the context of synthesizing this compound, this route utilizes the readily available N-Boc-4-piperidone as the starting material.
Reaction Principle and Mechanism
The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, resulting in a ring-expanded lactone. The key reagent is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxy acid to form a Criegee intermediate. The subsequent rearrangement, which is the rate-determining step, involves the migration of one of the α-carbons to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct.
Regioselectivity: The Critical Challenge
A significant challenge in the Baeyer-Villiger oxidation of unsymmetrical ketones, such as N-Boc-4-piperidone, is controlling the regioselectivity of the oxygen insertion. Two regioisomeric lactones can be formed: the desired this compound and the isomeric tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate.
The outcome of this migration is governed by the relative migratory aptitude of the two α-carbons. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of N-Boc-4-piperidone, both migrating groups are secondary carbons, making the prediction of the major product less straightforward. Electron-withdrawing groups, such as the nitrogen atom in the piperidone ring, can influence the migratory aptitude of the adjacent carbons.
dot
Caption: Baeyer-Villiger oxidation of N-Boc-4-piperidone.
Experimental Protocol: Baeyer-Villiger Oxidation
The following protocol is a representative procedure for the Baeyer-Villiger oxidation of N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the two regioisomers.
Route 2: Intramolecular Cyclization
An alternative approach to this compound involves the intramolecular cyclization of a linear precursor. This strategy offers the potential for better control over the regiochemistry of the final product.
Reaction Principle and Mechanism
This route typically involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amino alcohol moiety within the same molecule. A common precursor for this cyclization is a derivative of N-(2-hydroxyethyl)-N-Boc-β-alanine.
The synthesis of this precursor can be achieved through a multi-step sequence, for example, by reacting N-Boc-β-alanine with 2-aminoethanol to form an amide, followed by protection of the hydroxyl group if necessary. The final cyclization step is often promoted by a coupling agent or by activation of the carboxylic acid.
dot
Caption: Intramolecular cyclization route.
Experimental Protocol: Intramolecular Cyclization
The following is a representative multi-step protocol for the synthesis of the target molecule via intramolecular cyclization.
Part A: Synthesis of N-(tert-butoxycarbonyl)-N'-(2-hydroxyethyl)-β-alaninamide
Materials:
-
N-Boc-β-alanine
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
2-Aminoethanol
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-β-alanine (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in DCM or THF, add DCC or EDC (1.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter off the dicyclohexylurea byproduct if DCC is used.
-
To the filtrate, add a solution of 2-aminoethanol (1.2 eq) and triethylamine (1.5 eq) in DCM or THF.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part B: Intramolecular Cyclization (Mitsunobu Reaction)
Materials:
-
N-(tert-butoxycarbonyl)-N'-(2-hydroxyethyl)-β-alaninamide
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-N'-(2-hydroxyethyl)-β-alaninamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis
| Feature | Baeyer-Villiger Oxidation | Intramolecular Cyclization |
| Starting Material | N-Boc-4-piperidone (commercially available) | N-Boc-β-alanine and 2-aminoethanol (commercially available) |
| Number of Steps | 1 step | 2 steps |
| Key Challenge | Regioselectivity (formation of isomeric lactone) | Synthesis and purification of the linear precursor |
| Potential Byproducts | Isomeric 7-oxo-1,4-oxazepane-4-carboxylate, m-chlorobenzoic acid | Triphenylphosphine oxide, diisopropyl hydrazinedicarboxylate |
| Scalability | Potentially challenging due to the use of a peroxy acid and the need for chromatographic separation of isomers. | Generally more scalable, with well-defined intermediates. |
| Yield | Moderate to good, but depends on the efficiency of isomer separation. | Good to excellent for each step. |
| Safety Considerations | m-CPBA is a potentially explosive oxidizing agent and should be handled with care. | Mitsunobu reagents (DIAD/DEAD) are hazardous and should be handled in a well-ventilated fume hood. |
Conclusion and Recommendations
Both the Baeyer-Villiger oxidation and the intramolecular cyclization routes offer viable pathways to this compound.
The Baeyer-Villiger oxidation is an attractive option due to its single-step nature from a readily available starting material. However, the critical drawback is the lack of complete regioselectivity, which necessitates careful purification to separate the desired product from its isomer. This can impact the overall yield and may be challenging on a larger scale.
The intramolecular cyclization route, while involving an additional step, provides unambiguous regiochemical control, leading to the exclusive formation of the desired 6-oxo product. This method is often more amenable to scale-up and can provide higher overall yields of the pure product.
For small-scale research and development , where rapid access to the compound is desired and purification of isomers is feasible, the Baeyer-Villiger oxidation can be a suitable choice. For larger-scale synthesis and process development , where purity and scalability are paramount, the intramolecular cyclization route is the recommended approach. The additional synthetic step is often justified by the improved control and higher isolated yield of the target molecule.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available resources, and the desired purity of the final product.
References
- A comprehensive review of the Baeyer-Villiger oxidation can be found in various organic chemistry textbooks and review articles.
- For specific procedures and further details on the synthesis of 1,4-oxazepane derivatives, researchers are encouraged to consult relevant patents and peer-reviewed public
A Senior Scientist's Guide to Alternatives for tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate in Medicinal Chemistry
Abstract
The 1,4-oxazepane ring is a seven-membered heterocyclic motif recognized as a privileged scaffold in modern drug discovery.[1] Its inherent three-dimensional structure and conformational flexibility allow for potent and selective interactions with a wide range of biological targets, from CNS receptors to protein kinases.[1] The most common building block for introducing this scaffold is tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. While effective, reliance on a single reagent can limit synthetic strategies, especially in complex, multi-step syntheses. This guide provides an in-depth comparison of viable alternative reagents and scaffolds, supported by experimental insights and protocols, to empower researchers with a broader synthetic toolkit.
The Benchmark: Understanding this compound
The title compound is a versatile building block used to construct more complex molecules.[2] The Boc protecting group is its defining feature, prized for its reliable cleavage under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) which are orthogonal to many other common transformations.[3][4] However, this acid lability is also its primary limitation. In synthetic routes involving acidic steps where the oxazepane nitrogen must remain protected, the Boc group is unsuitable, necessitating the exploration of alternatives. Furthermore, the lack of robust, scalable routes to functionalized 1,4-oxazepanes has historically hindered their broader application, though recent optimizations are addressing this gap.[5]
Core Structure and Key Alternatives
Below are the structures of the parent compound and its most direct analogs, which involve modifications to the nitrogen protecting group.
Caption: Chemical structures of the parent N-Boc reagent and direct N-protected alternatives.
Comparative Analysis of N-Protecting Group Alternatives
The most direct alternative to the parent compound is one that retains the 1,4-oxazepan-6-one core but utilizes a different N-protecting group. This choice is dictated by the chemical environment of the planned synthetic route. The primary benefit of this approach is providing an orthogonal deprotection strategy, allowing for selective unmasking of the nitrogen in the presence of other sensitive functional groups.
| Protecting Group | Structure | Deprotection Conditions | Stability Profile | Key Advantage |
| Boc (Benchmark) | -COOC(CH₃)₃ | Strong Acid (TFA, HCl) | Labile to strong acid. Stable to hydrogenolysis and mild base. | Mild deprotection; widely used and understood. |
| Cbz (Alternative) | -COOCH₂C₆H₅ | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Labile to catalytic hydrogenation. | Orthogonal to acid-labile groups (e.g., other Boc groups, silyl ethers). |
| Benzyl (Alternative) | -CH₂C₆H₅ | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Generally more robust than Cbz. | Highly stable; useful when a non-carbamate protecting group is needed. |
Table 1: Head-to-Head Comparison of N-Protecting Groups
Expert Discussion: Causality Behind Experimental Choices
The choice between Boc, Cbz, and Benzyl is a classic synthetic decision based on orthogonality.
-
Choose N-Boc when subsequent steps are performed under basic or hydrogenolytic conditions and a final, mild acidic deprotection is desired.
-
Choose N-Cbz or N-Benzyl when your synthesis requires acidic conditions that would prematurely cleave a Boc group. For instance, if synthesizing a peptide conjugate where other amino acids are Boc-protected, an N-Cbz oxazepane allows for selective deprotection of the other sites while preserving the heterocyclic nitrogen. The final Cbz removal via hydrogenolysis is exceptionally clean and mild for sensitive substrates that lack reducible groups like alkynes or alkenes. The N-Benzyl group offers similar advantages with even greater stability, though its removal can sometimes be more sluggish.
Alternative Scaffolds for Functional Bioisosteres
In drug discovery, sometimes a close structural isomer or a different heterocyclic core can provide superior biological activity or ADME (absorption, distribution, metabolism, and excretion) properties. Here, we compare scaffolds that serve a similar purpose to the 1,4-oxazepan-6-one core.
Caption: Decision workflow for selecting an alternative reagent or scaffold.
| Scaffold | Representative Structure | Key Synthetic Strategy | Advantages | Disadvantages |
| 1,4-Oxazepan-5-one | Isomeric Lactam | Intramolecular cyclization of acyclic precursors.[6] | Different exit vector for substitution; established synthetic routes from various starting materials.[6][7] | Carbonyl position change significantly alters chemical properties and biological interactions. |
| 1,4-Benzodiazepine | Fused Aromatic System | Ugi Multicomponent Reaction followed by Deprotection-Cyclization (UDC).[4][8] | Rapid generation of highly diverse libraries from simple inputs; proven pharmacophore. | Different core structure; may not be a direct bioisostere for an oxazepane. |
| Fused Bicyclic Azepanes | Rigid Polycyclic System | Multi-step synthesis involving protection, reduction, and ring expansion.[9] | Introduces conformational rigidity and novel 3D shape for exploring chemical space. | Synthetically more complex and demanding. |
Table 2: Comparison of Alternative Heterocyclic Scaffolds
Expert Discussion: Strategic Scaffold Hopping
-
1,4-Oxazepan-5-ones : This isomer moves the carbonyl from C6 to C5, transforming the core into a lactam. This is a significant change. Synthetically, it opens up different routes, for example, from polymer-supported homoserine.[7] This scaffold is ideal when the goal is to explore a different region of chemical space while retaining the seven-membered oxazepane core.
-
1,4-Benzodiazepines : These are not direct analogs but represent a strategic "scaffold hop." Their value lies in the synthetic accessibility via multicomponent reactions (MCRs). An Ugi four-component reaction, for example, can rapidly generate a library of precursors that cyclize into diverse benzodiazepines.[4][10] This strategy is exceptionally powerful in lead discovery, where the goal is to quickly survey a wide range of substituents to build a Structure-Activity Relationship (SAR) profile.
Validated Experimental Protocols
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below are representative procedures for key transformations discussed in this guide.
Protocol 1: General Synthesis of N-Protected 1,4-Oxazepan-6-one Core
This protocol is adapted from methodologies focused on the robust synthesis of the core ring structure.[5]
Workflow Diagram:
Caption: General synthetic workflow for the 1,4-oxazepan-6-one core.
Step-by-Step Procedure:
-
Alkylation: To a solution of N-Boc-ethanolamine (1.0 equiv) in DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add ethyl 3-bromopropionate (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction carefully with saturated aq. NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
Saponification: Dissolve the resulting ester in a 3:1 mixture of THF/H₂O. Add LiOH (1.5 equiv) and stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
-
Acidification & Extraction: Acidify the mixture to pH ~3 with 1M HCl. Extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude carboxylic acid.
-
Cyclization: Dissolve the crude acid in dry THF under an N₂ atmosphere and cool to -78 °C. Add a strong base suitable for cyclization (e.g., LDA, 2.2 equiv) dropwise. Stir for 2 hours at -78 °C, then warm to room temperature and stir overnight.
-
Final Work-up: Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify via column chromatography to yield this compound.
Protocol 2: Ugi-Deprotection-Cyclization for 1,4-Benzodiazepine Scaffolds
This protocol demonstrates a powerful multicomponent strategy for generating scaffold diversity.[4]
-
Ugi Reaction: In a vial, combine methyl anthranilate (1.0 equiv), an isocyanide (1.0 equiv), Boc-glycine (1.0 equiv), and an aldehyde (1.0 equiv) in methanol. Stir at room temperature for 48 hours.
-
Concentration: Remove the solvent under reduced pressure. The crude Ugi product is typically used directly in the next step without purification.
-
Deprotection & Cyclization: Dissolve the crude product in 1,2-dichloroethane containing 10% trifluoroacetic acid (TFA). Heat the mixture to 40 °C and stir overnight. The TFA cleaves the Boc group, and the resulting free amine undergoes intramolecular cyclization with the methyl ester.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography to yield the desired 1,4-benzodiazepine-6-one derivative.
Conclusion and Future Outlook
While this compound remains a foundational reagent, synthetic and medicinal chemists are best served by a flexible and strategic approach to scaffold construction.
-
For syntheses demanding acid stability , switching to N-Cbz or N-Benzyl protected analogs is a logical and effective modification that provides orthogonal deprotection.
-
For programs requiring rapid SAR exploration and library generation , embracing alternative scaffolds accessible through powerful methods like the Ugi reaction can dramatically accelerate discovery.
-
For projects focused on fine-tuning pharmacophore geometry , exploring isomeric scaffolds like 1,4-oxazepan-5-ones offers a rational way to alter molecular shape and properties.
The continued development of scalable syntheses for these and other seven-membered heterocycles will further solidify their role as truly privileged structures in the ongoing quest for novel therapeutics.[5]
References
- BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
- Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
- ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
- CymitQuimica. (n.d.).
- Google Patents. (n.d.).
- PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions.
- Bonavida, B. et al. (2014). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- PubMed Central. (n.d.).
- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- BenchChem. (n.d.).
- National Institutes of Health. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- ResearchGate. (2025). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Comparative Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate and its Place in Heterocyclic Chemistry
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision that reverberates through every stage of drug discovery. It dictates not only the spatial arrangement of pharmacophoric elements but also profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For decades, familiar six-membered heterocycles like piperidines and morpholines have been the trusted workhorses of drug design. However, the quest for novel chemical space and improved pharmacological profiles has brought a new contender to the forefront: the seven-membered 1,4-oxazepane ring system. This guide provides an in-depth, data-driven comparison of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate , a versatile building block for this emerging scaffold, with its more established heterocyclic counterparts.
The Strategic Advantage of the 1,4-Oxazepane Scaffold: Beyond the Six-Membered Ring
The 1,4-oxazepane scaffold, a seven-membered heterocycle containing both nitrogen and oxygen atoms, offers a unique combination of properties that make it an attractive alternative to traditional six-membered rings. Its increased conformational flexibility allows for a more comprehensive exploration of the chemical space around a biological target, potentially leading to enhanced potency and selectivity.[1]
A Comparative Overview of Physicochemical Properties
The choice of a heterocyclic scaffold has a direct impact on a molecule's physicochemical properties, which in turn govern its drug-like characteristics. The following table provides a comparative analysis of the 1,4-oxazepane scaffold with other commonly used heterocycles.
| Property | 1,4-Oxazepane | Morpholine | Piperidine | Azetidine |
| Calculated LogP (cLogP) | ~ -0.2 to 0.5 | ~ -0.85 | ~ 0.8 | ~ 0.1 |
| pKa | ~ 8.0 - 9.0 | ~ 8.5 | ~ 11.2 | ~ 11.3 |
| Aqueous Solubility | Good | Good | Good | High |
| Conformational Flexibility | High | Low (Chair) | Low (Chair) | Planar |
Table 1: A head-to-head comparison of the general physicochemical properties of key heterocyclic scaffolds. The 1,4-oxazepane ring offers a balanced lipophilicity and pKa compared to its six-membered and four-membered counterparts.[2]
Key Insights:
-
Lipophilicity: The 1,4-oxazepane scaffold exhibits a moderate lipophilicity, which is often a "sweet spot" in drug design, balancing membrane permeability with aqueous solubility. In contrast, morpholine is more hydrophilic, while piperidine is more lipophilic.
-
Basicity: The pKa of the nitrogen in the 1,4-oxazepane ring is comparable to that of morpholine, suggesting it will be partially protonated at physiological pH. This is a significant advantage over the more basic piperidine and azetidine, which can lead to off-target effects and undesirable drug-drug interactions.
-
Conformational Flexibility: The seven-membered ring of 1,4-oxazepane is significantly more flexible than the rigid chair conformation of piperidine and morpholine, and the planar structure of azetidine. This flexibility allows for a more dynamic interaction with the binding pockets of target proteins, potentially leading to improved affinity and selectivity.[2]
Synthesis of a Key Building Block: this compound
The availability of versatile and efficiently synthesized building blocks is paramount to the exploration of a new scaffold. This compound serves as a crucial starting material for the introduction of the 1,4-oxazepan-6-one core into target molecules. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential synthetic route, adapted from methodologies reported for analogous structures.
Step 1: N-Boc Protection of 2-(2-aminoethoxy)ethanol
To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in a suitable solvent such as dichloromethane, is added di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.
Step 2: Oxidation to the Carboxylic Acid
The alcohol from the previous step is dissolved in a suitable solvent system, for example, a mixture of acetonitrile, water, and carbon tetrachloride. To this solution is added sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 eq). The reaction is stirred vigorously at room temperature for 24 hours. The mixture is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the corresponding carboxylic acid.
Step 3: Intramolecular Cyclization
The crude carboxylic acid is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 24-48 hours. The resulting mixture is filtered to remove the urea byproduct, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the liver microsomal stability assay.
Cell Permeability: A Balance of Properties
Good cell permeability is essential for oral bioavailability and for reaching intracellular targets. While the increased lipophilicity of piperidine can lead to higher passive diffusion, the balanced physicochemical properties of the 1,4-oxazepane scaffold can also result in good permeability, without the metabolic liabilities.
Conformational Analysis: The Key to Specificity
The conformational landscape of a molecule dictates how it presents its pharmacophoric groups to a biological target. The N-Boc-1,4-oxazepan-6-one ring system, due to its seven-membered nature, can adopt a variety of low-energy conformations, including chair and twist-boat forms. This conformational flexibility can be a significant advantage in drug design, allowing the molecule to adapt to the specific topology of a binding site.
Computational modeling and NMR studies are crucial for understanding the conformational preferences of this scaffold. The presence of the bulky tert-butoxycarbonyl (Boc) group and the sp2-hybridized carbonyl carbon significantly influences the ring's geometry and the energy barriers between different conformations. A thorough understanding of these conformational dynamics is essential for the rational design of potent and selective ligands.
Case Study: 1,4-Oxazepanes as Dopamine D4 Receptor Ligands
A compelling example of the successful application of the 1,4-oxazepane scaffold is in the development of selective dopamine D4 receptor ligands for the treatment of schizophrenia. [3]In these studies, replacement of a morpholine ring with a 1,4-oxazepane ring led to a significant increase in affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. This improvement was attributed to the ability of the more flexible seven-membered ring to better accommodate the specific steric and electronic requirements of the D4 receptor binding pocket.
Conclusion: A Scaffold for the Future
The this compound building block provides access to a highly promising heterocyclic scaffold that offers several advantages over traditional six-membered rings. Its balanced physicochemical properties, improved metabolic stability, and unique conformational flexibility make it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved pharmacological profiles. As synthetic methodologies for this scaffold become more refined and its application in drug discovery programs continues to grow, the 1,4-oxazepane ring is poised to become a mainstay in the medicinal chemist's toolbox.
References
-
Audouze, K., et al. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Bioorg. Med. Chem.2004 , 12 (24), 6515-6525. [Link]
Sources
A Comparative Guide to the Biological Activity of Oxazepane Isomers
In the landscape of medicinal chemistry, the seven-membered oxazepane scaffold has emerged as a privileged structure, offering a three-dimensional diversity that is highly attractive for the design of novel therapeutics.[1] However, the synthesis of oxazepane derivatives often yields stereoisomers, and it is a foundational principle in pharmacology that the three-dimensional arrangement of a molecule can profoundly influence its biological activity.[2][3] This guide provides an in-depth technical comparison of oxazepane isomers, illustrating the critical importance of stereochemistry in their pharmacological profiles.
While a comprehensive body of literature detailing the direct comparison of all oxazepane isomers is still maturing, this guide will utilize a representative 1,4-oxazepane scaffold to explore the principles of stereoselective biological activity. We will delve into the causal relationships behind experimental choices, present illustrative comparative data, and provide detailed protocols for the evaluation of isomeric activity against a relevant biological target. For the purpose of this guide, we will consider the differential activity of the (R)- and (S)-enantiomers of a hypothetical 1,4-oxazepane derivative, "Oxazepane-X," on a G-protein coupled receptor (GPCR), a common target for such scaffolds.
The Critical Role of Chirality in Oxazepane Bioactivity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[2][4] Enantiomers, the pair of mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[2][6] The tragic example of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the imperative to study isomers separately.[2]
The differential activity of enantiomers arises from their interactions with the chiral environment of the body, such as enzymes and receptors.[6] These biological macromolecules are themselves chiral and will interact preferentially with one enantiomer over the other, akin to a left hand specifically fitting into a left glove. It is therefore essential for researchers and drug development professionals to not only separate and characterize oxazepane isomers but to also comparatively assess their biological activities.
Comparative Data Analysis: (R)-Oxazepane-X vs. (S)-Oxazepane-X
To illustrate the potential differences in biological activity between oxazepane isomers, the following table summarizes hypothetical, yet plausible, data for the binding affinity and functional activity of the (R)- and (S)-enantiomers of "Oxazepane-X" at a representative GPCR target.
| Parameter | (R)-Oxazepane-X | (S)-Oxazepane-X | Racemic Oxazepane-X |
| Binding Affinity (Ki, nM) | 15 | 850 | 30 (apparent) |
| Functional Activity (EC50, nM) | 25 | >10,000 | 50 (apparent) |
| Enantiomeric Excess (ee) of active sample | >99% | >99% | 0% |
| Selectivity vs. Subtype Receptor | 100-fold selective | 5-fold selective | 50-fold selective (apparent) |
This data is illustrative and serves to highlight the typical differences observed between enantiomers.
The data clearly indicates that (R)-Oxazepane-X is the more potent enantiomer (the eutomer), with significantly higher binding affinity and functional activity compared to the (S)-enantiomer (the distomer). The racemic mixture exhibits an intermediate activity, which can be misleading as it masks the true potency of the active enantiomer.
Experimental Protocols
A robust comparison of oxazepane isomers necessitates well-defined and validated experimental protocols. The following sections detail the methodologies for chiral separation and the assessment of biological activity.
Chiral Separation of Oxazepane-X Isomers
The first critical step is the separation of the racemic mixture into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method.[4][7]
Protocol for Chiral HPLC Separation:
-
Column Selection: Employ a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, which are known to be effective for a wide range of chiral compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized to achieve the best resolution.
-
Sample Preparation: Dissolve the racemic Oxazepane-X in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a wavelength where Oxazepane-X has maximum absorbance.
-
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample and monitor the chromatogram. The two enantiomers should elute as distinct peaks.
-
Fraction Collection: Collect the separated enantiomer fractions.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the collected fractions using the same HPLC method. The ee is a measure of the purity of a chiral sample.[8]
Structure-Activity Relationship (SAR) of Oxazepane Isomers
The observed differences in the biological activity of Oxazepane-X enantiomers can be rationalized by considering their three-dimensional interaction with the binding site of the target receptor. The binding pocket of a receptor is a chiral environment with a specific arrangement of amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand.
The (R)-enantiomer of Oxazepane-X likely orients its key functional groups in a manner that allows for optimal interactions with the complementary residues in the binding pocket, leading to a stable, high-affinity complex. In contrast, the (S)-enantiomer, being a mirror image, may be unable to achieve this optimal fit. This could be due to steric hindrance, where a bulky group on the (S)-enantiomer clashes with a residue in the binding pocket, or due to the improper positioning of a key hydrogen bond donor or acceptor.
Conclusion
This guide has underscored the fundamental importance of considering stereoisomerism in the evaluation of oxazepane derivatives. The biological activity of these promising scaffolds is intrinsically linked to their three-dimensional structure. As illustrated with the representative example of Oxazepane-X, enantiomers can exhibit significant differences in their affinity and functional activity for a biological target.
For researchers, scientists, and drug development professionals, the key takeaway is that the evaluation of a racemic mixture provides an incomplete and potentially misleading pharmacological profile. It is imperative to perform chiral separation and subsequent comparative biological testing of the individual isomers to identify the eutomer and to fully characterize the structure-activity relationship. This rigorous approach is essential for the development of safer, more potent, and more selective therapeutic agents based on the oxazepane scaffold.
References
-
ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. [Link]
-
TutorChase. (n.d.). What role does stereoisomerism play in drug development?. [Link]
-
National Center for Biotechnology Information. (n.d.). The importance of stereochemistry in drug action. [Link]
-
National Center for Biotechnology Information. (n.d.). A review of drug isomerism and its significance. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]
-
Springer Link. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. [Link]
-
Blogs@NTU. (2018). Drug Design: When one size fits all backfires | Stereochemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. [Link]
-
Australian Prescriber. (2004). The tale of chiral switches. [Link]
-
Chemistry Stack Exchange. (2015). Effect of enantiomers in pharmaceuticals. [Link]
-
Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. [Link]
Sources
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tutorchase.com [tutorchase.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Confirmation of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical methodologies essential for the structural elucidation of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key heterocyclic building block. We will delve into the expected experimental outcomes and the causal relationships behind the interpretation of spectroscopic data, ensuring a self-validating approach to its characterization.
The 1,4-oxazepane scaffold is a seven-membered heterocycle of growing interest in medicinal chemistry, yet its synthesis and characterization can be challenging.[1] This guide is designed to equip researchers with the necessary framework to confidently confirm the successful synthesis of the target molecule over potential isomers and byproducts.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification
The confirmation of the molecular structure of this compound (Molecular Formula: C₁₀H₁₇NO₄, Molecular Weight: 215.25 g/mol ) relies on a synergistic application of several analytical techniques.[2] No single method provides a complete picture; instead, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides the necessary evidence for an irrefutable structural assignment.
dot graph "workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.3 - 3.5 | Multiplet | 6H | -N-CH₂ -CH₂ -O- and -O-CH₂ -C(=O)- | Protons on the oxazepane ring adjacent to the nitrogen and oxygen heteroatoms are deshielded. The presence of the Boc group and the ketone will lead to complex splitting. |
| ~ 2.7 - 2.5 | Multiplet | 2H | -C(=O)-CH₂ -N- | Protons alpha to the carbonyl group are expected to be deshielded and will show coupling to the adjacent nitrogen-bound methylene group. |
| 1.48 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of the Boc protecting group. |
A key indicator of a successful synthesis is the presence of the sharp singlet for the tert-butyl group and the complex multiplets for the seven-membered ring protons in the correct integration ratios. The absence of signals corresponding to starting materials or the presence of unexpected signals would warrant further investigation.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 165 | C =O (Lactam) | The carbonyl carbon of the lactam is expected in this region. |
| ~ 155 - 150 | C =O (Carbamate) | The carbonyl carbon of the Boc group appears at a slightly higher field than the lactam carbonyl. |
| ~ 80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 75 - 65 | -O-C H₂-C(=O)- | The carbon adjacent to the ether oxygen and the carbonyl group will be significantly deshielded. |
| ~ 50 - 40 | Ring C H₂ | The remaining four methylene carbons of the oxazepane ring will appear in this region. |
| ~ 28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
The presence of two distinct carbonyl signals is a critical piece of evidence. The observation of the correct number of aliphatic carbons for the ring and the Boc group further solidifies the structural assignment.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of the compound and can offer clues about its structure through fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrometry Data (ESI-MS):
| m/z | Ion Species | Interpretation |
| 216.1236 | [M+H]⁺ | The protonated molecular ion. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₈NO₄⁺. |
| 238.1055 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight. |
| 160.0712 | [M+H - C₄H₈]⁺ | A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene. |
| 116.0817 | [M+H - C₅H₈O₂]⁺ | Loss of the entire tert-butoxycarbonyl group. |
The observation of the correct molecular ion peak is the primary goal of this analysis. The fragmentation pattern, particularly the loss of isobutylene, provides strong evidence for the presence of the Boc protecting group.
dot graph "fragmentation" { node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared spectroscopy is a rapid and simple method to confirm the presence of key functional groups in a molecule.
Expected IR Spectroscopy Data (FTIR, KBr or thin film):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 2975 - 2850 | C-H stretching | Aliphatic | Characteristic stretches for the methylene and methyl groups in the molecule. |
| ~ 1740 - 1700 | C=O stretching | Carbamate | The carbonyl of the Boc group is expected in this region. |
| ~ 1680 - 1650 | C=O stretching | Amide (Lactam) | The carbonyl of the seven-membered lactam ring is expected to have a lower stretching frequency compared to a standard ketone due to resonance with the nitrogen lone pair. For cyclic amides with six or more members, this absorption is typically found in the 1650-1670 cm⁻¹ region.[3] |
| ~ 1250 - 1150 | C-N stretching | Carbamate | Strong absorption associated with the carbamate C-N bond. |
| ~ 1100 | C-O stretching | Ether | Characteristic stretching vibration for the ether linkage within the oxazepane ring. |
The two distinct carbonyl absorptions are the most diagnostic feature in the IR spectrum. The presence of a strong band in the 1680-1650 cm⁻¹ range is a key indicator of the cyclic amide (lactam) structure.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
Protocol 2: Mass Spectrometry Sample Preparation (ESI-MS)
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
Protocol 3: Infrared Spectroscopy Sample Preparation (Thin Film)
-
If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
If the sample is an oil or low-melting solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
Comparison with Potential Alternatives
During the synthesis of seven-membered rings, the formation of isomeric byproducts or oligomers is a possibility. A thorough analysis of the spectroscopic data is crucial to rule out these alternatives.
-
Six-membered ring (morpholine derivative): Would show a different number of signals and distinct coupling patterns in the ¹H NMR spectrum. The ring protons would likely appear in a more defined region compared to the more flexible seven-membered ring.
-
Linear, uncyclized precursor: Would show distinct signals for terminal functional groups, such as a primary or secondary amine (N-H stretch in IR, exchangeable proton in ¹H NMR) and a haloalkane or other reactive group, which would be absent in the cyclized product.
-
Dimer or oligomer: Would have a molecular weight that is a multiple of the monomer unit, which would be readily apparent in the mass spectrum.
Conclusion
The structural confirmation of this compound is achieved through a rigorous and multi-pronged analytical approach. By comparing the experimental data from ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy with the expected values and patterns outlined in this guide, researchers can confidently verify the identity and purity of their synthesized compound. This systematic process of data integration is fundamental to ensuring the reliability and reproducibility of research in drug discovery and development.
References
-
PubChem. This compound. [Link]
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]
-
QuimicaOrganica.org. Cyclic Amides - Lactams. [Link]
- Google Patents.
-
YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Link]
-
Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Sources
A Senior Application Scientist's Guide to the Reproducible Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a valuable building block in medicinal chemistry. We will delve into the nuances of its synthesis, address reproducibility challenges, and compare the prevalent synthetic routes with viable alternatives. Our focus is on providing not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize these reactions in your own laboratory settings.
The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in drug discovery, bridging the chemical space between the well-explored morpholine and diazepane motifs. However, the reliable synthesis of these medium-sized rings has historically been a challenge, hindering their broader application.[1] This guide aims to illuminate a path toward a more reproducible synthesis of the title compound.
I. The Predominant Synthetic Approach: A Two-Step Sequence
The most commonly inferred route to this compound involves a two-step sequence: the formation of the corresponding secondary alcohol, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, followed by its oxidation.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
This initial step can be approached through several methods, with one common strategy being the cyclization of an appropriate amino-epoxide precursor.
-
Reagents and Materials:
-
N-Boc-ethanolamine
-
Epichlorohydrin
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of N-Boc-ethanolamine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.
-
Step 2: Oxidation to this compound
The oxidation of the secondary alcohol to the desired ketone is a critical step. While various oxidizing agents can be employed, Dess-Martin periodinane (DMP) is a common choice for its mild conditions and high efficiency.
-
Reagents and Materials:
-
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
-
II. Reproducibility Analysis: Navigating the Challenges
The synthesis of 1,4-oxazepane derivatives is often plagued by issues of low yield and difficult purifications.[2] A critical factor influencing the success of these reactions is the nature of the nitrogen protecting group.
The "Boc" Dilemma: The tert-butyloxycarbonyl (Boc) protecting group, while popular for its stability and ease of removal, can be problematic in the synthesis of 1,4-oxazepanes. The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the nitrogen atom, which can significantly hinder the crucial intramolecular cyclization step.[2] In some cases, this can lead to very low or even no product formation.[2]
Troubleshooting Low Yields:
-
Alternative Protecting Groups: If the cyclization step proves to be low-yielding, consider using alternative nitrogen protecting groups that are less electron-withdrawing, such as a benzyl or allyl group. These can be removed under different conditions later in the synthetic sequence.
-
Reaction Conditions: Optimization of reaction conditions is paramount. This includes screening different bases, solvents, and temperatures. For some cyclizations, heating the reaction may be necessary to overcome the activation energy barrier.[2]
III. Comparative Analysis of Synthetic Strategies
While the two-step sequence described above is a plausible route, other strategies for the construction of the 1,4-oxazepan-6-one core are worth considering.
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Two-Step: Cyclization followed by Oxidation | Utilizes readily available starting materials. The oxidation step is generally reliable with modern reagents. | The key cyclization step can be low-yielding and sensitive to the N-protecting group.[2] | Careful selection of the nitrogen protecting group and optimization of cyclization conditions are critical for success. |
| Ring-Closing Metathesis (RCM) | A powerful method for the formation of medium-sized rings. Can tolerate a wide range of functional groups. | Requires specialized ruthenium catalysts which can be expensive. Removal of metal impurities from the final product can be challenging.[3][4] | Catalyst selection and reaction conditions (e.g., concentration, temperature) must be carefully optimized to minimize side reactions like dimerization.[5] |
| Intramolecular C-N Coupling/C-H Carbonylation | A tandem approach that can offer high atom economy and step efficiency. | May require specific catalysts and ligands, and optimization can be complex. The substrate scope may be limited. | This modern approach is promising but may require more specialized expertise in catalysis. |
IV. Visualizing the Synthetic Workflow
To provide a clearer picture of the primary synthetic route, the following workflow diagram has been generated.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxazepane Synthesis: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged motif in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its unique three-dimensional structure imparts favorable physicochemical properties, making it a desirable target in drug discovery.[1] This guide provides an in-depth comparison of various synthetic methods for constructing the oxazepane ring system, with a focus on reaction yields and the underlying mechanistic principles that govern their success.
Intramolecular Cyclization: A Versatile and Widely Used Approach
Intramolecular cyclization is a cornerstone of oxazepane synthesis, offering a high degree of flexibility through the use of diverse starting materials and cyclization strategies.[2] The general principle involves the formation of a carbon-nitrogen or carbon-oxygen bond within a suitably functionalized acyclic precursor.
Cyclization of N-Substituted Amino Alcohols
A prevalent strategy involves the cyclization of N-substituted amino alcohols. The choice of substituents and cyclization conditions are critical determinants of the reaction's efficiency.[2]
Mechanism: The reaction typically proceeds via an intramolecular nucleophilic substitution, where an alcohol or amine attacks an electrophilic carbon center, leading to ring closure. The specific mechanism is highly dependent on the nature of the activating and leaving groups employed.
Experimental Protocol: Synthesis of 1,4-Oxazepane Derivatives via N-Phenacyl Nitrobenzenesulfonamides
This method utilizes a solid-phase approach, starting from a polymer-supported homoserine derivative.[2]
-
Fmoc Deprotection: The Fmoc-HSe(TBDMS)-OH immobilized on Wang resin is swelled in a DMF/CH₂Cl₂ solution. The Fmoc protecting group is removed by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature. The resin is then thoroughly washed.[2]
-
Sulfonylation: The deprotected resin-bound amino alcohol is reacted with 2-nitrobenzenesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) in DMF at room temperature.[2]
-
Alkylation: The resulting sulfonamide is alkylated with a substituted 2-bromoacetophenone in the presence of K₂CO₃ and a phase-transfer catalyst (e.g., TBAI) in acetonitrile, with heating to ensure reaction completion.[2]
-
Cleavage and Cyclization: The resin is treated with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (10:1:9) for 30 minutes at room temperature. The combined fractions are evaporated to yield the crude 1,4-oxazepane derivative.[3]
Yield: The yield for the cleavage and cyclization step is variable and often results in a diastereomeric mixture.[2]
Oxidative Cyclization of Hydroxylaminoalkylfurans
This method provides access to richly substituted oxazepines through a regioselective 7-exo-trig cyclization.[4]
Mechanism: The oxidation of the furan ring with an oxidizing agent like m-CPBA generates a dienone intermediate. The Z-olefin geometry of this intermediate favors a 7-exo-trig cyclization, where the appended nucleophile (hydroxylamine) attacks the terminal carbonyl, leading to the formation of the seven-membered ring.[4]
Experimental Protocol: Synthesis of Oxazepines via Furan Oxidation-Cyclization
-
Oxidation-Cyclization: A solution of the furylhydroxylamine precursor in CH₂Cl₂ is treated with m-CPBA (1.5 equivalents) at a temperature ranging from 0 to 25 °C.[4]
-
Work-up: The reaction mixture is typically purified directly by chromatography to afford the oxazepine product.[4]
Yield: This method has been reported to produce oxazepines in yields ranging from 57% to 71%.[4]
Reactions of Schiff Bases with Anhydrides
The reaction of Schiff bases (imines) with cyclic anhydrides is a classical and straightforward method for the synthesis of 1,3-oxazepine derivatives.[1][5]
Mechanism: This reaction proceeds via a [5+2] cycloaddition, where the imine acts as a five-atom component and the anhydride as a two-atom component. The nucleophilic nitrogen of the imine attacks one of the carbonyl groups of the anhydride, followed by ring closure to form the seven-membered oxazepine ring.[1]
Experimental Protocol: Synthesis of 1,3-Oxazepine-4,7-diones
-
Schiff Base Formation: Aniline and benzaldehyde (10 mmol each) are mixed in 10 mL of ethanol with 2-3 drops of glacial acetic acid. The mixture is subjected to microwave irradiation at 270W for 2-3 minutes. The product is purified by recrystallization from ethanol.[1]
-
Cycloaddition: Equimolar amounts of the Schiff base and an anhydride (e.g., phthalic anhydride) are refluxed in dry benzene or toluene.[3][5]
-
Work-up: The solvent is removed under reduced pressure, and the crude product is recrystallized from a suitable solvent like hexane or ethanol.[3]
Yield: The synthesis of 1,3-oxazepine derivatives via this method has been reported with yields ranging from 69% to 77%.[1] For other derivatives, yields can range from 55% to 73%.[5]
Tandem and Multicomponent Reactions: Efficiency in a Single Pot
Tandem and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.
Ugi Four-Component Reaction Followed by Intramolecular Cyclization
This powerful strategy allows for the rapid assembly of complex oxazepine-containing scaffolds.
Mechanism: The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. Subsequent intramolecular cyclization, often promoted by microwave irradiation, leads to the formation of the oxazepine ring.[6][7]
Experimental Protocol: Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds
-
One-Pot Reaction: 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and tert-butyl isocyanide are refluxed in ethanol for 24 hours.[8]
-
Work-up: The reaction progress is monitored by TLC. Upon completion, the product precipitates and can be isolated by filtration.[8]
Yield: This one-pot synthesis of an oxazepine-quinazolinone derivative has been reported with an excellent yield of 94%.[8]
Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation
This method provides an efficient route to benzo-fused 1,4-oxazepanes from readily available starting materials.[2]
Mechanism: The reaction is proposed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are the formation of a C-N bond between an aniline and a vinyl halide, followed by an intramolecular C-H carbonylation.[2]
Experimental Protocol: Synthesis of 2,3-dihydro-1H-benzo[e][1][9]oxazepin-5-ones
-
Reaction Setup: In a reaction vessel, combine the substituted aniline (1.0 mmol), the vinyl halide (1.2 mmol), CuI (10 mol%), a ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 15 mol%), and K₂CO₃ (2.0 mmol) in DMSO.[2]
-
Reaction Conditions: The mixture is stirred under a CO₂ atmosphere (1 atm) at 100 °C for 12 hours.[2]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including oxazepines.[10][11]
Mechanism: RCM utilizes a metal catalyst (typically ruthenium-based) to facilitate the intramolecular reaction between two alkene functionalities within a single molecule. The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a new double bond within the ring and releasing a volatile alkene byproduct, such as ethylene.[11]
Experimental Protocol: Synthesis of a 7-Membered Heterocycle Intermediate for (-)-Balanol
While a specific protocol for a simple oxazepane is not detailed in the provided results, a relevant example is the synthesis of a 7-membered heterocycle intermediate for (-)-balanol.
-
Reaction Setup: The diene precursor is dissolved in a suitable solvent (e.g., CH₂Cl₂) and a ruthenium indenylidene complex is added as the precatalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up: The solvent is removed, and the crude product is purified by chromatography.
Yield: The ring-closing metathesis step to form the 7-membered ring in the synthesis of (-)-balanol was achieved in 87% yield.[11] Yields for other RCM reactions to form nitrogen and oxygen heterocycles are often high, ranging from 73% to 93%.[11]
Yield Comparison Summary
| Synthesis Method | Sub-Type | Typical Yield | Notes |
| Intramolecular Cyclization | Cyclization of N-Phenacyl Nitrobenzenesulfonamides | Variable | Often produces diastereomeric mixtures.[2] |
| Oxidative Cyclization of Hydroxylaminoalkylfurans | 57-71% | Regioselective 7-exo-trig cyclization.[4] | |
| Reaction of Schiff Bases | With Anhydrides | 55-77% | A classical and straightforward method for 1,3-oxazepines.[1][5] |
| Tandem/Multicomponent Reactions | Ugi Reaction followed by Cyclization | 94% | Highly efficient one-pot synthesis of complex scaffolds.[8] |
| Copper-Catalyzed Tandem Reaction | - | "Good to excellent yields" reported for benzofused derivatives.[12] | |
| Ring-Closing Metathesis | General | 73-93% | Powerful method for various ring sizes; specific oxazepine yields vary.[11] |
Visualizing the Synthetic Pathways
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a synthetic method for a particular oxazepane target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
For rapid access to complex and diverse scaffolds, the Ugi four-component reaction followed by intramolecular cyclization stands out with its high reported yield and one-pot nature.
-
For the synthesis of 1,3-oxazepine derivatives, the reaction of Schiff bases with anhydrides offers a reliable and straightforward approach with good yields.
-
Ring-closing metathesis provides a powerful and often high-yielding route to unsaturated oxazepines, particularly when specific ring sizes and functionalities are desired.
-
Intramolecular cyclization methods offer great versatility, although yields can be more variable and may require careful optimization of reaction conditions.
Ultimately, a thorough understanding of the mechanistic principles behind each method, coupled with the comparative yield data presented in this guide, will empower researchers to make informed decisions in the design and execution of their oxazepane synthesis campaigns.
References
-
Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity - Eurasian Chemical Communications. Available at: [Link]
-
Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC - PubMed Central. Available at: [Link]
-
Efficient Synthesis of Fused Oxazepino-isoquinoline Scaffolds via an Ugi, Followed by an Intramolecular Cyclization - PubMed. Available at: [Link]
-
Efficient Generation of Highly Functionalized Fused Oxazepine Frameworks Based on a CAN-catalyzed Four-Component Tetrahydropyridine synthesis/ring-closing Metathesis Sequence - PubMed. Available at: [Link]
-
Ring-closing metathesis - Wikipedia. Available at: [Link]
-
Intramolecular cyclization of Ugi product. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central. Available at: [Link]
-
Modern methods for the synthesis of oxazepanes, AMMM Faisca Phillips and AJL Pombeiro, in "Synthetic approaches to nonaromatic nitrogen heterocycles", pp 437–500. AMMM Faisca Phillips (Ed.), John Wiley & Sons, Chichester, 2020. Data de publicação: 29 Nov 2020 - ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. Efficient Synthesis of Fused Oxazepino-isoquinoline Scaffolds via an Ugi, Followed by an Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient generation of highly functionalized fused oxazepine frameworks based on a CAN-catalyzed four-component tetrahydropyridine synthesis/ring-closing metathesis sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic comparison of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate and its precursors
A Researcher's Guide to Spectroscopic Differentiation of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate and Its Synthetic Precursors
Abstract
This guide provides an in-depth spectroscopic comparison of the seven-membered lactam, this compound, its linear precursor, and the initial starting materials. Aimed at researchers in synthetic and medicinal chemistry, this document details the distinct features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) that characterize each stage of the synthesis. By understanding these spectroscopic signatures, scientists can unambiguously monitor reaction progress, confirm successful cyclization, and verify the purity of the final product. All experimental data is supported by detailed protocols and authoritative references.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in drug discovery, notable for its constrained seven-membered ring structure. The synthesis of such medium-sized rings, however, presents a common challenge: ensuring complete intramolecular cyclization and distinguishing the cyclic product from the linear precursor and unreacted starting materials.
This guide addresses this challenge directly. We will dissect the spectroscopic journey from simple, commercially available precursors to the final lactam product. The core objective is to equip the researcher with the knowledge to use standard analytical techniques—NMR, FT-IR, and MS—as definitive tools for reaction monitoring and structural confirmation.
The Synthetic Pathway: From Linear Chains to a Constrained Ring
A common and efficient route to the target lactam involves a two-step process: first, a Michael addition to form a linear amino ester, followed by a base-mediated intramolecular cyclization. This pathway defines the key compounds for our spectroscopic comparison:
-
Precursor 1: N-Boc-ethanolamine
-
Precursor 2: Ethyl acrylate
-
Intermediate: Ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate
-
Final Product: this compound
The successful transformation through this pathway hinges on the formation of a new C-N bond in the first step and, critically, the formation of an intramolecular amide (lactam) bond in the second step, which closes the ring.
Figure 1: Synthetic workflow from precursors to the final lactam product.
Spectroscopic Methodologies: The "Why" Behind the "How"
We employ a trio of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework. ¹H NMR allows us to count protons, determine their connectivity through spin-spin coupling, and probe their electronic environment. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and function (e.g., C=O, CH₂, CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is exceptionally sensitive to the vibrations of functional groups. Its primary role in this synthesis is to monitor the carbonyl group (C=O), which exhibits a distinct frequency shift as it transforms from an ester in the intermediate to an amide (lactam) in the final product.[1][2][3][4]
-
Mass Spectrometry (MS): Typically using a soft ionization technique like Electrospray Ionization (ESI), MS provides the molecular weight of the compound, offering the most direct confirmation of the chemical formula.[5][6][7][8] It allows us to confirm the addition of moieties at each step and verify the mass of the final product.
Comparative Spectroscopic Analysis
Here, we present the characteristic spectral data for each compound in the synthetic sequence. The data is compiled from the AIST Spectral Database for Organic Compounds (SDBS) and other reliable sources.[9][10][11][12]
Precursor 1: N-Boc-ethanolamine
-
Structure: A simple bifunctional molecule with a Boc-protected amine and a primary alcohol.
-
Key Features: Presence of exchangeable -OH and -NH protons, a characteristic 9-proton singlet for the tert-butyl group, and two triplet signals for the ethylene bridge.
Precursor 2: Ethyl Acrylate
-
Structure: An α,β-unsaturated ester.
-
Key Features: Three distinct proton signals in the vinyl region (vinylic protons) with characteristic coupling patterns, and the classic quartet/triplet pattern of an ethyl ester group.
Intermediate: Ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate
-
Structure: The linear product of the Michael addition.
-
Key Features:
-
Disappearance: The vinylic proton signals from ethyl acrylate are gone.
-
Appearance: New signals corresponding to the now-saturated propylene and ethylene chains.
-
Conservation: The Boc group's 9H singlet and the ethyl ester's quartet/triplet remain.
-
FT-IR: The crucial C=O stretch is that of a saturated ester (~1735 cm⁻¹).
-
Final Product: this compound
-
Structure: The target seven-membered lactam.
-
Key Features (The "Proof of Cyclization"):
-
¹H NMR: The disappearance of the ethyl group signals (quartet and triplet) from the linear precursor is the most telling sign. The protons on the carbons adjacent to the newly formed amide nitrogen and oxygen atoms will show distinct chemical shifts, typically as triplets.
-
¹³C NMR: Loss of the two carbons associated with the ethyl ester and the appearance of a new amide carbonyl carbon signal, shifted relative to the precursor's ester carbonyl.
-
FT-IR: This is the definitive test. The carbonyl stretching frequency shifts from the ester value (~1735 cm⁻¹) to a lower wavenumber characteristic of an amide (lactam), typically around 1650-1680 cm⁻¹ . This shift is due to the resonance contribution from the nitrogen atom, which imparts more single-bond character to the C=O bond compared to the more electronegative oxygen in an ester.[1][2]
-
MS: The molecular weight will decrease by 45.0 g/mol , corresponding to the loss of the ethoxy group (-OCH₂CH₃) during cyclization.
-
Data Summary Table
The following table summarizes the key distinguishing spectroscopic features that allow for unambiguous identification at each stage of the reaction.
| Compound | Technique | Key Spectroscopic Signature(s) |
| N-Boc-ethanolamine | ¹H NMR | ~1.4 ppm (s, 9H, t-Bu); ~3.2 ppm (q, 2H, CH₂N); ~3.6 ppm (t, 2H, CH₂O); Exchangeable OH, NH protons |
| FT-IR | Broad O-H stretch (~3400 cm⁻¹); N-H stretch (~3350 cm⁻¹); Carbamate C=O (~1690 cm⁻¹) | |
| MS (ESI+) | [M+H]⁺ = 162.1 | |
| Ethyl Acrylate | ¹H NMR | ~5.8-6.4 ppm (m, 3H, vinyl); ~4.2 ppm (q, 2H, OCH₂); ~1.3 ppm (t, 3H, CH₃) |
| FT-IR | C=O stretch (conjugated ester, ~1725 cm⁻¹); C=C stretch (~1635 cm⁻¹) | |
| MS (ESI+) | [M+H]⁺ = 101.1 | |
| Linear Intermediate | ¹H NMR | ~1.4 ppm (s, 9H, t-Bu); ~4.1 ppm (q, 2H, OCH₂); Disappearance of vinyl protons |
| FT-IR | C=O stretch (saturated ester, ~1735 cm⁻¹ ); N-H stretch (~3350 cm⁻¹) | |
| MS (ESI+) | [M+H]⁺ = 263.2 (assuming reaction with N-Boc-ethanolamine) | |
| Final Product | ¹H NMR | ~1.5 ppm (s, 9H, t-Bu); Disappearance of ethyl ester signals (quartet & triplet) |
| FT-IR | C=O stretch (amide/lactam, ~1670 cm⁻¹ ) - KEY DIFFERENTIATOR | |
| MS (ESI+) | [M+H]⁺ = 216.1 |
Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration. FT-IR frequencies are in cm⁻¹.
Conclusion
The successful synthesis of this compound can be confidently monitored and confirmed through a systematic, multi-technique spectroscopic analysis. The most unequivocal evidence of successful lactam formation is the characteristic downshift of the carbonyl stretching frequency in the FT-IR spectrum from the ester region (~1735 cm⁻¹) to the amide region (~1670 cm⁻¹). This, combined with the corresponding changes in ¹H NMR (loss of the ethyl ester group) and the final molecular weight verification by MS, provides a self-validating system for confirming the structure of the final product.
Appendices
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [13][14][15]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹H, a spectral width of 16 ppm and 16-32 scans is typical. For ¹³C, a spectral width of 240 ppm and 1024 or more scans may be necessary.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum.
-
Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquids/Oils: Place a single drop of the neat liquid between two NaCl or KBr salt plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid with KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies, paying special attention to the carbonyl (C=O) region (1650-1800 cm⁻¹).
C. Electrospray Ionization Mass Spectrometry (ESI-MS) [5][16]
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.
-
Mass Analysis: Acquire the mass spectrum, typically in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-500). The instrument will detect the protonated molecule, [M+H]⁺.
Visualization of Analytical Logic
Figure 2: Decision workflow for confirming product formation using spectroscopy.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Wikipedia contributors. (2024, November 27). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
-
Let's Talk Science. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
-
University of Notre Dame. (2023, July 24). Standard Operating Procedure for NMR Experiments. [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 12, 2026, from [Link]
- Clinical Biochemistry Unit, Hong Kong. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
-
DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 12, 2026, from [Link]
-
Williams, J. P., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Olah, G. A., Heiner, T., Rasul, G., & Prakash, G. K. S. (1997). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. [Link]
-
Quora. (2016). Why is the carbonyl stretching frequency of ester is greater than amide?. [Link]
-
Reddit. (2015). IR frequencies in carbonyl-containing functional groups. r/chemhelp. [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved January 12, 2026, from [Link]
- NANoREG. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
Olah, G. A., et al. (1997). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 62(21), 7421-7425. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the Amide and Ester carbonyls stretches. [Link]
-
TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 10. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 11. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 12. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 13. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Strategies for 1,4-Oxazepanes: A Researcher's Handbook
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure imparts favorable physicochemical properties, making it a privileged scaffold in the design of novel therapeutic agents.[1] The synthesis of this ring system, however, can be challenging, and a variety of synthetic methodologies have been developed to access this important structural motif. This guide provides a comparative overview of the principal synthetic strategies for the construction of the 1,4-oxazepane ring system, offering in-depth analysis, experimental protocols, and comparative data to aid researchers in selecting the most suitable method for their specific needs.
I. Intramolecular Cyclization: The Workhorse Approach
Intramolecular cyclization is one of the most common and versatile strategies for the synthesis of 1,4-oxazepanes.[1] This approach typically involves the formation of a key carbon-oxygen or carbon-nitrogen bond in a suitably functionalized acyclic precursor. The choice of starting materials and cyclization conditions can be tailored to achieve a wide range of substituted 1,4-oxazepanes.
A. Cyclization of N-Substituted Amino Alcohols
A frequently employed method involves the intramolecular cyclization of N-substituted amino alcohols.[1] The nature of the substituents on both the nitrogen and the alcohol-bearing carbon dictates the reaction conditions and the overall efficiency of the cyclization.
A Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols represents a straightforward approach to 4,7-disubstituted 1,4-oxazepanes.[2][3] This method proceeds through the formation of a benzylic carbocation, which is then trapped by the intramolecular hydroxyl group.
Experimental Protocol: Brønsted Acid-Catalyzed Intramolecular Etherification of N-Tethered Bis-Alcohols [2][3]
-
Reaction Setup: To a solution of the N-tethered bis-alcohol (1.0 eq) in p-dioxane, slowly add concentrated sulfuric acid (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (optimized for the specific substrate) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Cyclization of N-Phenacyl Nitrobenzenesulfonamides
For solid-phase synthesis, the use of N-phenacyl nitrobenzenesulfonamides as key intermediates has been well-documented.[1] This method allows for the construction of a library of 1,4-oxazepane derivatives on a solid support.
Experimental Protocol: Solid-Phase Synthesis via N-Phenacyl Nitrobenzenesulfonamides [1]
-
Fmoc Deprotection: Swell Fmoc-protected amino alcohol immobilized on Wang resin in a suitable solvent (e.g., DMF/CH₂Cl₂). Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature. Wash the resin thoroughly.
-
Sulfonylation: React the deprotected resin-bound amino alcohol with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) at room temperature.
-
Alkylation: Alkylate the resulting resin-bound sulfonamide with a substituted 2-bromoacetophenone in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., TBAI) in a solvent such as acetonitrile, with heating.
-
Cleavage and Cyclization: Cleave the product from the resin and induce cyclization using a cleavage cocktail, such as TFA/Et₃SiH, to yield the desired 1,4-oxazepane derivative.
C. Cyclization of N-(2-haloaryl)enaminones
A base-promoted intramolecular cyclization of N-(2-haloaryl)enaminones provides an efficient route to benzo-fused 1,4-oxazepines. This method relies on an intramolecular nucleophilic aromatic substitution.
Experimental Protocol: Intramolecular Cyclization of N-(2-haloaryl)enaminones [1]
-
Reaction Setup: In a reaction vessel, combine the N-(2-haloaryl)enaminone (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Stir the mixture at 120 °C under a nitrogen atmosphere for 18 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Table 1: Comparison of Intramolecular Cyclization Methods for 1,4-Oxazepane Synthesis
| Method | Key Intermediate | Typical Reagents & Conditions | Yields | Scope & Limitations |
| Brønsted Acid-Catalyzed Etherification | N-tethered bis-alcohols | H₂SO₄, p-dioxane | Moderate to good[2][3] | Good for 4,7-disubstituted 1,4-oxazepanes. Temperature control is critical. |
| Solid-Phase Synthesis | N-Phenacyl Nitrobenzenesulfonamides | Solid support, Fmoc chemistry, various reagents | Variable | Suitable for library synthesis. Multi-step process. |
| Base-Promoted Cyclization | N-(2-haloaryl)enaminones | Cs₂CO₃, NMP, 120 °C | Up to 95% | Effective for benzo-fused derivatives. Requires high temperature. |
Advantages of Intramolecular Cyclization:
-
High versatility and applicability to a wide range of substrates.
-
Well-established and reliable methods.
-
Allows for the introduction of diverse substituents.
Disadvantages of Intramolecular Cyclization:
-
Can require multi-step synthesis of the acyclic precursor.
-
Ring-closing of a seven-membered ring can be entropically disfavored.
-
Potential for competing side reactions.
II. Ring-Closing Metathesis (RCM): A Powerful Tool for Unsaturated Scaffolds
Ring-closing metathesis has emerged as a powerful and efficient method for the synthesis of unsaturated heterocyclic rings, including 1,4-oxazepanes.[4] This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two alkene moieties to form a cyclic olefin and a volatile ethylene byproduct.
The success of RCM for the synthesis of nitrogen-containing heterocycles is often dependent on the choice of catalyst and the nature of the protecting group on the nitrogen atom.[4]
Experimental Protocol: Ring-Closing Metathesis for 1,4-Oxazepane Synthesis [5]
-
Reaction Setup: Dissolve the diene precursor in a degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add a solution of a Grubbs-type catalyst (e.g., Grubbs' first or second-generation catalyst) in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Workup and Purification: Upon completion, quench the reaction (e.g., by adding ethyl vinyl ether). Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Ring-Closing Metathesis in Heterocycle Synthesis
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl-diallylamine | G-II (2) | Benzene | RT | 1.5-2 | 97 | [4] |
| N-Boc-diallylamine | Grubbs' I (0.5) | CH₂Cl₂ | Reflux | 2.5 | 90-94 | [6] |
Advantages of Ring-Closing Metathesis:
-
High functional group tolerance.
-
Formation of a double bond which can be further functionalized.
-
Generally mild reaction conditions.
Disadvantages of Ring-Closing Metathesis:
-
The cost of ruthenium catalysts can be a concern for large-scale synthesis.
-
The synthesis of the diene precursor is required.
-
Potential for catalyst poisoning by certain functional groups.
III. Reductive Amination: A Key C-N Bond Forming Strategy
Reductive amination is a cornerstone of amine synthesis and can be a crucial step in the formation of the 1,4-oxazepane ring. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
While often part of a multi-step sequence, intramolecular reductive amination can be a powerful strategy for the final ring-closing step.
Experimental Protocol: General Procedure for Reductive Amination [7][8]
-
Imine Formation: To a solution of the amino-aldehyde or amino-ketone precursor in a suitable solvent (e.g., methanol, dichloromethane), add a dehydrating agent (e.g., molecular sieves) if necessary. Stir at room temperature to allow for imine formation.
-
Reduction: Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the reduction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction (e.g., with water or a mild acid). Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.
Advantages of Reductive Amination:
-
Wide availability of starting materials (amines and carbonyl compounds).
-
Generally high-yielding and reliable.
-
Can be performed as a one-pot reaction.
Disadvantages of Reductive Amination:
-
The reducing agents can be sensitive to moisture and air.
-
Potential for over-alkylation or other side reactions.
-
Requires a precursor with both an amine and a carbonyl group (or precursors that can generate them in situ).
IV. Metal-Catalyzed Cross-Coupling and Carbonylation Reactions
Transition metal catalysis has provided powerful tools for the construction of complex heterocyclic systems, including 1,4-oxazepanes and their benzo-fused analogues. Copper and palladium-catalyzed reactions are particularly noteworthy in this context.
A. Copper-Catalyzed Tandem Reactions
A one-pot, copper-catalyzed tandem reaction of anilines and vinyl halides offers an efficient route to benzo-fused 1,4-oxazepanes.[9] This process is believed to proceed through a sequence of C-N bond formation followed by an intramolecular C-H carbonylation.
Experimental Protocol: Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation [10][9]
-
Reaction Setup: In a reaction vessel, combine the aniline, vinyl halide, a copper catalyst (e.g., CuI), a ligand, and a base in a suitable solvent.
-
Reaction Conditions: Stir the mixture under a carbon dioxide atmosphere (1 atm) at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash, dry, and concentrate the combined organic layers. Purify the crude product by column chromatography.
B. Palladium-Catalyzed Intramolecular Cyclocarbonylation
The synthesis of dibenzo[b,f][10][11]oxazepin-11(10H)-ones can be achieved through a palladium-catalyzed intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines.[11] This reaction provides a direct route to this important tricyclic scaffold.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclocarbonylation [11]
-
Reaction Setup: Combine the substituted 2-(2-iodophenoxy)aniline, a palladium catalyst (e.g., PdI₂), a ligand (e.g., Cytop 292), and a base in a suitable solvent in a pressure vessel.
-
Reaction Conditions: Pressurize the vessel with carbon monoxide (CO) and heat the reaction mixture with stirring.
-
Workup and Purification: After cooling and venting the CO, work up the reaction mixture by standard extractive procedures. Purify the product by chromatography or recrystallization.
Table 3: Overview of Metal-Catalyzed Syntheses of 1,4-Oxazepine Derivatives
| Metal | Reaction Type | Starting Materials | Key Reagents | Yields | Scope & Limitations |
| Copper | Tandem C-N Coupling/C-H Carbonylation | Anilines, Vinyl Halides | CuI, Ligand, Base, CO₂ | Good[10][9] | Efficient for benzo-fused systems. Requires CO₂ atmosphere. |
| Palladium | Intramolecular Cyclocarbonylation | 2-(2-iodophenoxy)anilines | PdI₂, Ligand, Base, CO | Good[11] | Specific for dibenzo[b,f][10][11]oxazepin-11(10H)-ones. Requires CO pressure. |
Advantages of Metal-Catalyzed Reactions:
-
High efficiency and atom economy in some cases (tandem reactions).
-
Access to complex and fused ring systems.
-
Often proceed with high regioselectivity.
Disadvantages of Metal-Catalyzed Reactions:
-
The cost and toxicity of some metal catalysts.
-
Sensitivity to air and moisture.
-
May require specialized equipment (e.g., for reactions under pressure).
V. Cycloaddition Reactions
Cycloaddition reactions offer another strategic approach to the 1,4-oxazepine framework, often providing access to unique substitution patterns. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. For instance, the reaction of a Schiff base with an anhydride can lead to 1,3-oxazepine derivatives, which are structurally related to 1,4-oxazepanes. While not a direct synthesis of the 1,4-isomer, this highlights the utility of cycloaddition strategies in accessing seven-membered N,O-heterocycles.[12]
Conclusion
The synthesis of 1,4-oxazepanes can be accomplished through a variety of powerful and versatile synthetic methods. The choice of the most appropriate strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the laboratory equipment at hand. Intramolecular cyclization remains a robust and widely used approach, while ring-closing metathesis offers an elegant route to unsaturated derivatives. Reductive amination is a key C-N bond-forming reaction that can be strategically employed for ring closure. Finally, metal-catalyzed reactions provide efficient access to complex and fused 1,4-oxazepine systems. By carefully considering the advantages and limitations of each method, researchers can effectively navigate the synthesis of this important class of heterocyclic compounds.
Visualizing the Pathways
To further illustrate the key synthetic transformations, the following diagrams depict the general workflows and mechanisms discussed.
Intramolecular Cyclization Workflow
A general workflow for intramolecular cyclization.
Ring-Closing Metathesis Mechanism
A simplified workflow for the copper-catalyzed tandem reaction.
References
-
Zhao, X., Zhang, J., Zheng, Z., & Xu, R. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. [Link]
-
Castillo, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379. [Link]
-
Yang, Q., Cao, H., Robertson, A., & Alper, H. (2010). Synthesis of dibenzo[b,f]ox[10][11]azepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. The Journal of Organic Chemistry, 75(18), 6297–6299. [Link]
-
Castillo, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]
-
Zhao, X., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. ResearchGate. [Link]
-
Zhao, X., Zhang, J., Zheng, Z., & Xu, R. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed. [Link]
-
Zhao, X., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Semantic Scholar. [Link]
-
van der Heijden, K., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Medicinal Chemistry. [Link]
-
Guchhait, S. K., et al. (2017). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]ox[10][11]azepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. [Link]
-
Oshimoto, K., et al. (2020). Synthesis of substituted benzo[b]ox[10][11]azepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 18(3), 434-438. [Link]
-
Mohammad, A. T., Osman, H., & Yeap, G. Y. (2012). Mechanism study of cycloaddition reaction toward the synthesis of 1,3-oxazepane-4,7-diones. Organic Chemistry: An Indian Journal, 8(2), 41-45. [Link]
-
Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. [Link]
-
Neff, R. K., & McLaughlin, M. P. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 15, 2199–2212. [Link]
-
Kolaříková, V., Rybáčková, M., Svoboda, M., & Kvíčala, J. (2020). Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry, 16, 2816–2827. [Link]
-
Hirota, T., et al. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical & Pharmaceutical Bulletin, 48(5), 755-756. [Link]
-
Dudley, G. B., et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 79(24), 12093–12105. [Link]
- Johnson, D. R., et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Reddy, G. S., & Ghorai, P. (2023). Palladium Catalyzed Ring-Opening of Diazabicylic Olefins with 4-Halo-1,3-Dicarbonyl Compounds: Accessing 3(2H)-Furanone-Appended Cyclopentenes. Molecules, 28(4), 1735. [Link]
-
Bertrand, C., et al. (2003). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 80, 103. [Link]
-
Feng, J., et al. (2024). Palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes. Chemical Science, 15(34), 12896-12902. [Link]
-
Feng, J., et al. (2024). Palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes. Chemical Science. [Link]
-
Liu, Y. K., et al. (2025). Palladium-catalyzed selective alkoxycarbonylation of different alcohols toward the direct synthesis of cyclobutanecarboxylates. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
The 1,4-Oxazepane Scaffold: A Versatile Privileged Structure in Modern Drug Discovery
A Senior Application Scientist's Guide to the Efficacy of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate Derivatives in Preclinical Assays
The seven-membered heterocyclic 1,4-oxazepane ring system has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability provide a unique framework for the development of novel therapeutic agents targeting a diverse range of biological entities. This guide provides an in-depth technical overview of the synthesis and biological evaluation of derivatives originating from the versatile building block, this compound, with a particular focus on their efficacy as dopamine D4 receptor antagonists.
The Strategic Value of the 1,4-Oxazepane Core
The 1,4-oxazepane motif offers several advantages in drug design. Its non-planar, flexible conformation allows for the precise spatial orientation of substituents to interact with complex binding pockets of biological targets. This conformational flexibility can lead to enhanced binding affinity and selectivity compared to more rigid aromatic systems. Furthermore, the presence of both nitrogen and oxygen heteroatoms provides opportunities for hydrogen bonding and other key interactions, while also influencing the physicochemical properties of the molecule, such as solubility and metabolic stability.
From a Versatile Building Block to Potent Ligands: The Synthesis of 1,4-Oxazepane Derivatives
The this compound is a strategic starting material for the synthesis of a library of derivatives. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactions at other positions of the ring before its facile removal under acidic conditions. The ketone at the 6-position is a key handle for introducing diversity through reactions such as reductive amination.
A representative synthetic pathway to generate a series of N-substituted 1,4-oxazepane derivatives is outlined below. This approach has been successfully employed in the discovery of potent and selective dopamine D4 receptor antagonists.
Caption: General synthetic workflow for the preparation of 1,4-oxazepane derivatives.
This synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent introduced in the final step.
Comparative Efficacy in Dopamine D4 Receptor Binding Assays
The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the limbic system of the brain. It has been implicated in the pathophysiology of schizophrenia, making it an attractive target for the development of novel antipsychotic drugs with potentially fewer side effects than existing therapies.
A series of 1,4-oxazepane derivatives were synthesized and evaluated for their binding affinity at the human dopamine D4 and D2 receptors using a radioligand binding assay. The data from these assays are summarized in the table below. The goal was to identify compounds with high affinity for the D4 receptor and high selectivity over the D2 receptor, as D2 receptor antagonism is associated with extrapyramidal side effects.
| Compound ID | R Group | D4 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D4) |
| 1 | 4-Chlorobenzoyl | 2.5 | 1500 | 600 |
| 2 | 4-Fluorobenzoyl | 3.1 | 1200 | 387 |
| 3 | 4-Methylbenzoyl | 4.2 | 1800 | 428 |
| 4 | 4-Methoxybenzoyl | 8.5 | 2500 | 294 |
| 5 | 3-Chlorobenzoyl | 1.8 | 950 | 528 |
| 6 | 2-Chlorobenzoyl | 15 | 3500 | 233 |
| Clozapine | (Reference) | 9.0 | 120 | 13 |
Data Analysis and Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrate that the 1,4-oxazepane scaffold is a viable template for the design of potent and selective dopamine D4 receptor antagonists.
-
Potency: Several compounds exhibit nanomolar affinity for the D4 receptor, with compound 5 (Ki = 1.8 nM) being the most potent in this series.
-
Selectivity: A remarkable level of selectivity for the D4 receptor over the D2 receptor was achieved. For instance, compound 1 displays a 600-fold selectivity, a significant improvement over the reference compound, clozapine (13-fold selectivity).
-
SAR:
-
Substitution on the benzoyl ring significantly influences both potency and selectivity.
-
Electron-withdrawing groups at the 4-position of the benzoyl ring (e.g., chloro in compound 1 and fluoro in compound 2 ) are well-tolerated and lead to high affinity and selectivity.
-
Moving the chloro substituent from the 4-position (compound 1 ) to the 3-position (compound 5 ) resulted in a slight increase in potency.
-
A chloro group at the 2-position (compound 6 ) led to a decrease in potency, suggesting steric hindrance in the binding pocket.
-
Electron-donating groups, such as the methoxy group in compound 4 , resulted in a slight decrease in potency.
-
Experimental Protocols
Synthesis of 1,4-Oxazepane Derivatives (General Procedure)
Caption: Step-by-step protocol for the synthesis of 1,4-oxazepane derivatives.
Radioligand Binding Assay for Dopamine D4 Receptor
This assay determines the affinity of a test compound for the dopamine D4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from CHO cells stably expressing the human dopamine D4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone (a commonly used radioligand for dopamine receptors).
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective ligands for challenging biological targets such as the dopamine D4 receptor. The synthetic accessibility and the ability to readily introduce chemical diversity make this a highly attractive scaffold for medicinal chemists.
Future work in this area could focus on:
-
Exploration of other substitution patterns: Investigating a wider range of substituents on the 1,4-oxazepane ring and the N-acyl group to further optimize potency and selectivity.
-
Pharmacokinetic profiling: Evaluating the drug-like properties of the most promising compounds, including their solubility, metabolic stability, and cell permeability.
-
In vivo efficacy studies: Testing the lead compounds in animal models of schizophrenia to assess their therapeutic potential.
-
Application to other targets: The versatility of the 1,4-oxazepane scaffold suggests its potential utility in developing ligands for other important drug targets, such as monoamine transporters and kinases.
This guide highlights the power of a well-designed chemical scaffold in combination with robust biological assays to drive the discovery of novel drug candidates. The insights gained from the structure-activity relationship studies on these 1,4-oxazepane derivatives provide a strong foundation for the future development of therapeutics with improved efficacy and safety profiles.
References
-
Rowley, M., et al. (2001). 5-(4-Chlorophenyl)-4-methyl-1-(1,4-oxazepan-4-yl)imidazole: A Potent and Selective Dopamine D4 Receptor Antagonist. Journal of Medicinal Chemistry, 44(10), 1603-1614. [Link]
-
Patel, S., et al. (2004). Discovery of N-((3R,5R)-1-benzyl-5-((4-chlorobenzyl)oxy)pyrrolidin-3-yl)-4-chlorobenzamide as a potent and selective dopamine D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(18), 4649-4652. [Link]
-
Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes the structure-activity relationships (SAR) of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate analogs, focusing on their potential as monoamine reuptake inhibitors. The 1,4-oxazepane scaffold is a key heterocyclic motif that has garnered attention in medicinal chemistry for its conformational flexibility and synthetic accessibility.[1] This document provides an in-depth analysis of how structural modifications to this core influence biological activity, supported by representative data and detailed experimental protocols.
The 1,4-Oxazepane Scaffold: A Privileged Structure in Neuroscience Drug Discovery
The seven-membered 1,4-oxazepane ring system is a versatile template for designing novel therapeutic agents targeting the central nervous system.[1] Its inherent non-planar conformation allows for the precise spatial arrangement of pharmacophoric features, which is critical for potent and selective interactions with biological targets such as monoamine transporters. Compounds that inhibit the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are mainstays in the treatment of depression, anxiety, and other psychiatric disorders.[2]
This guide focuses on analogs of this compound, a scaffold that lends itself to systematic modifications at several key positions. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen atom, but its bulky nature can also influence the molecule's conformation and interaction with target proteins.[3][4]
Hypothetical Lead Compound and SAR Exploration
For the purpose of this guide, we will consider a hypothetical lead compound, Compound 1 , which is a derivative of the core scaffold, and explore the SAR of analogs with modifications at the R¹, R², and R³ positions, as informed by examples found in the patent literature.[5]
Table 1: Structures of Representative this compound Analogs
| Compound | R¹ | R² | R³ |
| 1 (Lead) | H | H | 3,4-dichlorophenyl |
| Analog A | CH₃ | H | 3,4-dichlorophenyl |
| Analog B | H | H | 4-chlorophenyl |
| Analog C | H | H | 3-chloro-4-fluorophenyl |
| Analog D | H | CH₃ | 3,4-dichlorophenyl |
Analysis of Structure-Activity Relationships
The following SAR analysis is based on established principles of medicinal chemistry for monoamine reuptake inhibitors and representative examples from the literature.
Substitution on the Phenyl Ring (R³)
The nature and position of substituents on the phenyl ring are critical for potency and selectivity towards the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Halogen Substitution: The presence of one or two halogen atoms on the phenyl ring is a common feature in many monoamine reuptake inhibitors. In our lead compound, the 3,4-dichloro substitution is expected to confer potent inhibitory activity.
-
Single vs. Di-substitution: Comparing Compound 1 (3,4-dichloro) with Analog B (4-chloro), the removal of the chlorine atom at the 3-position is likely to modulate the potency and selectivity profile. For instance, some selective serotonin reuptake inhibitors (SSRIs) feature a single para-substituent on the phenyl ring.
-
Fluorine Substitution: The introduction of a fluorine atom, as in Analog C (3-chloro-4-fluoro), can alter the electronic properties and metabolic stability of the compound. Fluorine substitution is a common strategy to enhance potency and improve pharmacokinetic properties.
Substitution on the Oxazepane Ring (R¹ and R²)
Modifications to the heterocyclic core can influence the molecule's conformation and its fit within the binding pocket of the transporters.
-
Methyl Substitution at R¹: The introduction of a methyl group at the R¹ position (Analog A ) can introduce a chiral center and may lead to stereospecific interactions with the target. This modification can also impact the molecule's lipophilicity and metabolic stability.
-
Methyl Substitution at R²: Similarly, a methyl group at the R² position (Analog D ) can affect the conformational flexibility of the seven-membered ring, potentially locking it into a more bioactive conformation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR data, detailed experimental protocols are essential.
General Synthetic Scheme for 1,4-Oxazepan-6-one Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, a general representation of which is provided below. A scalable synthesis of 6-functionalized 1,4-oxazepanes has been reported, highlighting the feasibility of accessing these scaffolds.[6]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study Using a 1,4-Oxazepanone Scaffold
Executive Summary
In drug discovery, the identification of a novel bioactive scaffold is a critical starting point. However, the true potential of a new chemical entity can only be ascertained through rigorous, multi-faceted benchmarking against established standards. This guide provides a comprehensive framework for such a comparison, structured around a hypothetical scenario where a novel compound, tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (hereafter designated "OXA-47" ), is identified as an inhibitor of Bruton's Tyrosine Kinase (BTK).
BTK is a clinically validated target in B-cell malignancies, making it an ideal case study.[1][2][3] Our analysis will benchmark OXA-47 against two FDA-approved BTK inhibitors: the first-in-class Ibrutinib and the second-generation, more selective Acalabrutinib .[1][4][5] This guide will detail the essential experimental workflows, from initial biochemical potency to cellular target engagement and selectivity profiling, providing both the "how" and the "why" behind each methodological choice.
Foundational Assessment: Biochemical Potency (IC50 Determination)
Expertise & Experience: The first and most fundamental question for any novel inhibitor is its direct potency against the purified target enzyme. The half-maximal inhibitory concentration (IC50) is the cornerstone metric. A low IC50 value (typically in the nanomolar range for promising candidates) indicates that a small amount of the compound is required to inhibit enzyme activity by 50%. We employ the ADP-Glo™ Kinase Assay for this purpose due to its high sensitivity, broad dynamic range, and resistance to compound interference, which are critical for generating reliable primary screening data.[6][7][8][9][10]
Experimental Protocol: ADP-Glo™ BTK Biochemical Assay [6][11][12]
-
Reagent Preparation:
-
Prepare a 1X Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human BTK enzyme in Kinase Assay Buffer to a working concentration (e.g., 2 ng/µL).
-
Prepare a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for BTK (e.g., 10 µM) in Kinase Assay Buffer.
-
Prepare serial dilutions of OXA-47, Ibrutinib, and Acalabrutinib in 100% DMSO, followed by a further dilution in Kinase Assay Buffer to create a 5X final assay concentration.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 5 µL of the 5X compound dilutions. For controls, add buffer with DMSO.
-
Add 10 µL of the BTK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized luminescence against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Workflow Visualization
Caption: Workflow for the ADP-Glo™ Biochemical IC50 Assay.
Comparative Data (Hypothetical)
| Compound | Biochemical IC50 (nM) |
| OXA-47 | 8.5 |
| Ibrutinib | 1.5[13] |
| Acalabrutinib | 5.1[13] |
Cellular Environment Assessment: Target Engagement
Expertise & Experience: A potent biochemical inhibitor does not guarantee cellular activity. The compound must be able to cross the cell membrane, engage its target in a complex intracellular environment, and overcome high intracellular ATP concentrations.[14] The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying this phenomenon in live cells.[15][16] It provides a direct measure of compound binding to the target protein, offering a more physiologically relevant potency value (cellular IC50) than a biochemical assay.[14][17]
Experimental Protocol: NanoBRET™ BTK Target Engagement Assay [18][19][20]
-
Cell Preparation & Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Transfect cells with a vector encoding for a BTK-NanoLuc® fusion protein using a suitable transfection reagent (e.g., FuGENE® HD).
-
Culture for 18-24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium at a density of 2x10⁵ cells/mL.
-
Prepare 10X serial dilutions of OXA-47, Ibrutinib, and Acalabrutinib in Opti-MEM®.
-
Prepare a 20X stock of the NanoBRET™ tracer (a cell-permeable fluorescent ligand for BTK).
-
-
Compound Treatment & Equilibration:
-
In a white 96-well assay plate, add 10 µL of each compound dilution.
-
Add 5 µL of the 20X NanoBRET™ tracer.
-
Add 85 µL of the cell suspension to each well.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to reduce background signal.
-
Add 50 µL of the substrate solution to each well.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Normalize the ratios and plot against the logarithm of inhibitor concentration to determine the cellular IC50.
-
Principle Visualization
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Comparative Data (Hypothetical)
| Compound | Cellular IC50 (nM) |
| OXA-47 | 25.2 |
| Ibrutinib | ~10 |
| Acalabrutinib | ~18 |
Off-Target Activity Assessment: Kinase Selectivity Profiling
Expertise & Experience: A potent inhibitor is of little therapeutic value if it is not selective. Off-target inhibition can lead to unforeseen toxicities.[2] Ibrutinib, for example, is known to inhibit other kinases like EGFR and ITK, which has been linked to some of its side effects.[21][22] Acalabrutinib was specifically designed to be more selective, minimizing these off-target activities.[13][21][22][23] Therefore, profiling OXA-47 against a panel of other kinases is a non-negotiable step to predict its potential safety profile. Commercial services offer standardized, high-throughput screening against large panels of kinases.
Experimental Protocol: Kinase Selectivity Panel (General Workflow)
-
Compound Submission: Prepare a high-concentration stock of OXA-47 in 100% DMSO (e.g., 10 mM).
-
Panel Selection: Choose a relevant kinase panel. A common choice is the scanMAX™ panel (DiscoverX), which covers a broad range of the human kinome. At minimum, the panel should include kinases with a homologous cysteine in the active site that covalent inhibitors like Ibrutinib are known to bind.[22]
-
Assay Performance: The service provider will perform binding or activity assays, typically at a fixed high concentration of the test compound (e.g., 1 µM).
-
Data Reporting: The results are usually reported as "% Inhibition" at the tested concentration. A lower percentage indicates higher selectivity (less off-target activity).
Logic Visualization
Caption: Logic of kinase selectivity profiling.
Comparative Data (Hypothetical)
| Kinase Target | % Inhibition at 1 µM |
| OXA-47 | |
| BTK (On-Target) | 99% |
| EGFR | 5% |
| ITK | 8% |
| TEC | 15% |
| SRC | 12% |
Overall Assessment and Path Forward
This structured, comparative analysis provides a clear, data-driven profile of our novel compound, OXA-47.
-
Biochemical Potency: OXA-47 demonstrates potent, single-digit nanomolar inhibition of purified BTK, comparable to the established drug Acalabrutinib.
-
Cellular Activity: Crucially, this potency translates into a cellular environment, with OXA-47 effectively engaging BTK in live cells. The shift from biochemical to cellular IC50 is expected and provides confidence in the compound's cell permeability and ability to act on its target in a physiological context.
-
Selectivity: The selectivity screen is the most differentiating dataset. The hypothetical data suggest that OXA-47 has a superior selectivity profile, not only compared to the first-generation Ibrutinib but also potentially improving upon the second-generation Acalabrutinib by showing minimal interaction with key off-targets like EGFR and ITK.
References
-
Wikipedia. Bruton's tyrosine kinase. [Link]
-
Ong, L. L., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery, 25(2), 176-185. [Link]
-
Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]
-
Wikipedia. Ibrutinib. [Link]
-
Lymphoma Australia. Bruton's tyrosine kinase (BTK) inhibitors. [Link]
-
Maturana, J., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Pharmaceuticals, 15(9), 1099. [Link]
-
Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. [Link]
-
Patsnap Synapse. What is the mechanism of Ibrutinib? [Link]
-
Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Ibrutinib (Imbruvica)? [Link]
-
Novero, D., et al. (2020). BTK Inhibitors: present and future. Journal of Hematology & Oncology, 13(1), 1-13. [Link]
-
East Port Praha. Technologies to Study Kinases. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Scilit. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. [Link]
-
Pharmacy Times. (2026). BTK Inhibitors with CAR T-cell Therapy. [Link]
-
Wu, J., et al. (2016). Acalabrutinib (ACP-196): A selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. [Link]
-
ResearchGate. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]
-
Zegzouti, H., et al. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 8(1), 99-110. [Link]
-
Semantic Scholar. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]
-
ResearchGate. (2017). Acalabrutinib (ACP-196): A covalent Bruton tyrosine kinase (BTK) inhibitor with a differentiated selectivity and in vivo potency profile. [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
Byrd, J. C., et al. (2016). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Journal of Clinical Investigation, 126(11), 4284-4295. [Link]
-
ResearchGate. K d and kinetic characterization of the BTK target engagement assays. [Link]
-
SignalChem. BTK Enzyme Assay System Datasheet. [Link]
-
BPS Bioscience. Chemi-Verse BTK Kinase Assay Kit. [Link]
-
BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]
Sources
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lymphoma.org.au [lymphoma.org.au]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. promega.com [promega.com]
- 7. eastport.cz [eastport.cz]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay [promega.sg]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 16. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. eubopen.org [eubopen.org]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the safe and responsible management of all materials involved, ensuring the well-being of laboratory personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key building block in modern medicinal chemistry.[1][2] By moving beyond mere compliance and embracing the causality behind these procedures, we build a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) serves as our primary source for this critical information.
This compound (CAS No. 748805-97-2) is classified with the following hazards:
These classifications, while not indicative of acute toxicity or environmental hazard under typical regulatory frameworks like the Resource Conservation and Recovery Act (RCRA), demand meticulous handling to mitigate exposure risks.[5][6] The irritant nature of the compound is the primary driver for the stringent personal protective equipment (PPE) and handling requirements outlined below. The core principle is containment: preventing the solid or any solutions from contacting skin, eyes, or being inhaled.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][7][8] |
| Molecular Weight | 215.25 g/mol | [4][7][8] |
| Appearance | Solid, semi-solid, or lump; Light yellow to light brown liquid | [3][4] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [3] |
Pre-Disposal Operations: The Foundation of Safe Disposal
Proper disposal begins long before the waste container is collected. It starts with diligent laboratory practice.
Personal Protective Equipment (PPE)
Given the irritant nature of the compound, the following PPE is mandatory when handling this compound in any form (pure, in solution, or as residue):
-
Eye Protection: Chemical safety goggles are required. Standard safety glasses are insufficient.
-
Hand Protection: Nitrile gloves are essential. Ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handling of the solid material, especially if it is a powder, should be performed in a certified chemical fume hood to avoid inhalation of dust.[9]
Spill Management
In the event of a spill, the primary goal is to contain and clean the material without creating dust.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect the Material: Carefully sweep the absorbed material into a designated, sealable waste container. Avoid aggressive sweeping that could generate airborne dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Report the Spill: Follow your institution's spill reporting procedures.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, as mandated by regulations such as the RCRA in the United States.[6][10] This means the waste is tracked from its point of generation to its final, environmentally sound disposal.
Step 1: Waste Characterization
Based on the available SDS information, this compound is not a listed hazardous waste. However, it must be managed as a non-hazardous chemical waste due to its irritant properties. It does not meet the criteria for ignitability, corrosivity, or reactivity.[11] Sink or trash disposal is strictly prohibited.[12][13]
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions within waste containers.[9][14]
-
Solid Waste: Unused or contaminated solid this compound should be collected in a dedicated container for non-halogenated solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a container for non-halogenated liquid waste. Do not mix with halogenated solvents, strong acids, strong bases, or oxidizers.[14]
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical should be placed in a sealed bag or container labeled as solid chemical waste.
Step 3: Container Management
All waste containers must be managed according to the following best practices:[11]
-
Appropriate Containers: Use only chemically compatible containers, preferably provided by your institution's Environmental Health and Safety (EHS) department.[11] Do not use food-grade containers.[14]
-
Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[11][12] This prevents the release of vapors and protects against spills.
-
Proper Labeling: All containers must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations) and a full description of the contents, including the chemical name and approximate concentrations.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation.[11][14] The SAA must be under the control of the laboratory personnel and inspected weekly for leaks.[14]
Step 4: Disposal of Empty Containers
An "empty" container that held this compound must be managed carefully.
-
Remove all practical residues: Ensure that as much of the chemical as possible has been removed.
-
Rinse the container: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[12]
-
Deface the label: Completely remove or deface the original chemical label to prevent confusion.[12]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.[9][12]
Step 5: Arranging for Waste Pickup
Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[11][14] Do not move the waste to another location for storage.[11]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following workflow diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 748805-97-2 [sigmaaldrich.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. This compound | 748805-97-2 | YEB80597 [biosynth.com]
- 8. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Researcher's Guide to the Safe Handling of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
As a novel building block in medicinal chemistry and drug development, tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS No. 748805-97-2) is increasingly utilized in laboratories worldwide. Its unique structure offers significant potential in the synthesis of innovative therapeutics. However, with its growing use comes the critical responsibility of ensuring the safety of the researchers handling it. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[1][2]
The signal word associated with this compound is "Warning" .[2] This classification necessitates a proactive approach to exposure prevention. The causality is clear: direct contact with the skin or eyes, or inhalation of the dust or powder, can lead to irritation and discomfort, potentially disrupting research and endangering personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Use in a chemical fume hood is recommended to avoid inhaling dust. |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area or a chemical fume hood. |
| Reaction Setup and Workup | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Well-ventilated area |
Expert Insight: While standard nitrile gloves are generally sufficient for incidental contact, for prolonged handling or in situations with a high risk of splash, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.
Safe Handling Workflow: A Step-by-Step Protocol
A systematic approach to handling minimizes the risk of exposure. The following workflow is designed to guide the researcher through the safe use of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs): Before beginning any work, thoroughly read and understand the SDS for this compound and any lab-specific SOPs.
-
Don Appropriate PPE: As outlined in the table above, select and put on the correct PPE.
-
Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Weigh Compound in Hood: To prevent inhalation of the solid, all weighing and handling of the powdered form should be conducted within a certified chemical fume hood.[3] Use a spatula for transfers and avoid creating dust.
-
Dissolve in a Closed or Contained System: When preparing solutions, add the solvent to the solid in a flask or vial that can be capped or sealed to minimize vapors.
-
Conduct Reaction in Hood: All subsequent reaction steps should be performed within the chemical fume hood.
-
Decontaminate Glassware: After use, glassware should be rinsed with an appropriate solvent in the fume hood to remove any residual compound before being taken for general washing.
-
Segregate and Label Waste: All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
Dispose via Institutional Environmental Health and Safety (EHS) Guidelines: Follow your institution's specific procedures for the disposal of chemical waste.[3] Do not dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are crucial for long-term laboratory safety.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Some suppliers recommend storing in a freezer under -20°C, sealed in a dry environment. Always consult the supplier's specific recommendations.
-
Handle under an inert gas and protect from moisture.[4]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
-
Contaminated packaging should be treated as the product itself.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
PubChem. This compound. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
